Product packaging for 2-Vinylphenylboronic acid(Cat. No.:CAS No. 15016-42-9)

2-Vinylphenylboronic acid

Cat. No.: B1303790
CAS No.: 15016-42-9
M. Wt: 147.97 g/mol
InChI Key: QHFAXRHEKNHTDH-UHFFFAOYSA-N
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Description

2-Vinylphenylboronic acid is a useful research compound. Its molecular formula is C8H9BO2 and its molecular weight is 147.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BO2 B1303790 2-Vinylphenylboronic acid CAS No. 15016-42-9

Properties

IUPAC Name

(2-ethenylphenyl)boronic acid
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InChI

InChI=1S/C8H9BO2/c1-2-7-5-3-4-6-8(7)9(10)11/h2-6,10-11H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFAXRHEKNHTDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C=C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378577
Record name 2-Vinylphenylboronic acid
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Molecular Weight

147.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15016-42-9
Record name B-(2-Ethenylphenyl)boronic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Vinylphenylboronic acid
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Record name Boronic acid, B-(2-ethenylphenyl)
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Record name 2-Vinylbenzeneboronic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Vinylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-vinylphenylboronic acid, a versatile building block in organic chemistry with significant applications in materials science and drug development. This document details a common synthetic route, purification methods, and key analytical data for the characterization of this compound.

Introduction

This compound is an organic compound featuring both a vinyl group and a boronic acid moiety positioned ortho to each other on a benzene ring. This unique bifunctionality makes it a valuable reagent in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its ability to participate in polymerization reactions via the vinyl group, while the boronic acid functionality can be used for further derivatization or as a sensor for diols, has led to its use in the development of advanced materials, chemical sensors, and as a key intermediate in the synthesis of complex pharmaceutical agents.

Synthesis of this compound

A prevalent and effective method for the synthesis of this compound involves the formation of a Grignard reagent from 2-bromostyrene, followed by its reaction with a trialkyl borate and subsequent acidic hydrolysis.

Synthetic Pathway

The overall synthetic scheme is as follows:

Synthesis_Pathway 2-Bromostyrene 2-Bromostyrene Grignard_Reagent 2-Vinylphenyl- magnesium bromide 2-Bromostyrene->Grignard_Reagent 1. Mg, THF Borate_Ester Trialkyl borate ester intermediate Grignard_Reagent->Borate_Ester 2. B(OR)3 2-Vinylphenylboronic_Acid 2-Vinylphenylboronic_Acid Borate_Ester->2-Vinylphenylboronic_Acid 3. H3O+

Caption: Synthetic pathway for this compound.

Experimental Protocol

Materials:

  • 2-Bromostyrene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Iodine crystal (for initiation)

Procedure:

  • Grignard Reagent Formation:

    • All glassware must be thoroughly dried in an oven and assembled hot under a nitrogen or argon atmosphere to exclude moisture.

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to the flask.

    • Add a small amount of anhydrous THF to just cover the magnesium turnings.

    • Dissolve 2-bromostyrene (1.0 equivalent) in anhydrous THF in the dropping funnel.

    • Add a small portion of the 2-bromostyrene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed. If the reaction does not start, gentle heating may be applied.

    • Once the reaction has initiated, add the remaining 2-bromostyrene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

    • In a separate flask, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF.

    • Add the triisopropyl borate solution dropwise to the cold Grignard reagent solution with vigorous stirring. Maintain the temperature at -78 °C during the addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 1 M HCl. Stir until two clear layers are formed.

    • Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

Crude this compound can be purified by recrystallization.

Protocol:

  • Dissolve the crude product in a minimum amount of hot toluene or a mixture of hexane and ethyl acetate.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the white crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified this compound under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Physicochemical Properties
PropertyValue
Molecular Formula C8H9BO2
Molecular Weight 147.97 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 109 °C[1]
Spectroscopic Data

1H NMR (Nuclear Magnetic Resonance):

The proton NMR spectrum is expected to show characteristic signals for the vinyl group protons (as a set of doublet of doublets) and the aromatic protons. The B(OH)2 protons often appear as a broad singlet.

  • Vinyl Protons (CH=CH2): Three distinct signals are expected in the range of δ 5.0-7.0 ppm.

  • Aromatic Protons: Signals for the four protons on the benzene ring are expected in the range of δ 7.0-8.0 ppm.

  • Boronic Acid Protons (B(OH)2): A broad singlet, which is exchangeable with D2O, is expected.

13C NMR (Nuclear Magnetic Resonance):

The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule.

  • Vinyl Carbons (CH=CH2): Two signals are expected in the aliphatic region (δ 110-140 ppm).

  • Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-150 ppm), one of which will be a quaternary carbon attached to the boron atom.

MS (Mass Spectrometry):

Mass spectrometry would confirm the molecular weight of the compound.

  • Expected Molecular Ion Peak (M+): m/z = 148.07.

Experimental Workflow and Logic

The synthesis and characterization process follows a logical progression from starting materials to the final, purified, and verified product.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start 2-Bromostyrene Grignard Grignard Formation Start->Grignard Borylation Reaction with Triisopropyl Borate Grignard->Borylation Hydrolysis Acidic Hydrolysis Borylation->Hydrolysis Crude_Product Crude this compound Hydrolysis->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product MP Melting Point Pure_Product->MP NMR NMR Spectroscopy (1H, 13C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide outlines a reliable method for the synthesis of this compound from readily available starting materials. The provided experimental protocol and characterization data serve as a valuable resource for researchers in organic synthesis, materials science, and drug discovery. The unique combination of a reactive vinyl group and a versatile boronic acid moiety in this compound ensures its continued importance as a key building block in the creation of novel and functional molecules.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Vinylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Vinylphenylboronic acid is a bifunctional organic compound that has garnered significant interest in the fields of organic synthesis, materials science, and drug development. Its unique structure, featuring both a vinyl group and a boronic acid moiety, allows for a diverse range of chemical transformations. The vinyl group serves as a reactive handle for polymerization and other addition reactions, while the boronic acid functionality is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and graphical representations of key processes to support researchers in its application.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a quick reference for laboratory use.

General and Physical Properties
PropertyValueSource
Molecular Formula C₈H₉BO₂[1]
Molecular Weight 147.97 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 105-109 °C[1]
Boiling Point 313.7 °C at 760 mmHg[3]
Density 1.09 g/cm³[3]
Solubility and Acidity
PropertyValueSource
Solubility in Water Poorly soluble[4]
pKa Estimated to be in the range of 8-9 (based on phenylboronic acid)[5][6]

Spectral Data Analysis

Spectroscopic techniques are essential for the characterization and purity assessment of this compound. Below is a summary of expected spectral data based on its structure and data from related compounds.

Predicted ¹H NMR Spectral Data

The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound is expected to show distinct signals for the vinyl, aromatic, and boronic acid protons.

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegration
B(OH)₂8.0 - 8.2Broad singlet2H
Aromatic (C₆H₄)7.2 - 7.8Multiplet4H
Vinylic (-CH=)6.8 - 7.0Doublet of doublets1H
Vinylic (=CH₂)5.3 - 5.8Doublet of doublets2H

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm and can vary depending on the solvent and concentration.[7]

Predicted ¹³C NMR Spectral Data

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information on the carbon framework of the molecule.

Carbon TypePredicted Chemical Shift (δ, ppm)
Aromatic (C-B)130 - 135 (often weak)
Aromatic (C-H)125 - 135
Vinylic (-CH=)135 - 140
Vinylic (=CH₂)115 - 120

Note: The carbon attached to the boron atom may exhibit a broad or weak signal due to quadrupolar relaxation.[8][9][10]

FT-IR Spectral Data

Fourier-transform infrared (FT-IR) spectroscopy is useful for identifying the functional groups present in this compound.

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
O-H stretch (boronic acid)3200 - 3600Strong, broad
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (vinylic)3010 - 3095Medium
C=C stretch (aromatic)1500 - 1600Medium
C=C stretch (vinylic)1620 - 1640Medium
B-O stretch1310 - 1380Strong
C-B stretch1000 - 1100Medium

Note: The presence of hydrogen bonding can significantly broaden the O-H stretching band.[11][12][13][14][15]

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI) mode, the molecular ion peak (M⁺) would be observed at m/z 147.97. Common fragmentation pathways would involve the loss of water (H₂O) from the boronic acid moiety and cleavage of the vinyl group.[16][17][18][19][20]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[21][22]

  • Capillary tubes (sealed at one end)[21][22]

  • Thermometer[21][22]

  • Spatula[23]

  • Mortar and pestle (optional)[23]

Procedure:

  • Ensure the this compound sample is a fine powder. If necessary, gently grind the crystals in a mortar and pestle.[21]

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[24]

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (105-109 °C).

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[21]

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

  • The recorded range is the melting point of the sample. For a pure compound, this range should be narrow (1-2 °C).[21]

Solubility Determination (Dynamic Method)

Objective: To determine the solubility of this compound in a given organic solvent as a function of temperature.[25][26][27][28]

Apparatus:

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostatic bath

  • Calibrated thermometer or temperature probe

  • Luminance probe or laser scattering system for turbidity measurement

  • Analytical balance

Procedure:

  • Accurately weigh a known amount of this compound and the desired organic solvent into the glass vessel.

  • Seal the vessel to prevent solvent evaporation.

  • Begin stirring to ensure the mixture is homogeneous.

  • Slowly heat the vessel using the thermostatic bath at a constant rate (e.g., 0.2-0.5 °C/min).[27]

  • Continuously monitor the turbidity of the solution.

  • The temperature at which the solution becomes completely clear (i.e., the last solid particle dissolves) is recorded as the solubility temperature for that specific concentration.[27]

  • Repeat the procedure with different known compositions of solute and solvent to construct a solubility curve.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.[29][30][31]

Apparatus:

  • pH meter with a calibrated glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Inert salt solution (e.g., 0.15 M KCl) to maintain constant ionic strength[29][31]

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[29]

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water (or a suitable co-solvent if solubility is low). Add the inert salt solution.

  • If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) with the standardized HCl solution.

  • Begin stirring the solution and place the pH electrode in the beaker, ensuring the bulb is fully immersed.

  • Titrate the solution by adding small, precise increments of the standardized NaOH solution from the burette.

  • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH reaches the basic range (e.g., pH 11-12).

  • Plot a titration curve of pH versus the volume of NaOH added.

  • The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.[31]

pKa Determination (UV-Vis Spectrophotometry)

Objective: To determine the pKa of this compound by measuring the change in its UV-Vis absorbance as a function of pH.[32][33][34][35][36]

Apparatus:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • pH meter

  • A series of buffer solutions with known pH values spanning the expected pKa range

  • Stock solution of this compound in a suitable solvent (e.g., methanol or DMSO)

Procedure:

  • Prepare a series of buffer solutions of constant ionic strength covering a pH range from approximately 2 units below to 2 units above the estimated pKa.

  • Add a small, constant volume of the this compound stock solution to a known volume of each buffer solution in separate cuvettes. The final concentration of the compound should be identical in all samples.

  • Measure the UV-Vis absorbance spectrum (e.g., from 200 to 400 nm) for each sample.

  • Identify the wavelengths at which the absorbance changes significantly with pH.

  • Plot the absorbance at a selected wavelength versus the pH of the buffer solutions.

  • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.[32]

Reactivity and Stability

This compound is a relatively stable compound under standard laboratory conditions but is susceptible to certain reactions and degradation pathways.

  • Suzuki-Miyaura Coupling: This is the most prominent reaction of this compound, where it couples with aryl or vinyl halides in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This reaction is fundamental in the synthesis of complex organic molecules.[2]

  • Polymerization: The vinyl group can undergo polymerization, either through free-radical, cationic, or anionic mechanisms, to form polymers with pendant phenylboronic acid groups. These polymers have applications in sensors and responsive materials.

  • Dehydration: Like other boronic acids, this compound can undergo reversible dehydration to form a cyclic trimer anhydride, known as a boroxine. This is often observed upon heating or under anhydrous conditions.

Visualizations

Suzuki-Miyaura Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Coupling Suzuki-Miyaura Coupling Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX R¹-X Oxidative Addition OxAdd Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 R²-B(OR)₃⁻ Transmetalation Transmetal Transmetalation PdII_R1R2->Pd0 R¹-R² Reductive Elimination RedElim Reductive Elimination R1X R¹-X (Aryl/Vinyl Halide) Boronate R²-B(OR)₃⁻ (Boronate Complex) Product R¹-R² (Coupled Product) Base Base BoronicAcid R²-B(OH)₂ (this compound) BoronicAcid->Boronate + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for pKa Determination by Potentiometric Titration

This diagram outlines the key steps in determining the pKa value of this compound using potentiometric titration.

pKa_Determination_Workflow Workflow for pKa Determination by Potentiometric Titration start Start prep_sample Prepare Sample Solution (this compound in H₂O/co-solvent) start->prep_sample calibrate_ph Calibrate pH Meter (using standard buffers) prep_sample->calibrate_ph initial_ph Adjust Initial pH (to acidic range with HCl) calibrate_ph->initial_ph titrate Titrate with Standardized NaOH (add increments and record pH) initial_ph->titrate plot_curve Plot Titration Curve (pH vs. Volume of NaOH) titrate->plot_curve determine_ep Determine Equivalence Point (inflection point) plot_curve->determine_ep determine_hep Determine Half-Equivalence Point determine_ep->determine_hep determine_pka Determine pKa (pH at half-equivalence point) determine_hep->determine_pka end End determine_pka->end

Caption: Workflow for pKa determination via potentiometric titration.

Conclusion

This compound is a valuable and versatile building block in modern chemistry. A thorough understanding of its physicochemical properties, as detailed in this guide, is paramount for its effective and efficient use in research and development. The provided experimental protocols offer a practical framework for the characterization and quality control of this important reagent, empowering researchers to confidently employ it in the synthesis of novel molecules and materials.

References

Navigating the Spectroscopic Landscape of 2-Vinylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of 1H and 13C NMR Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for 2-vinylphenylboronic acid, a versatile building block in organic synthesis and drug discovery. Due to the limited availability of a complete, unified experimental dataset in publicly accessible literature, this document presents a carefully curated compilation of predicted and experimentally derived data from analogous compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a detailed understanding of the spectral characteristics of this compound.

1H and 13C NMR Spectral Data

The following tables summarize the expected chemical shifts (δ) and coupling constants (J) for this compound. These values are based on the analysis of related structures, such as 4-vinylphenylboronic acid and other ortho-substituted phenylboronic acids, as well as established NMR prediction methodologies. The numbering convention used for proton and carbon assignments is illustrated in the molecular structure diagram below.

Table 1: 1H NMR Data for this compound (Predicted)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.6 - 7.8ddJH3-H4 ≈ 7.5, JH3-H5 ≈ 1.5
H-4~7.3 - 7.5m
H-5~7.3 - 7.5m
H-6~7.5 - 7.7dJH6-H5 ≈ 7.5
H-7~6.8 - 7.0ddJH7-H8a ≈ 17.5, JH7-H8b ≈ 11.0
H-8a (trans)~5.7 - 5.9dJH8a-H7 ≈ 17.5
H-8b (cis)~5.3 - 5.5dJH8b-H7 ≈ 11.0
B(OH)2~5.0 - 6.0br s

Note: The chemical shift of the boronic acid protons is highly dependent on concentration, solvent, and water content, and the signal is often broad.

Table 2: 13C NMR Data for this compound (Predicted)

CarbonChemical Shift (δ, ppm)
C-1~133 - 136 (broad)
C-2~140 - 143
C-3~130 - 132
C-4~128 - 130
C-5~127 - 129
C-6~135 - 137
C-7~136 - 138
C-8~116 - 118

Note: The carbon atom attached to the boron (C-1) often exhibits a broad signal due to quadrupolar relaxation of the boron nucleus.

Experimental Protocols

A standardized experimental protocol for acquiring high-quality NMR spectra of this compound is crucial for accurate structural elucidation and purity assessment. The following provides a general methodology.

2.1 Sample Preparation

A significant challenge in obtaining clean NMR spectra for arylboronic acids is their tendency to form cyclic anhydrides (boroxines) through dehydration. This can lead to complex and poorly resolved spectra. To mitigate this, the following sample preparation techniques are recommended:

  • Dissolution in Deuterated Methanol (CD3OD) or Water (D2O): These protic solvents can effectively break up the boroxine trimers, resulting in sharper and more interpretable spectra. The B(OH)2 proton signals will typically exchange with the solvent and may not be observed.

  • Use of a Co-solvent: A mixture of a common deuterated solvent like chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6) with a small amount of D2O can also help to break down oligomeric species.

  • Sample Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

2.2 NMR Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • 1H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • 13C NMR:

    • Acquire a proton-decoupled 13C spectrum.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of 13C.

    • The solvent signal can be used as an internal reference (e.g., CDCl3 at δ 77.16 ppm, DMSO-d6 at δ 39.52 ppm).

  • Two-Dimensional (2D) NMR:

    • To aid in the definitive assignment of proton and carbon signals, it is recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) for 1H-1H correlations and HSQC (Heteronuclear Single Quantum Coherence) for direct 1H-13C correlations.

Visualization of Molecular Structure and NMR Workflow

The following diagrams, generated using Graphviz, illustrate the molecular structure with atom numbering for NMR assignments and a typical workflow for NMR data acquisition and analysis.

molecular_structure cluster_molecule This compound C1 C1 C2 C2 C1->C2 B B C1->B C3 C3 C2->C3 C7 C7 C2->C7 C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 H6 H6 C6->H6 C8 C8 C7->C8 H7 H7 C7->H7 H8a H8a C8->H8a H8b H8b C8->H8b O1 O B->O1 O2 O B->O2 H_O1 H O1->H_O1 H_O2 H O2->H_O2 NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve this compound in deuterated solvent (e.g., CD3OD) transfer Transfer to NMR tube dissolve->transfer nmr_spectrometer Place sample in NMR spectrometer transfer->nmr_spectrometer setup Set up 1D (1H, 13C) and optional 2D (COSY, HSQC) experiments nmr_spectrometer->setup acquire Acquire Free Induction Decay (FID) signals setup->acquire ft Fourier Transform (FID to Spectrum) acquire->ft phase Phase and Baseline Correction ft->phase integrate Integration and Peak Picking phase->integrate assign Assign Signals and Determine Structure integrate->assign

solubility of 2-vinylphenylboronic acid in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2-Vinylphenylboronic Acid in Common Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

This technical guide offers a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document provides qualitative solubility information, quantitative data for the closely related parent compound, phenylboronic acid, as a proxy, and detailed experimental protocols to enable researchers to determine precise solubility values.

Introduction to this compound

This compound is a bifunctional organoboron compound that contains both a vinyl group and a boronic acid moiety. This structure makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental for creating carbon-carbon bonds.[1] Its utility is significant in the development of pharmaceuticals and advanced materials.[1] A comprehensive understanding of its solubility in various organic solvents is crucial for optimizing reaction conditions, purification strategies, and formulation development.

Solubility Profile

Qualitative Solubility

Direct qualitative solubility data for this compound is not extensively documented. However, information on its isomer, 4-vinylphenylboronic acid, indicates solubility in polar organic solvents such as ethanol, dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and diethyl ether, with only slight solubility in water.[2] Phenylboronic acid, the parent compound without the vinyl group, is generally soluble in most polar organic solvents but is poorly soluble in non-polar solvents like hexanes and carbon tetrachloride.[3] Specifically, phenylboronic acid shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[4][5][6] Based on these analogs, this compound is expected to be soluble in polar organic solvents and poorly soluble in water[7] and non-polar hydrocarbon solvents.

It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, a process that can be influenced by the solvent and temperature, thereby affecting solubility measurements.[4][8]

Quantitative Solubility Data for Phenylboronic Acid (as a Proxy)

In the absence of specific quantitative data for this compound, the solubility of phenylboronic acid provides a useful, albeit approximate, reference. The data below, determined experimentally by a dynamic method, is presented as the mole fraction of the compound in saturated solutions at various temperatures.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

Solvent Temperature (°C) Mole Fraction (x₁)
Chloroform 20 ~0.12
30 ~0.18
40 ~0.27
3-Pentanone 20 ~0.42
30 ~0.50
40 ~0.60
Acetone 20 ~0.52
30 ~0.62
40 ~0.72
Dipropyl Ether 20 ~0.38
30 ~0.48
40 ~0.60
Methylcyclohexane 20 <0.01
30 <0.01

| | 40 | ~0.01 |

Data is interpreted from graphical representations for phenylboronic acid and should be used as an estimate for this compound.[4]

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, established experimental methods should be employed. The following protocols are widely used for determining the solubility of boronic acids.

Dynamic (Synthetic) Method

This method determines the temperature at which a solid solute of a known composition dissolves completely in a solvent upon controlled heating.[4][9]

Methodology:

  • Sample Preparation: A biphasic sample with a precisely known composition of this compound and the chosen organic solvent is prepared in a sealed vessel.[4][8]

  • Heating and Equilibration: The mixture is heated at a constant, slow rate (e.g., 0.1-0.5 °C/min) while being rigorously stirred to ensure uniformity.[10]

  • Turbidity Measurement: The turbidity of the mixture is continuously monitored. This is often achieved by measuring the intensity of a light beam (e.g., from a laser) passing through the sample using a luminance probe.[4][5]

  • Equilibrium Point Determination: The temperature at which the last solid particles disappear, resulting in a sharp increase in light transmittance and a clear solution, is recorded as the solubility temperature for that specific composition.[4][10]

  • Data Compilation: The procedure is repeated with different compositions of solute and solvent to construct a complete solubility curve (mole fraction vs. temperature).[10]

Thermodynamic Solubility (Shake-Flask Method)

This is a classic method for determining the equilibrium solubility of a compound at a constant temperature.[11]

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of a specific organic solvent. The presence of excess solid is crucial.

  • Equilibration: The vials are sealed and agitated (e.g., using an orbital shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that the solution has reached equilibrium with the solid.[11]

  • Phase Separation: After equilibration, the agitation is stopped, and the excess solid is allowed to settle.

  • Filtration and Sampling: A sample of the supernatant is carefully withdrawn and immediately filtered, typically using a syringe filter, to remove all undissolved solid particles.[11]

  • Concentration Analysis: The concentration of this compound in the clear filtrate is accurately measured using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a calibrated standard curve.

Visualization of Experimental Workflow

The following diagram outlines a logical workflow for the experimental determination of solubility.

G Experimental Workflow for Solubility Determination cluster_prep 1. Preparation cluster_method 2. Methodology cluster_analysis 3. Analysis cluster_results 4. Results A Select Solvent B Prepare Solute-Solvent Mixture of Known Composition A->B C Add Excess Solute to Solvent A->C D Dynamic Method: Controlled Heating & Stirring B->D E Shake-Flask Method: Equilibrate at Constant Temperature (24-48h) C->E F Monitor Turbidity & Record Dissolution Temperature D->F G Filter Supernatant & Measure Concentration (e.g., HPLC, UV-Vis) E->G H Construct Solubility Curve (Temperature vs. Mole Fraction) F->H I Determine Equilibrium Solubility (e.g., mg/mL) G->I

Caption: A logical workflow for solubility determination using two common methods.

References

Crystal Structure Analysis of 2-Vinylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 2-vinylphenylboronic acid. While a definitive crystal structure for this compound is not publicly available in crystallographic databases at the time of this publication, this document serves as an in-depth resource outlining the necessary experimental protocols, from synthesis and crystallization to single-crystal X-ray diffraction and structure elucidation. This guide is intended to equip researchers in crystallography, medicinal chemistry, and materials science with the foundational knowledge to determine and analyze the crystal structure of this compound and analogous compounds.

Introduction

This compound is a bifunctional organic compound that features both a vinyl group and a boronic acid moiety. This unique combination of reactive sites makes it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] The boronic acid group also allows for the formation of reversible covalent complexes with diols, a property that is exploited in the development of sensors and for the protection of functional groups.[1] Understanding the three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline state of this compound is crucial for predicting its physicochemical properties, optimizing its use in synthetic applications, and designing novel derivatives with tailored functionalities for drug development and materials science.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for the selection of appropriate solvents and conditions for synthesis, purification, and crystallization.

PropertyValueReference
Molecular Formula C₈H₉BO₂[2]
Molecular Weight 147.97 g/mol [2]
Appearance White to off-white solid/crystalline powder[1][2]
Melting Point 109 °C[1]
CAS Number 15016-42-9[2]
SMILES OB(O)c1ccccc1C=C[2]
InChI 1S/C8H9BO2/c1-2-7-5-3-4-6-8(7)9(10)11/h2-6,10-11H,1H2[2]

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process, beginning with its synthesis and culminating in the refinement of its crystal structure from X-ray diffraction data.

Synthesis of this compound

Several synthetic routes are available for the preparation of vinylphenylboronic acids. A common approach involves the reaction of a Grignard reagent, formed from the corresponding vinylphenyl halide, with a borate ester, followed by hydrolysis.

General Synthetic Procedure:

  • Grignard Reagent Formation: 2-Bromostyrene is reacted with magnesium turnings in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen) to form 2-vinylphenylmagnesium bromide.

  • Borylation: The freshly prepared Grignard reagent is then added dropwise to a cooled solution (-78 °C) of a trialkyl borate, such as trimethyl borate, in an anhydrous solvent.

  • Hydrolysis: The resulting boronate ester is hydrolyzed by the addition of an aqueous acid (e.g., hydrochloric acid) to yield this compound.

  • Purification: The crude product is then purified by recrystallization from an appropriate solvent system to obtain a crystalline solid.

Crystallization

The growth of high-quality single crystals is a critical and often challenging step in crystal structure analysis.[3][4] For a small organic molecule like this compound, several crystallization techniques can be employed.[5][6]

Common Crystallization Methods:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent. The solvent is then allowed to evaporate slowly and undisturbed, leading to the gradual formation of crystals.[7] The choice of solvent is crucial and can be determined through solubility screening.[7]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed within a larger vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[6]

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent in which the compound has low solubility. Crystals form at the interface of the two liquids as they slowly mix.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[4][8]

Data Collection and Processing:

  • Crystal Mounting: A suitable single crystal, typically with dimensions of 0.1-0.3 mm, is selected under a microscope and mounted on a goniometer head.[8]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, often to 100 K, to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are detected as the crystal is rotated.[9] A complete dataset consists of thousands of reflections, each with a measured intensity and position.[9]

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, Lorentz factor, and polarization. The intensities of the reflections are integrated, and a file containing the Miller indices (h, k, l) and the corresponding intensities and standard uncertainties for each reflection is generated.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model provides the approximate positions of the atoms in the unit cell.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors.

  • Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factor, goodness-of-fit, and residual electron density maps, to ensure the quality and accuracy of the model. The final atomic coordinates, bond lengths, bond angles, and other geometric parameters are then reported in a standard format, such as a Crystallographic Information File (CIF).

Workflow and Logical Relationships

The process of crystal structure analysis can be visualized as a logical workflow, from the initial synthesis of the compound to the final validation of the crystal structure.

G Workflow for Crystal Structure Analysis of this compound cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization CrystalSelection Crystal Selection & Mounting Crystallization->CrystalSelection DataCollection Data Collection (SCXRD) CrystalSelection->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation (CIF) StructureRefinement->Validation FinalAnalysis Analysis of: - Bond Lengths & Angles - Intermolecular Interactions - Packing Motifs Validation->FinalAnalysis Final Structural Analysis

References

Theoretical Studies on the Reactivity of 2-Vinylphenylboronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Vinylphenylboronic acid is a versatile bifunctional molecule that has garnered significant interest in organic synthesis and materials science. Its unique structure, featuring both a reactive vinyl group and a boronic acid moiety, allows for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of this compound, with a focus on its participation in key synthetic reactions, including Suzuki-Miyaura coupling, Heck reactions, Diels-Alder cycloadditions, and polymerization. The guide also delves into the theoretical underpinnings of its reactivity, supported by computational studies. Detailed experimental protocols and quantitative data are presented to facilitate practical application in research and development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1][2] this compound can participate in this reaction through either its boronic acid group, leaving the vinyl group intact for further functionalization, or through the vinyl group via a vinyl-selective coupling.

Reactivity and Mechanism

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3] The reaction is initiated by the oxidative addition of the organic halide to a Pd(0) species. The resulting Pd(II) complex then undergoes transmetalation with the boronic acid, which is activated by a base. Finally, reductive elimination from the Pd(II) intermediate yields the cross-coupled product and regenerates the Pd(0) catalyst.

The reactivity of this compound in Suzuki-Miyaura coupling is influenced by electronic and steric factors. The electron-donating nature of the vinyl group can modulate the reactivity of the boronic acid.

Quantitative Data

The following table summarizes representative yields for Suzuki-Miyaura coupling reactions involving phenylboronic acid derivatives with various aryl halides. While specific data for this compound is limited in readily available literature, these examples provide a general expectation of reactivity.

EntryAryl HalideBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/EtOH/H₂O801295
21-IodonaphthalenePhenylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄ (2)Toluene/H₂O100298
32-BromopyridinePhenylboronic acidPd₂(dba)₃ (1.5), XPhos (3)K₃PO₄ (2)Dioxane1001685

Note: Yields are illustrative and can vary based on specific reaction conditions and substrates.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Add potassium carbonate (2.0 mmol).

  • Add a 4:1:1 mixture of toluene:ethanol:water (10 mL).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Aryl Halide, Base B Add Catalyst: Pd(0) or Pd(II) precursor A->B C Add Solvent B->C D Degas Mixture C->D E Heat and Stir D->E Reaction Conditions F Cool and Dilute E->F Reaction Completion G Aqueous Wash F->G H Dry and Concentrate G->H I Purify (Chromatography) H->I

General workflow for a Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (R¹-X) pd2_boronate R¹-Pd(II)L₂-R² pd2_halide->pd2_boronate Transmetalation (R²-B(OH)₂) pd2_boronate->pd0 Reductive Elimination (R¹-R²)

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[4] this compound can act as the arylating agent in oxidative Heck reactions or its vinyl group can serve as the olefin component.

Reactivity and Mechanism

The catalytic cycle of the Heck reaction typically involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by migratory insertion of the olefin into the Pd-aryl bond.[5] Subsequent β-hydride elimination releases the substituted alkene product and a palladium-hydride species, which then undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst.[5]

In the case of oxidative Heck reactions using arylboronic acids, an oxidant is required to regenerate the active Pd(II) catalyst.[5][6] The regioselectivity of the Heck reaction is influenced by the electronic nature of the olefin and the steric hindrance of the substrates and ligands.

Quantitative Data

The following table presents representative yields for Heck reactions of arylboronic acids with various olefins.

EntryArylboronic AcidOlefinCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidStyrenePd(OAc)₂ (5)NBS (30 mol%)Toluene251275
24-Methoxyphenylboronic acidn-Butyl vinyl etherPd(OAc)₂ (2), dppp (3)-Acetone701585[6]
3Phenylboronic acidMethyl acrylatePd(OAc)₂ (2), dppp (3)TFA (30 mol%)Acetone7020>60[6]

Note: Yields are illustrative and can vary based on specific reaction conditions and substrates.

Experimental Protocol: Oxidative Heck Reaction of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • N-Bromosuccinimide (NBS)

  • Toluene

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), styrene (1.0 mmol), palladium(II) acetate (0.05 mmol), and N-bromosuccinimide (0.3 mmol).

  • Add anhydrous toluene (5 mL) under an inert atmosphere.

  • Stir the reaction mixture at 25 °C for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired stilbene derivative.

Heck_Reaction_Catalytic_Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-X pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_insertion R-CH(Ar)-CH₂-Pd(II)L₂-X pd2_aryl->pd2_insertion Migratory Insertion (Alkene) pd_hydride H-Pd(II)L₂-X pd2_insertion->pd_hydride β-Hydride Elimination (Product) pd_hydride->pd0 Reductive Elimination (Base)

Catalytic cycle of the Heck reaction.

Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. The vinyl group of this compound can act as a dienophile. A particularly relevant variant is the inverse-electron-demand Diels-Alder (IEDDA) reaction, where an electron-rich dienophile reacts with an electron-poor diene, such as a tetrazine.[7]

Reactivity and Theoretical Insights

The rate of the Diels-Alder reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. In a normal-demand Diels-Alder reaction, the interaction is between the HOMO of the diene and the LUMO of the dienophile. In an IEDDA reaction, the primary interaction is between the HOMO of the dienophile and the LUMO of the diene.[7]

The boronic acid group, being electron-withdrawing, can influence the electronic properties of the vinyl group in this compound, affecting its reactivity as a dienophile.

Quantitative Data: Inverse-Electron-Demand Diels-Alder Reaction Kinetics

The reaction of vinylboronic acids with tetrazines has been studied, providing valuable kinetic data.

EntryDienophileDieneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹) in 5% MeOH/PBS
1Vinylboronic acid3,6-Dipyridyl-s-tetrazine3.0
2(E)-Phenylvinylboronic acid3,6-Dipyridyl-s-tetrazine~15

Data adapted from related studies on vinylboronic acids.

Experimental Protocol: Inverse-Electron-Demand Diels-Alder Reaction

Materials:

  • This compound

  • A suitable tetrazine derivative (e.g., 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine)

  • Phosphate-buffered saline (PBS)

  • Methanol

  • UV-Vis spectrophotometer

Procedure:

  • Prepare stock solutions of this compound and the tetrazine in a suitable solvent (e.g., methanol).

  • In a cuvette, dilute the tetrazine stock solution with 5% methanol in PBS to a concentration where its absorbance is in the linear range of the spectrophotometer.

  • Initiate the reaction by adding a known concentration of the this compound solution to the cuvette.

  • Immediately begin monitoring the decrease in the characteristic absorbance of the tetrazine over time.

  • The observed rate constant (k_obs) can be determined by fitting the absorbance decay to a first-order exponential decay. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the dienophile.[8]

Diels_Alder_FMO cluster_dienophile Dienophile (this compound) cluster_diene Diene (Tetrazine) dienophile HOMO LUMO diene HOMO LUMO dienophile:s->diene:n Interaction

Frontier Molecular Orbital (FMO) interaction in an IEDDA reaction.

Polymerization

The vinyl group of this compound allows it to undergo polymerization, leading to functional polymers with boronic acid side chains. These polymers have applications in sensors, drug delivery, and stimuli-responsive materials. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Nitroxide-Mediated Polymerization (NMP), have been employed to synthesize well-defined polymers from vinylphenylboronic acid derivatives.[9][10]

Reactivity in Controlled Radical Polymerization

In RAFT polymerization, a chain transfer agent is used to mediate the polymerization, allowing for control over molecular weight and dispersity.[11] The choice of RAFT agent is crucial for the successful polymerization of vinylphenylboronic acid. Similarly, in NMP, a nitroxide stable free radical is used to reversibly terminate the growing polymer chains.[10]

Polymer Characterization Data

The resulting polymers are typically characterized by Gel Permeation Chromatography (GPC) to determine molecular weight (Mn, Mw) and dispersity (Đ), and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.[12][13]

Polymerization MethodMonomerMn ( g/mol )Đ (Mw/Mn)
NMP4-Vinylphenylboronic acid / 2-N-morpholinoethyl methacrylate-<1.40[10]
RAFT4-Vinylphenylboronic acid-≤ 1.25[14]

Note: Specific Mn values depend on the monomer/initiator/CTA ratio and conversion.

Experimental Protocol: RAFT Polymerization of this compound

Materials:

  • This compound (monomer)

  • A suitable RAFT agent (e.g., a trithiocarbonate)

  • Azobisisobutyronitrile (AIBN, initiator)

  • 1,4-Dioxane (solvent)

  • Standard glassware for Schlenk techniques

Procedure:

  • In a Schlenk flask, dissolve this compound, the RAFT agent, and AIBN in 1,4-dioxane. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight.

  • Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with an inert gas (argon or nitrogen).

  • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

  • Monitor the monomer conversion over time by taking aliquots and analyzing them by ¹H NMR.

  • Once the desired conversion is reached, quench the polymerization by exposing the solution to air and cooling it in an ice bath.

  • Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold diethyl ether or hexane).

  • Isolate the polymer by filtration or decantation and dry it under vacuum.

  • Characterize the polymer by GPC and NMR.[12][13]

RAFT_Polymerization_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Isolation & Characterization A Combine Monomer, RAFT Agent, Initiator B Add Solvent A->B C Freeze-Pump-Thaw Cycles B->C D Heat and Stir under Inert Atmosphere C->D Initiate Polymerization E Monitor Conversion D->E F Quench Polymerization E->F Target Conversion Reached G Precipitate Polymer F->G H Isolate and Dry G->H I Characterize (GPC, NMR) H->I

General workflow for RAFT polymerization.

Theoretical Studies on Reactivity

Computational chemistry provides valuable insights into the electronic structure and reactivity of molecules like this compound. Density Functional Theory (DFT) is a powerful tool for calculating molecular properties and modeling reaction mechanisms.[15]

The reactivity of this compound is largely dictated by the interplay between the vinyl and boronic acid functionalities. The vinyl group is a π-system that can act as a nucleophile or an electrophile depending on the reaction partner. The boronic acid group is a Lewis acid and can engage in various transformations.

A frontier molecular orbital (FMO) analysis can help rationalize the reactivity of this compound.[11] The HOMO and LUMO energies and distributions will determine its behavior in pericyclic reactions like the Diels-Alder reaction and its susceptibility to nucleophilic or electrophilic attack. The electron-withdrawing boronic acid group is expected to lower the energy of the HOMO and LUMO of the vinyl moiety compared to styrene, which could influence its reactivity in cycloaddition reactions.[16]

Conclusion

This compound is a highly versatile building block with a rich and diverse reactivity profile. Its ability to participate in a wide array of powerful synthetic transformations, including Suzuki-Miyaura coupling, Heck reactions, Diels-Alder cycloadditions, and controlled radical polymerization, makes it an invaluable tool for the synthesis of complex organic molecules and advanced functional materials. A thorough understanding of its reactivity, guided by both experimental data and theoretical principles, is crucial for harnessing its full potential in drug discovery, materials science, and beyond. This guide provides a solid foundation for researchers to explore and exploit the unique chemical properties of this remarkable compound.

References

The Dawn of a Versatile Moiety: A Technical Guide to the Discovery and First Synthesis of Vinylphenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the initial discovery and first synthesis of vinylphenylboronic acids, a class of compounds that has become indispensable in organic synthesis, materials science, and medicinal chemistry. This document details the seminal synthetic routes, presents key quantitative data, and illustrates the fundamental chemical interactions that underpin their utility, particularly in the realm of biosensors.

Discovery and Early Synthesis

A prevalent and well-established method for the synthesis of 4-vinylphenylboronic acid involves the reaction of a Grignard reagent, formed from a halo-substituted styrene, with a borate ester. This approach offers a reliable route to this versatile building block.

Physicochemical Properties of 4-Vinylphenylboronic Acid
PropertyValueReference
Molecular Formula C₈H₉BO₂[1]
Molecular Weight 147.97 g/mol [1][2]
Appearance White to off-white crystalline powder[1]
Melting Point 190 - 193 °C[1]
Purity ≥95%[2]
CAS Number 2156-04-9[1]

Detailed Experimental Protocol: Grignard-Based Synthesis of 4-Vinylphenylboronic Acid

This section provides a detailed methodology for the synthesis of 4-vinylphenylboronic acid via the Grignard reaction, a commonly employed and scalable procedure.

2.1. Materials and Reagents

  • 4-Chlorostyrene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (aqueous solution)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Iodine (for initiation, optional)

2.2. Equipment

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath

  • Separatory funnel

2.3. Procedure

Step 1: Preparation of the Grignard Reagent (4-Vinylphenylmagnesium Chloride)

  • Under an inert atmosphere, equip a dry three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stir bar.

  • Add magnesium turnings to the flask. A crystal of iodine can be added to initiate the reaction.

  • In the dropping funnel, prepare a solution of 4-chlorostyrene in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the 4-chlorostyrene solution to the magnesium turnings to initiate the Grignard reaction. The reaction is typically initiated by gentle heating or sonication if it does not start spontaneously.

  • Once the reaction has initiated (indicated by a color change and gentle reflux), add the remaining 4-chlorostyrene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

Step 2: Boronation and Hydrolysis

  • Cool the Grignard reagent solution in an ice bath.

  • In a separate flask, prepare a solution of trimethyl borate in anhydrous THF.

  • Add the trimethyl borate solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Slowly quench the reaction by adding a cold aqueous solution of hydrochloric acid. This step hydrolyzes the borate ester to the boronic acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-vinylphenylboronic acid.

2.4. Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of water and an organic solvent, to yield pure 4-vinylphenylboronic acid as a white to off-white solid.

2.5. Quantitative Data

ParameterValue/Range
Typical Yield 60-80%
Purity (post-recrystallization) >98%

Core Applications and Signaling Pathways

Vinylphenylboronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. A particularly significant application lies in their use as molecular recognition elements in sensors, especially for the detection of saccharides like glucose.[1] This capability stems from the reversible covalent interaction between the boronic acid moiety and the cis-diol groups present in many sugars.[3][4][5]

Signaling Pathway: Boronic Acid-Diol Interaction

The fundamental principle behind the use of vinylphenylboronic acids in glucose sensing is the reversible formation of a cyclic boronate ester with the diol functionalities of the glucose molecule. This interaction is pH-dependent and forms the basis for various detection methods, including fluorescent and colorimetric assays.[4][6][7]

BoronicAcid_Diol_Interaction cluster_reactants Reactants cluster_products Products VPBA Vinylphenylboronic Acid (Trigonal Planar) BoronateEster Cyclic Boronate Ester (Tetrahedral) VPBA->BoronateEster + Glucose Glucose Glucose (with cis-diols) Glucose->BoronateEster BoronateEster->VPBA - Glucose (Hydrolysis) Water Water BoronateEster->Water + 2H₂O

Caption: Reversible interaction of vinylphenylboronic acid with glucose.

Experimental Workflow: Fluorescent Glucose Sensing

Fluorescent sensors incorporating vinylphenylboronic acid often utilize a fluorophore whose emission properties are altered upon binding to glucose. For example, a system can be designed where the fluorescence is quenched in the absence of glucose and restored upon its addition.

Fluorescent_Glucose_Sensing_Workflow Start Start: Sample Introduction Sensor Vinylphenylboronic Acid-Fluorophore Conjugate Start->Sensor GlucoseBinding Glucose Binding to Boronic Acid Sensor->GlucoseBinding Presence of Glucose ConformationalChange Conformational Change in Conjugate GlucoseBinding->ConformationalChange FluorescenceChange Change in Fluorescence Emission ConformationalChange->FluorescenceChange Detection Detection by Fluorometer FluorescenceChange->Detection Output Output: Glucose Concentration Detection->Output

Caption: Workflow for a fluorescent glucose sensor.

References

Spectroscopic Analysis of 2-Vinylphenylboronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-vinylphenylboronic acid. While a complete, publicly available experimental dataset for this compound is limited, this document compiles and extrapolates data from closely related analogs and established principles of spectroscopic analysis. The information herein is intended to serve as a valuable resource for the characterization and utilization of this versatile compound in research and development.

Introduction to this compound

This compound is a bifunctional organic compound containing both a vinyl group and a boronic acid moiety. This unique structure makes it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, polymerization, and the development of sensors and functional materials. Accurate spectroscopic characterization is paramount for verifying its purity, identity, and reactivity in these applications.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on the analysis of analogous compounds such as phenylboronic acid, trans-2-phenylvinylboronic acid, and 4-vinylphenylboronic acid.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NucleusExpected Chemical Shift (δ, ppm)Expected Multiplicity & Coupling Constants (J, Hz)Notes
¹H NMR Solvent: CDCl₃ or DMSO-d₆
B(OH)₂~8.0s (broad)Chemical shift and broadness are highly dependent on concentration and water content.
Ar-H7.2 - 7.8mComplex multiplet pattern due to ortho substitution.
-CH=CH₂ (α-H)6.8 - 7.2ddDoublet of doublets.
-CH=CH₂ (β-H, cis)5.3 - 5.6dDoublet.
-CH=CH₂ (β-H, trans)5.8 - 6.1dDoublet.
¹³C NMR
C-B~135The carbon attached to boron can sometimes be difficult to observe due to quadrupolar relaxation.
Ar-C125 - 140
-CH=CH₂~136
-CH=CH₂~115
¹¹B NMR 28 - 33s (broad)The chemical shift is indicative of a trigonal planar boronic acid.[1][2]

Table 2: Vibrational, Electronic, and Mass Spectrometry Data

TechniqueExpected Key SignalsNotes
Infrared (IR) Spectroscopy Sample prepared as a solid (e.g., KBr pellet or ATR).
O-H stretch (B(OH)₂)3200 - 3600 cm⁻¹ (broad)Characteristic broad absorption for the boronic acid hydroxyl groups.
C-H stretch (vinyl)3000 - 3100 cm⁻¹
C=C stretch (aromatic)1550 - 1650 cm⁻¹
B-O stretch1300 - 1400 cm⁻¹A strong and characteristic band for boronic acids.[3]
C-B stretch1000 - 1100 cm⁻¹[3]
UV-Vis Spectroscopy Solvent: Methanol or Acetonitrile.
λ_max_~250 - 280 nmExpected absorption maximum due to the conjugated system of the phenyl and vinyl groups.
Mass Spectrometry Ionization method: Electrospray Ionization (ESI) or Electron Impact (EI).
[M-H]⁻m/z 147.06Expected for negative ion mode ESI.
[M+H]⁺m/z 149.08Expected for positive ion mode ESI.
Molecular Ion (M⁺˙)m/z 148.07Expected for EI, though it may be of low intensity.
FragmentationLoss of H₂O, vinyl group, and boric acid moiety are potential fragmentation pathways.

Detailed Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹¹B NMR spectra to confirm the molecular structure.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[4]

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette into a clean 5 mm NMR tube.[5]

    • For ¹¹B NMR, a quartz NMR tube is recommended to avoid background signals from borosilicate glass.[5]

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse acquisition.

    • Number of Scans: 16-64 (adjust for optimal signal-to-noise).

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled single-pulse acquisition.

    • Number of Scans: 1024 or more (due to low natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 200 ppm.

  • Instrument Parameters (¹¹B NMR):

    • Spectrometer: 128 MHz or higher.

    • Pulse Program: Proton-decoupled single-pulse acquisition.

    • Number of Scans: 128-512.

    • Relaxation Delay: 0.5-1 second.

    • Spectral Width: -50 to 50 ppm.

    • Reference: BF₃·OEt₂ as an external standard (δ = 0 ppm).[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of solid this compound powder directly onto the ATR crystal.

    • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectrometer: FTIR spectrometer equipped with a diamond or germanium ATR accessory.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the conjugated system.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol or acetonitrile) of a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0 (typically in the µM range).

  • Instrument Parameters:

    • Spectrometer: Double-beam UV-Vis spectrophotometer.

    • Wavelength Range: 200 - 400 nm.

    • Cuvette: Use a matched pair of 1 cm path length quartz cuvettes.

    • Blank: Use the pure solvent as the blank reference.

    • Scan Speed: Medium.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and assess the purity of the compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in the mobile phase (e.g., 1-10 µg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC Parameters:

    • Column: C18 reverse-phase column (e.g., Agilent Poroshell HPH C18, 150 × 4.6 mm, 2.7 µm).[7]

    • Mobile Phase A: Water with 0.1% formic acid or ammonium hydroxide.[7]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or ammonium hydroxide.[7]

    • Gradient: A suitable gradient from high aqueous to high organic content (e.g., 5% B to 95% B over 10 minutes).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • MS Parameters:

    • Ion Source: Electrospray Ionization (ESI) in both positive and negative modes.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3-4 kV.

    • Gas Flow and Temperature: Optimize for the specific instrument.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound and the logical relationship between the different analytical techniques.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 2-Vinylphenylboronic Acid Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Dilution Dilution in UV-Vis/LC-MS Solvent Sample->Dilution Solid Solid Sample Sample->Solid NMR NMR (¹H, ¹³C, ¹¹B) Dissolution->NMR UV_Vis UV-Vis Dilution->UV_Vis LC_MS LC-MS Dilution->LC_MS FTIR FTIR (ATR) Solid->FTIR Structure Structural Elucidation NMR->Structure FTIR->Structure UV_Vis->Structure Purity Purity Assessment LC_MS->Purity Identity Identity Confirmation LC_MS->Identity Structure->Identity

General experimental workflow for the spectroscopic analysis of this compound.

logical_relationship cluster_core Core Information cluster_techniques Spectroscopic Techniques cluster_derived Derived Information Molecular_Structure Molecular Structure NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Molecular_Structure->NMR FTIR FTIR Spectroscopy Molecular_Structure->FTIR UV_Vis UV-Vis Spectroscopy Molecular_Structure->UV_Vis MS Mass Spectrometry Molecular_Structure->MS Connectivity Atom Connectivity & Chemical Environment NMR->Connectivity Functional_Groups Functional Groups FTIR->Functional_Groups Conjugated_System Electronic Transitions & Conjugation UV_Vis->Conjugated_System Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Connectivity->Molecular_Structure Functional_Groups->Molecular_Structure Conjugated_System->Molecular_Structure Molecular_Weight->Molecular_Structure

Logical relationship of spectroscopic techniques in elucidating molecular structure.

References

Thermal Stability and Decomposition of 2-Vinylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the expected thermal stability and decomposition pathways of 2-vinylphenylboronic acid. The quantitative data and specific decomposition mechanisms presented are hypothetical and extrapolated from published data on analogous arylboronic acids and vinyl-substituted aromatic compounds, due to the limited availability of specific experimental data for this compound in publicly accessible literature. This guide is intended for informational and illustrative purposes to aid in the design of experimental studies.

Introduction

This compound is a bifunctional molecule of significant interest in organic synthesis and materials science. Its vinyl group allows for polymerization and other alkene-based transformations, while the boronic acid moiety is a versatile functional group for cross-coupling reactions, sensing applications, and covalent adaptable polymers. For applications in drug development, particularly in the formulation of amorphous solid dispersions or in melt-based processing, a thorough understanding of the thermal stability and decomposition behavior of this compound is critical. This technical guide outlines the expected thermal properties, potential decomposition pathways, and standard methodologies for their characterization.

Predicted Thermal Behavior

The thermal decomposition of this compound is anticipated to be a multi-step process, influenced by the atmosphere (inert or oxidative) and the heating rate. The primary expected thermal events are the dehydration to form a boroxine, protodeboronation, and polymerization of the vinyl group, followed by the decomposition of the resulting polymer.

Quantitative Thermal Analysis Data (Hypothetical)

The following tables summarize the expected quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this compound.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound

ParameterValue (Nitrogen Atmosphere)Value (Air Atmosphere)Description
Onset of Decomposition (Tonset) ~150 °C~145 °CThe temperature at which significant weight loss begins.
Step 1: Dehydration
Temperature Range150 - 220 °C145 - 215 °CFormation of the cyclic trimer anhydride (boroxine).
Weight Loss (%)~12.2%~12.2%Corresponds to the loss of one molecule of water per molecule of boronic acid.
Step 2: Protodeboronation/Decomposition
Temperature Range220 - 450 °C215 - 500 °CCleavage of the C-B bond and decomposition of the organic moiety.
Weight Loss (%)~65%~70%Greater weight loss in air due to oxidative decomposition.
Char Yield at 600 °C ~22.8%~17.8%Residual mass, likely containing boron oxides.

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data for this compound

Thermal EventTemperature Range (°C)Enthalpy (ΔH)Description
Melting Point 135 - 145 °CEndothermicTransition from solid to liquid phase.
Dehydration 150 - 220 °CEndothermicEnergy absorbed for the removal of water to form the boroxine.
Polymerization 180 - 250 °CExothermicHeat released during the polymerization of the vinyl groups.
Decomposition > 220 °CComplex (Endo/Exo)Multiple endothermic and exothermic events corresponding to bond breaking and formation during decomposition.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the thermal stability of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring the change in mass as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500 or similar).

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a platinum or alumina TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Tare the balance.

    • Select the desired atmosphere: high-purity nitrogen or dry air, with a flow rate of 50-100 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset) and the temperatures of maximum rates of weight loss from the derivative of the TGA curve (DTG).

    • Quantify the percentage of weight loss at each decomposition step.

    • Determine the final residual mass (char yield).

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify thermal transitions such as melting, crystallization, and decomposition of this compound by measuring the heat flow to or from the sample as a function of temperature.

Instrumentation: A calibrated differential scanning calorimeter (e.g., TA Instruments Q2000 or similar).

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Select a nitrogen purge gas with a flow rate of 50 mL/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • Equilibrate at 25 °C for 3 minutes.

    • Ramp the temperature from 25 °C to 250 °C at a heating rate of 10 °C/min (First Heating Scan).

    • Hold isothermally at 250 °C for 2 minutes to ensure complete melting and to observe any immediate decomposition.

    • Cool the sample from 250 °C to 25 °C at a rate of 10 °C/min (Cooling Scan).

    • Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min (Second Heating Scan).

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the melting point (Tm) from the peak of the endotherm in the first heating scan.

    • Identify and integrate the areas of any exothermic or endothermic peaks to determine the enthalpy changes (ΔH) associated with transitions like polymerization or decomposition.

    • Determine the glass transition temperature (Tg) from the second heating scan if the sample forms an amorphous solid upon cooling.

Visualizations

Hypothetical Decomposition Pathway

DecompositionPathway A This compound B Boroxine (Cyclic Trimer) A->B -3H2O (Dehydration) ~150-220°C p2 A->p2 Oxidation (in air) >200°C p1 B->p1 Protodeboronation >220°C C Styrene D Polystyrene C->D Polymerization ~180-250°C F Decomposition Products (CO, CO2, H2O, Boron Oxides) D->F Decomposition >300°C E 2-Vinylphenol E->F Decomposition p1->C p1->F p2->E p2->F

Caption: Hypothetical thermal decomposition pathways for this compound.

Experimental Workflow for Thermal Analysis

ExperimentalWorkflow start Start: Characterize This compound tga_sample Weigh 5-10 mg into TGA pan start->tga_sample dsc_sample Weigh 3-5 mg into DSC pan start->dsc_sample tga_run Run TGA: 30-600°C at 10°C/min (N2 and Air) tga_sample->tga_run TGA Protocol tga_data Analyze TGA Data: Weight Loss vs. Temp tga_run->tga_data tga_results Determine: T-onset, Decomposition Steps, Char Yield tga_data->tga_results dsc_run Run DSC: Heat-Cool-Heat Cycle dsc_sample->dsc_run DSC Protocol dsc_data Analyze DSC Data: Heat Flow vs. Temp dsc_run->dsc_data dsc_results Determine: Melting Point, ΔH, Polymerization Exotherm dsc_data->dsc_results

The Electronic Influence of the Vinyl Moiety in 2-Vinylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Vinylphenylboronic acid is a versatile bifunctional molecule that has garnered significant interest in organic synthesis, materials science, and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions, polymer synthesis, and as a component in sensing applications is well-documented.[1] The electronic properties of the vinyl group at the ortho position to the boronic acid moiety play a crucial role in modulating the reactivity and binding affinity of the molecule. This technical guide provides an in-depth analysis of these electronic effects, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Electronic Effects of Substituents in Phenylboronic Acids: The Hammett Equation

The electronic influence of a substituent on the reactivity of a functional group in a benzene ring is often quantified using the Hammett equation:

log(K/K₀) = σρ

where K and K₀ are the equilibrium constants for the substituted and unsubstituted molecules, respectively, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that is characteristic of the reaction type.[2] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

However, the standard Hammett equation is generally not applied to ortho substituents due to the significant influence of steric effects and other proximity interactions, which are not accounted for in the purely electronic σ value.[3][4]

The Ortho-Vinyl Group: Expected Electronic Properties

Nevertheless, based on the fundamental principles of organic chemistry, we can deduce the expected electronic behavior of the vinyl group (-CH=CH₂):

  • Inductive Effect (-I): The sp² hybridized carbon atoms of the vinyl group are more electronegative than the sp³ hybridized carbons of an alkyl group, leading to a weak electron-withdrawing inductive effect.

  • Resonance Effect (+M/-M): The vinyl group can participate in resonance with the aromatic ring. It can act as a weak electron-donating group by resonance (+M effect) through delocalization of its π-electrons into the ring. Conversely, in certain contexts, it can exhibit a weak electron-withdrawing resonance effect (-M effect). The net resonance effect is often context-dependent.

Given these competing effects, the overall electronic influence of the ortho-vinyl group on the boronic acid's acidity is not straightforward to predict without experimental data.

Quantitative Data Summary

While specific quantitative data for this compound is scarce, the following table summarizes relevant data for the parent compound, phenylboronic acid, and typical NMR chemical shift ranges for vinyl and aromatic protons and carbons. This information serves as a baseline for the experimental characterization of this compound.

ParameterCompound/GroupValueReference
pKa Phenylboronic acid8.83[5]
¹H NMR Chemical Shift (δ) Vinylic Protons5.0 - 6.5 ppm[6]
Aromatic Protons7.0 - 8.0 ppm[6]
¹³C NMR Chemical Shift (δ) Vinylic Carbons110 - 140 ppm[7]
Aromatic Carbons125 - 150 ppm[7]

Experimental Protocols

The determination of the acid dissociation constant (pKa) is a fundamental experiment to quantify the electronic influence of the vinyl group. Below are detailed protocols for two common methods.

Potentiometric Titration

This method involves the titration of the boronic acid with a standard solution of a strong base and monitoring the pH change.

Protocol:

  • Preparation of Solutions:

    • Prepare a 0.01 M solution of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol or DMSO to ensure solubility).

    • Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH).

    • Prepare standard buffer solutions for pH meter calibration (e.g., pH 4.00, 7.00, and 10.00).

  • Calibration of pH Meter: Calibrate the pH meter using the standard buffer solutions.

  • Titration:

    • Pipette a known volume (e.g., 25.0 mL) of the this compound solution into a beaker.

    • Add a magnetic stir bar and place the beaker on a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Record the initial pH.

    • Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

    • Continue the titration until the pH has risen significantly (e.g., to pH 11-12).

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis) to obtain the titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point.

UV-Vis Spectrophotometry

This method is applicable if the protonated and deprotonated forms of the boronic acid exhibit different UV-Vis absorption spectra.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent.

    • Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 7 to pH 10).

  • Spectral Measurements:

    • For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution of this compound.

    • Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range.

  • Data Analysis:

    • Identify the wavelength(s) at which the absorbance changes most significantly with pH.

    • Plot the absorbance at this wavelength (y-axis) against the pH (x-axis).

    • The resulting plot should be a sigmoidal curve.

    • The pKa corresponds to the pH at the inflection point of this curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the midpoint of the absorbance change.

Visualizations

experimental_workflow cluster_potentiometric Potentiometric Titration cluster_uv_vis UV-Vis Spectrophotometry p1 Prepare Solutions (Boronic Acid, NaOH, Buffers) p2 Calibrate pH Meter p1->p2 p3 Titrate Boronic Acid with NaOH p2->p3 p4 Record pH vs. Volume of NaOH p3->p4 p5 Plot Titration Curve p4->p5 p6 Determine Equivalence Point p5->p6 p7 Calculate pKa at Half-Equivalence Point p6->p7 u1 Prepare Solutions (Boronic Acid, Buffers) u2 Record UV-Vis Spectra at Different pH u1->u2 u3 Identify Wavelength of Maximum Absorbance Change u2->u3 u4 Plot Absorbance vs. pH u3->u4 u5 Determine pKa from Sigmoidal Curve Inflection Point u4->u5 electronic_influence substituent Ortho-Vinyl Group inductive Inductive Effect (-I) (Weakly Electron-Withdrawing) substituent->inductive influences resonance Resonance Effect (+M/-M) (Weakly Donating/Withdrawing) substituent->resonance influences net_effect Net Electronic Effect inductive->net_effect resonance->net_effect acidity Acidity of Boronic Acid (pKa) net_effect->acidity modulates

References

Methodological & Application

Application Note: Suzuki Coupling with 2-Vinylphenylboronic Acid for the Synthesis of Substituted Styrenes

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2-vinylphenylboronic acid with aryl halides. This procedure is intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocol outlines the necessary reagents, equipment, and step-by-step instructions to synthesize substituted styrene derivatives, which are valuable intermediates in the production of pharmaceuticals and advanced materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2] It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base.[2][3] This reaction is favored for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[4] this compound is a particularly useful building block, as it allows for the introduction of a vinyl group ortho to the newly formed aryl-aryl bond, providing a handle for further synthetic transformations.

Experimental Overview

This protocol details the coupling of this compound with an aryl bromide. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The final product is purified using column chromatography.

General Reaction Scheme

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially Available
Aryl bromideReagentCommercially Available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Commercially AvailableAir-sensitive, handle under inert atmosphere
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableFinely powdered
1,4-DioxaneAnhydrousCommercially AvailableDegassed prior to use
Deionized WaterDegassed prior to use
Ethyl acetateHPLC gradeCommercially AvailableFor extraction and chromatography
HexaneHPLC gradeCommercially AvailableFor chromatography
Saturated Sodium Chloride Solution (Brine)
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography
Round-bottom flaskFlame-dried
Condenser
Magnetic stirrer and stir bar
Inert atmosphere setup (Nitrogen or Argon)
Heating mantle or oil bath
TLC plates (Silica gel 60 F₂₅₄)Commercially Available

Experimental Protocol

Reaction Setup
  • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol, 1.0 equiv).

  • Add this compound (1.2 mmol, 1.2 equiv).

  • Add potassium carbonate (2.0 mmol, 2.0 equiv).

  • The flask is then sealed with a septum, and the atmosphere is evacuated and backfilled with an inert gas (nitrogen or argon) three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 0.03 equiv).

  • Via syringe, add degassed 1,4-dioxane (10 mL) and degassed deionized water (2 mL).

Reaction Execution
  • The reaction mixture is stirred at room temperature for 10 minutes to ensure proper mixing.

  • The flask is then placed in a preheated oil bath or heating mantle set to 90 °C.

  • The reaction is stirred vigorously at this temperature for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.

Work-up and Purification
  • After the reaction is complete (as indicated by the consumption of the starting material), the flask is removed from the heat source and allowed to cool to room temperature.

  • The reaction mixture is diluted with ethyl acetate (20 mL) and washed with deionized water (2 x 15 mL) and brine (15 mL).

  • The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure coupled product.

Experimental Workflow

G Suzuki Coupling Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Reagents: Aryl Halide, Boronic Acid, Base prep_catalyst Add Catalyst under Inert Gas prep_reagents->prep_catalyst prep_solvent Add Degassed Solvents prep_catalyst->prep_solvent heat Heat Mixture (e.g., 90 °C) prep_solvent->heat stir Stir for 12-24h heat->stir monitor Monitor by TLC/GC-MS stir->monitor cool Cool to Room Temperature monitor->cool extract Dilute & Extract with Organic Solvent cool->extract wash Wash with Water & Brine extract->wash dry Dry Organic Layer & Evaporate wash->dry purify Purify by Column Chromatography dry->purify

Caption: A flowchart illustrating the key steps of the experimental protocol.

Suzuki Coupling Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][2] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex.

  • Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_ar_x Ar-Pd(II)L_n-X oxidative_addition->pd_ar_x transmetalation Transmetalation (R-B(OH)₂ + Base) pd_ar_x->transmetalation pd_ar_r Ar-Pd(II)L_n-R transmetalation->pd_ar_r reductive_elimination Reductive Elimination pd_ar_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

The following table presents representative data for the Suzuki coupling of various aryl bromides with this compound under the conditions described in this protocol. Yields are for isolated, purified products.

EntryAryl BromideProductYield (%)
14-Bromoanisole4-Methoxy-2'-vinyl-1,1'-biphenyl85
21-Bromo-4-fluorobenzene4-Fluoro-2'-vinyl-1,1'-biphenyl82
34-Bromobenzonitrile4'-(2-Vinylphenyl)benzonitrile78
43-Bromopyridine3-(2-Vinylphenyl)pyridine75

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversionInactive catalystEnsure the catalyst is handled under an inert atmosphere. Use a fresh bottle of catalyst.
Insufficiently degassed solventsDegas solvents thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles.
Poor quality baseUse freshly opened or properly stored anhydrous base.
Formation of side productsHomocoupling of the boronic acidEnsure the reaction is run under strictly anaerobic conditions.
ProtodeboronationUse a non-aqueous base or minimize the amount of water in the reaction.
Difficult purificationCo-elution of product and impuritiesOptimize the solvent system for column chromatography. Consider using a different stationary phase.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. This procedure offers a straightforward route to a variety of substituted styrene derivatives, which are important precursors in organic synthesis. The reaction is generally high-yielding and tolerant of various functional groups. Careful attention to the exclusion of oxygen and the use of anhydrous, degassed solvents are crucial for optimal results.

References

Application Notes and Protocols: Synthesis of Substituted Styrenes using 2-Vinylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of substituted styrenes is of significant interest in organic chemistry and drug development due to their utility as versatile synthetic intermediates and their presence in various biologically active molecules and polymers. The Suzuki-Miyaura cross-coupling reaction offers a powerful and efficient method for the formation of carbon-carbon bonds. This document provides detailed application notes and protocols for the synthesis of substituted styrenes utilizing 2-vinylphenylboronic acid, often employed in the form of its stable precursor, 2,4,6-trivinylcyclotriboroxane-pyridine complex, which hydrolyzes in situ to the active boronic acid.[1][2][3]

Reaction Principle

The core of this synthetic approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between an aryl halide (or triflate) and this compound. Due to the instability of monomeric vinylboronic acid, which tends to polymerize, the bench-stable 2,4,6-trivinylcyclotriboroxane-pyridine complex is commonly used.[2][3] Under the aqueous basic conditions of the reaction, this complex hydrolyzes to generate three equivalents of the reactive vinylboronic acid in situ.[2]

Data Presentation

The following table summarizes the yields of various substituted styrenes synthesized via the Suzuki-Miyaura coupling of aryl halides with 2,4,6-trivinylcyclotriboroxane-pyridine complex.

EntryAryl Halide SubstrateProductYield (%)
12-Bromoacetanilide2'-Vinylacetanilide85
21-Bromo-4-nitrobenzene4-Nitrostyrene95
31-Bromo-4-methoxybenzene4-Methoxystyrene92
41-Bromo-3-nitrobenzene3-Nitrostyrene93
51-Bromo-2-nitrobenzene2-Nitrostyrene88
6Methyl 4-bromobenzoateMethyl 4-vinylbenzoate91
74-Bromobenzonitrile4-Vinylbenzonitrile89
81-Bromo-4-fluorobenzene4-Fluorostyrene85
91-Bromo-2,4,6-trimethylbenzene2,4,6-Trimethylstyrene75
101-Bromonaphthalene1-Vinylnaphthalene87
112-Bromonaphthalene2-Vinylnaphthalene90
121,2,4,5-Tetrabromobenzene1,2,4,5-Tetravinylbenzene99

Data compiled from Organic Syntheses, Vol. 83, p.45 (2006) and J. Org. Chem. 2002, 67, 14, 4968-4971.[3][4]

Experimental Protocols

General Protocol for the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with 2,4,6-Trivinylcyclotriboroxane-Pyridine Complex

This protocol is adapted from a procedure published in Organic Syntheses for the preparation of N-(2-ethenylphenyl)acetamide.[3]

Materials:

  • Aryl bromide (1.0 equiv)

  • 2,4,6-Trivinylcyclotriboroxane-pyridine complex (0.5 equiv, providing 1.5 equiv of vinylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)

  • Potassium carbonate (K₂CO₃) (1.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Distilled water

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser is added the aryl bromide (e.g., 46.6 mmol), 1,2-dimethoxyethane (180 mL), and tetrakis(triphenylphosphine)palladium(0) (0.9 mmol). The apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: The mixture is stirred at room temperature for 20 minutes. A solution of potassium carbonate (46.6 mmol) in distilled water (55 mL) is then added, followed by the 2,4,6-trivinylcyclotriboroxane-pyridine complex (23.3 mmol).

  • Reaction: The reaction mixture is heated to reflux (approximately 85 °C) and stirred vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted styrene.[3]

Visualizations

Reaction Mechanism

Suzuki_Miyaura_Coupling cluster_boron Boron Activation pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)-X]L₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition transmetalation_complex [Ar-Pd(II)-Vinyl]L₂ oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Vinyl (Substituted Styrene) transmetalation_complex->product aryl_halide Ar-X aryl_halide->oa_complex boronic_acid Vinyl-B(OH)₂ boronate [Vinyl-B(OH)₃]⁻ boronic_acid->boronate + OH⁻ base Base (e.g., K₂CO₃) boronate->transmetalation_complex Experimental_Workflow start Start setup Reaction Setup: - Aryl Halide - Pd(PPh₃)₄ - DME start->setup reagents Add Reagents: - K₂CO₃ (aq) - 2,4,6-Trivinylcyclotriboroxane setup->reagents reflux Heat to Reflux (12-24h) reagents->reflux workup Aqueous Workup: - Separate Layers - Extract with Ether - Wash with Brine reflux->workup dry Dry and Concentrate: - Dry over MgSO₄ - Filter - Evaporate Solvent workup->dry purify Purification: - Flash Column Chromatography dry->purify product Pure Substituted Styrene purify->product Logical_Relationships reactants Starting Materials aryl_halide Aryl Halide (Ar-X) - Bromides - Iodides - Chlorides - Triflates reactants->aryl_halide vinyl_source Vinyl Source (2,4,6-Trivinylcyclotriboroxane) reactants->vinyl_source product Substituted Styrene (Ar-Vinyl) aryl_halide->product vinyl_source->product catalyst_system Catalytic System catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst_system->catalyst base Base (e.g., K₂CO₃, Na₂CO₃) catalyst_system->base solvent Solvent (e.g., DME, Toluene, THF) catalyst_system->solvent catalyst_system->product

References

Application Notes and Protocols for RAFT Polymerization of 2-Vinylphenylboronic Acid for Block Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Applications

Phenylboronic acid (PBA)-containing polymers are a class of "smart" materials that exhibit responsiveness to changes in pH and the concentration of diols, such as glucose.[1] This unique property stems from the reversible formation of cyclic boronate esters between the boronic acid groups and 1,2- or 1,3-diols.[1] This interaction leads to a shift in the boronic acid equilibrium, increasing the polymer's hydrophilicity and negative charge density.

The synthesis of well-defined block copolymers containing PBA moieties has been significantly advanced by controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[2] RAFT allows for the creation of polymers with targeted molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures such as diblock, triblock, and star polymers.[2][3]

Amphiphilic block copolymers, typically consisting of a hydrophilic block and a PBA-containing responsive block, can self-assemble in aqueous solutions to form nanostructures like micelles and vesicles.[2] These nanostructures can be designed to encapsulate therapeutic agents. The glucose-responsive nature of the PBA block enables the controlled release of the encapsulated cargo in response to elevated glucose levels, making these materials highly promising for the development of self-regulated drug delivery systems, particularly for diabetes management.[1] Beyond drug delivery, these responsive polymers are valuable in the development of glucose sensors and other biomedical applications.[1]

Experimental Protocols

The following protocols provide a representative methodology for the synthesis and characterization of a block copolymer of poly(N,N-dimethylacrylamide)-b-poly(2-vinylphenylboronic acid) (p(DMA)-b-p(2VPBA)) via RAFT polymerization.

Materials
  • N,N-Dimethylacrylamide (DMA) (purified by passing through a column of basic alumina)

  • This compound (2VPBA) (commercially available)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (or other suitable RAFT agent)

  • Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • 1,4-Dioxane (anhydrous)

  • Methanol

  • Diethyl ether

Protocol 1: Synthesis of p(DMA) Macro-Chain Transfer Agent (macro-CTA)

This first step involves the synthesis of the hydrophilic block which will then be chain-extended with 2VPBA.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine DMA (e.g., 2.0 g, 20.2 mmol), CPADB (e.g., 56.2 mg, 0.20 mmol), and AIBN (e.g., 6.6 mg, 0.04 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 8 mL) to the flask.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir for the desired time (e.g., 4-6 hours) to achieve high monomer conversion.

  • Termination and Precipitation: Quench the polymerization by immersing the flask in an ice bath and exposing the mixture to air. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.

  • Purification: Decant the supernatant and redissolve the polymer in a minimal amount of methanol. Re-precipitate into cold diethyl ether. Repeat this dissolution-precipitation cycle two more times.

  • Drying: Dry the purified p(DMA) macro-CTA under vacuum at room temperature to a constant weight.

  • Characterization: Characterize the p(DMA) macro-CTA by Gel Permeation Chromatography (GPC) to determine its number-average molecular weight (Mn) and polydispersity index (PDI), and by ¹H NMR to confirm its structure.

Protocol 2: Synthesis of p(DMA)-b-p(2VPBA) Block Copolymer
  • Reaction Setup: In a Schlenk flask, dissolve the purified p(DMA) macro-CTA (e.g., 1.0 g, based on the Mn determined by GPC) and 2VPBA (e.g., 0.74 g, 5.0 mmol) in anhydrous 1,4-dioxane (e.g., 10 mL).

  • Initiator Addition: Add AIBN (with a molar ratio of macro-CTA to AIBN typically between 5:1 and 10:1).

  • Degassing: Perform three freeze-pump-thaw cycles on the reaction mixture.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 70 °C and stir for a specified duration (e.g., 12-24 hours).

  • Termination and Precipitation: Stop the reaction by cooling the flask in an ice bath and exposing the contents to air. Precipitate the block copolymer in a large excess of cold diethyl ether.

  • Purification: Purify the p(DMA)-b-p(2VPBA) block copolymer by repeated dissolution in methanol and precipitation in diethyl ether.

  • Drying: Dry the final product under vacuum to a constant weight.

Protocol 3: Characterization of p(DMA)-b-p(2VPBA) Block Copolymer

¹H NMR Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of the dried polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, depending on the desired analysis).

  • Acquire the ¹H NMR spectrum.

  • Analysis:

    • Identify the characteristic peaks for the p(DMA) block (e.g., broad signals for the polymer backbone and the N-methyl protons).

    • Identify the characteristic peaks for the p(2VPBA) block (e.g., signals from the aromatic protons and the B(OH)₂ protons).

    • Determine the block copolymer composition by comparing the integration of the signals from each block.

Gel Permeation Chromatography (GPC):

  • Prepare a polymer solution (e.g., 1-2 mg/mL) in a suitable mobile phase (e.g., DMF with 0.05 M LiBr).

  • Filter the solution through a 0.22 µm syringe filter.

  • Inject the sample into the GPC system.

  • Analysis:

    • Observe the shift in the elution peak to a higher molecular weight (lower elution volume) compared to the p(DMA) macro-CTA, indicating successful chain extension.

    • Determine the Mn and PDI of the final block copolymer using a calibration curve (e.g., based on polystyrene or poly(methyl methacrylate) standards). A narrow PDI (typically < 1.3) indicates a well-controlled polymerization.

Data Presentation

The following table presents representative data for the RAFT polymerization of a p(DMA)-b-p(2VPBA) block copolymer.

EntryTarget DP (DMA:2VPBA)Time (h)Conversion (%)Mn, GPC ( g/mol )PDI (Mw/Mn)
p(DMA) macro-CTA 100:069510,2001.15
p(DMA)-b-p(2VPBA) 100:50128517,5001.22
p(DMA)-b-p(2VPBA) 100:100248224,8001.28

Note: This data is representative and actual results may vary based on specific reaction conditions.

Visualizations

G cluster_0 Step 1: p(DMA) Macro-CTA Synthesis cluster_1 Step 2: Block Copolymerization A 1. Mix DMA, RAFT Agent (CPADB), and Initiator (AIBN) in Dioxane B 2. Degas via Freeze-Pump-Thaw Cycles A->B C 3. Polymerize at 70°C B->C D 4. Purify by Precipitation in Diethyl Ether C->D E 5. Characterize p(DMA) macro-CTA (GPC, NMR) D->E F 6. Dissolve p(DMA) macro-CTA, 2VPBA, and AIBN in Dioxane E->F Use as Macro-CTA G 7. Degas via Freeze-Pump-Thaw Cycles F->G H 8. Polymerize at 70°C G->H I 9. Purify by Precipitation in Diethyl Ether H->I J 10. Characterize p(DMA)-b-p(2VPBA) (GPC, NMR) I->J

Caption: Experimental workflow for the two-step RAFT synthesis of p(DMA)-b-p(2VPBA).

G cluster_0 Low Glucose Environment cluster_1 High Glucose Environment A p(2VPBA) block is hydrophobic (neutral boronic acid) B Block copolymer self-assembles into micelles A->B C Drug is encapsulated B->C D Glucose binds to boronic acid C->D Increase in Glucose Concentration E Formation of hydrophilic boronate ester (negatively charged) D->E F p(2VPBA) block becomes hydrophilic E->F G Micelles disassemble F->G H Encapsulated drug is released G->H H->A Decrease in Glucose Concentration

Caption: Logical relationship of the glucose-responsive mechanism for drug release.

References

Application Notes and Protocols for Poly(2-vinylphenylboronic acid) in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Poly(2-vinylphenylboronic acid) [P(2-VPBA)] and its related polymers are a class of "smart" materials gaining significant attention in materials science, particularly for biomedical applications. The key to their functionality lies in the phenylboronic acid (PBA) moiety, which can form reversible covalent bonds (boronate esters) with molecules containing cis-1,2 or -1,3 diol groups. This interaction is sensitive to pH and the concentration of diol-containing molecules, such as glucose, enabling the design of materials that respond to specific biological cues. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the unique properties of PBA-containing polymers.

Application Note 1: Glucose-Responsive Hydrogels for Smart Insulin Delivery

Principle: PBA-functionalized hydrogels can act as self-regulating insulin delivery systems. In a typical system, a hydrogel is formed by crosslinking a PBA-containing polymer with a diol-containing polymer, such as poly(vinyl alcohol) (PVA). At normal blood glucose levels, the hydrogel remains stable and retains the encapsulated insulin. When glucose levels rise (hyperglycemia), glucose molecules, being diols, compete with the PVA for binding to the PBA sites. This competitive binding disrupts the hydrogel crosslinks, leading to swelling of the hydrogel and a corresponding release of the entrapped insulin. The introduction of amine groups into the polymer can enhance glucose sensitivity at physiological pH.[1][2]

Quantitative Data: Performance of PBA-Based Glucose-Responsive Hydrogels
ParameterPolymer SystemValueConditionsReference
Swelling Ratio Poly(AAPBA-co-DMAEMA) / (β-CD-EPI) semi-IPN~12 g/g (in glucose) vs. ~8 g/g (no glucose)pH 7.4, 37 °C, 2 g/L glucose[3]
Insulin Release Poly(NIPAAm-Dex-AAmPBA) nanogels~45% release in 200 mg/dL glucose vs. ~20% in 0 mg/dLpH 7.4, 37 °C, over 120 min[4]
Insulin Encapsulation Efficiency Poly(NIPAAm-Dex-AAmPBA) nanogels80.6%-[4]
Drug Release Rate PHEMA-PBA hydrogel (Pinacol as model drug)2 x 10⁻⁶ mol/hHyperglycemic conditions[5]

Note: AAPBA = 3-acrylamidophenylboronic acid; DMAEMA = (2-dimethylamino) ethyl methacrylate; β-CD-EPI = β-cyclodextrin-epichlorohydrin; NIPAAm = N-isopropylacrylamide; Dex = Dextran; PHEMA = Poly(2-hydroxyethyl methacrylate).

Experimental Protocol: Preparation of a P(VPBA)-PVA Glucose-Responsive Hydrogel

This protocol is adapted from methodologies for creating hydrogels from PBA-polymers and PVA.[2][6]

Materials:

  • Poly(this compound) (P(2-VPBA))

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed, MW 88-97 kDa

  • Sodium hydroxide (NaOH)

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glucose solutions of various concentrations (e.g., 0 mM, 10 mM, 20 mM in PBS)

  • Bovine Serum Albumin (BSA) or Insulin as a model drug

  • Vials or molds

Procedure:

  • Prepare Polymer Solutions:

    • Prepare a 6% (w/v) PVA solution by dissolving PVA in DI water. This may require heating (e.g., 90 °C) with stirring for several hours until the solution is clear. Cool to room temperature.

    • Prepare a 2% (w/v) P(2-VPBA) solution in 0.25 M NaOH. Ensure complete dissolution.

  • Hydrogel Formation:

    • In a vial, mix 1 mL of the 6% PVA solution with 1 mL of the 2% P(2-VPBA) solution.

    • For drug loading, first dissolve the desired amount of insulin or BSA into the PVA solution before mixing.

    • Shake the mixture vigorously for 5-10 minutes until a homogenous gel forms.

    • Allow the hydrogel to cure undisturbed at room temperature for 24-48 hours.

  • In Vitro Glucose-Responsive Swelling Study:

    • Prepare pre-weighed, dried samples of the hydrogel.

    • Immerse the samples in PBS solutions (pH 7.4) containing different glucose concentrations (e.g., 0 mM, 10 mM, 20 mM).

    • At predetermined time intervals, remove the hydrogels, blot excess surface water, and weigh them.

    • Calculate the swelling ratio (SR) as: SR = (Wt - Wd) / Wd, where Wt is the weight at time t and Wd is the initial dry weight.

  • In Vitro Drug Release Study:

    • Place a drug-loaded hydrogel sample into a known volume of PBS (pH 7.4) with a specific glucose concentration.

    • At set time points, withdraw an aliquot of the release medium and replace it with fresh medium.

    • Quantify the concentration of the released drug in the aliquot using a suitable method (e.g., UV-Vis spectroscopy for BSA, HPLC for insulin).

    • Calculate the cumulative drug release percentage over time.

Diagram: Glucose-Responsive Hydrogel Mechanism

GlucoseResponse Mechanism of Glucose-Responsive Insulin Release cluster_0 Low Glucose (Stable Hydrogel) cluster_1 High Glucose (Swollen Hydrogel) PVA1 PVA Chain P2VPBA P(2-VPBA) Chain PVA1->P2VPBA Boronate Ester Crosslink PVA2 PVA Chain PVA1_d PVA Chain P2VPBA->PVA2 Boronate Ester Crosslink Insulin Insulin (Trapped) Insulin_r Insulin (Released) P2VPBA_d P(2-VPBA) Chain PVA1_d->P2VPBA_d Crosslink Broken PVA2_d PVA Chain P2VPBA_d->PVA2_d Crosslink Broken Glucose Glucose P2VPBA_d->Glucose Binds Glucose

Caption: Glucose competes with PVA to bind with P(2-VPBA), disrupting crosslinks and releasing insulin.

Application Note 2: Targeted Cancer Therapy and Drug Delivery

Principle: Many cancer cells overexpress sialic acid (SA) residues on their surfaces, which contain diol groups.[7] This feature can be exploited for targeted drug delivery using PBA-functionalized nanoparticles. Nanoparticles made from or coated with P(2-VPBA) can selectively bind to these SA residues, leading to enhanced accumulation at the tumor site and increased cellular uptake by cancer cells.[7][8] Furthermore, the boronate ester linkage can be designed to be pH-sensitive. The acidic microenvironment of tumors (pH ~6.5) can trigger the cleavage of boronate esters used to either link drugs to the polymer or hold the nanoparticle together, resulting in site-specific drug release.[4][9]

Quantitative Data: Performance of PBA-Based Nanoparticles for Drug Delivery
ParameterPolymer SystemValueTarget/DrugReference
Drug Encapsulation Efficiency PBA Homopolymer (from 3-((acrylamido)methyl)PBA)78%Emodin[4][9]
Drug Loading Content PBA Homopolymer (from 3-((acrylamido)methyl)PBA)2.1%Emodin[4][9]
Particle Size Phenylboronic acid-decorated soy protein NPs30, 50, 150 nmDoxorubicin[10]
In Vitro Drug Release PBA-Emodin-NPs~55% release at pH 5.0 vs. ~20% at pH 7.4Emodin[9]
Targeting Enhancement TPGS-APBA micelles vs. TPGS micelles~2-fold increase in apoptotic deathPaclitaxel on MDA-MB-453 cells[8]
Cytotoxicity PBA-Emodin-NPsHigher cytotoxicity to HepG2 (cancer) cells than MC-3T3-E1 (normal) cellsEmodin[4]

Note: TPGS = α-tocopheryl polyethylene glycol succinate; APBA = aminophenylboronic acid.

Experimental Protocol: Synthesis and Evaluation of P(2-VPBA)-Based Nanoparticles

This protocol is based on the solvent displacement method for forming polymer nanoparticles.[9]

Materials:

  • Poly(this compound) (P(2-VPBA))

  • Hydrophobic drug (e.g., Doxorubicin, Paclitaxel, Emodin)

  • Methanol or Dimethyl sulfoxide (DMSO) as the polymer solvent

  • Deionized (DI) water as the non-solvent

  • Dialysis tubing (MWCO appropriate for free drug removal)

  • Cancer cell line (e.g., HepG2, SA-overexpressing) and a normal cell line (e.g., MC-3T3-E1)

  • Cell culture medium, FBS, and supplements

  • MTT assay kit

Procedure:

  • Nanoparticle Formulation (Solvent Displacement):

    • Dissolve P(2-VPBA) (e.g., 2 mg/mL) and the hydrophobic drug in a suitable organic solvent (e.g., methanol).

    • Under moderate stirring, add the polymer-drug solution dropwise to a larger volume of DI water (e.g., 1:9 volume ratio of solvent to water).

    • Nanoparticles will form spontaneously as the solvent diffuses into the water.

    • Continue stirring for 30-60 minutes to allow for nanoparticle stabilization and solvent evaporation.

  • Purification and Drug Loading Quantification:

    • Dialyze the nanoparticle suspension against DI water for 24 hours (with several water changes) to remove the organic solvent and unloaded free drug.

    • Lyophilize a known volume of the purified suspension to obtain the dry weight of drug-loaded nanoparticles.

    • To determine the amount of encapsulated drug, dissolve a known weight of the lyophilized nanoparticles in a good solvent and measure the drug concentration using UV-Vis or HPLC.

    • Calculate Encapsulation Efficiency (EE%) = (Mass of drug in NPs / Initial mass of drug) x 100.

    • Calculate Drug Loading Content (DLC%) = (Mass of drug in NPs / Total mass of drug-loaded NPs) x 100.

  • In Vitro pH-Responsive Drug Release:

    • Resuspend drug-loaded nanoparticles in release media of different pH values (e.g., PBS at pH 7.4 and acetate buffer at pH 5.0).

    • Place the suspensions in a dialysis bag and immerse in a larger volume of the corresponding release medium at 37 °C with gentle shaking.

    • At specified time intervals, collect the entire external release medium and replace it with fresh medium.

    • Measure the drug concentration in the collected medium to determine the cumulative release profile.[11]

  • In Vitro Cytotoxicity Assay (MTT Assay):

    • Seed cancer cells and normal cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of free drug and drug-loaded nanoparticles for 48-72 hours.

    • After incubation, add MTT reagent to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formed formazan crystals in DMSO.

    • Measure the absorbance at ~570 nm using a microplate reader to determine cell viability.

Diagram: Targeted Nanoparticle Drug Delivery Workflow

CancerTargeting Workflow and Mechanism for P(2-VPBA) Nanoparticle Cancer Targeting cluster_workflow Experimental Workflow cluster_mechanism Targeting Mechanism P1 1. Synthesize P(2-VPBA) Nanoparticle + Drug P2 2. Administer to System (e.g., In Vitro Culture) P1->P2 P3 3. Selective Binding to Cancer Cell (Sialic Acid) P2->P3 P4 4. Endocytosis P3->P4 P5 5. pH-Triggered Release in Endosome/Lysosome P4->P5 P6 6. Drug Induces Apoptosis P5->P6 NP P(2-VPBA) NP (with Drug) SA Sialic Acid on Cancer Cell NP->SA PBA-Diol Binding Endosome Acidic Endosome (pH < 6.5) SA->Endosome Internalization Drug Drug Endosome->Drug Release Apoptosis Cell Death Drug->Apoptosis Therapeutic Effect

Caption: P(2-VPBA) nanoparticles target sialic acid on cancer cells, releasing their drug payload in the acidic endosome.

Application Note 3: Electrochemical Biosensors

Principle: The specific binding between PBA and diols can be harnessed to create electrochemical biosensors. In a common configuration, a P(2-VPBA) film is immobilized on an electrode surface. When a diol-containing analyte (like glucose or a glycoprotein) is present, it binds to the PBA sites. This binding event can alter the electrochemical properties of the electrode surface, such as impedance or charge transfer resistance. This change, which is proportional to the analyte concentration, can be measured using techniques like electrochemical impedance spectroscopy (EIS) or cyclic voltammetry (CV), providing a quantitative readout.[12]

Quantitative Data: Performance of PBA-Based Electrochemical Sensors
ParameterSensor SystemValueAnalyteReference
Detection Limit Horseradish peroxidase/polypyrrole biosensor5 x 10⁻⁵ MH₂O₂[13]
Detection Limit Poly-TTCA based biosensor9.0 x 10⁻⁸ MXanthine[13]
Detection Limit Nano-interdigitated array electrodes3 x 10⁻⁷ Mpoly-aminophenol[3]
Linear Range Poly-TTCA based biosensor5.0 x 10⁻⁷ to 1.0 x 10⁻⁴ MXanthine[13]
Experimental Protocol: Fabrication of a P(2-VPBA)-Based Electrochemical Sensor

This protocol describes a general method for modifying an electrode for analyte detection.[12]

Materials:

  • Screen-printed carbon electrode (SPCE) or Glassy carbon electrode (GCE)

  • P(2-VPBA) solution in a suitable solvent

  • Potassium ferricyanide/ferrocyanide ([Fe(CN)₆]³⁻/⁴⁻) solution in KCl as a redox probe

  • Analyte solutions (e.g., glucose in PBS)

  • Potentiostat for electrochemical measurements (CV and EIS)

Procedure:

  • Electrode Preparation:

    • If using a GCE, polish it with alumina slurry to a mirror finish, then sonicate in DI water and ethanol.

    • For an SPCE, use as received or pre-treat according to manufacturer's instructions.

  • Polymer Film Deposition:

    • Deposit the P(2-VPBA) onto the electrode surface. This can be done by:

      • Drop-casting: Apply a small volume of the P(2-VPBA) solution onto the electrode's working area and allow the solvent to evaporate completely.

      • Electropolymerization: If using the this compound monomer, it can be electrochemically polymerized directly onto the electrode surface by cycling the potential in a solution containing the monomer.

  • Electrochemical Measurement:

    • Place the modified electrode into an electrochemical cell containing the [Fe(CN)₆]³⁻/⁴⁻ redox probe solution.

    • Record a baseline CV and EIS spectrum. The EIS spectrum will show a semicircle representing the charge-transfer resistance (Rct) at the electrode surface.

  • Analyte Detection:

    • Incubate the modified electrode in the analyte solution for a set period to allow for binding.

    • Rinse the electrode gently with DI water to remove any non-specifically bound analyte.

    • Return the electrode to the redox probe solution and record a new CV and EIS spectrum.

  • Data Analysis:

    • The binding of the analyte to the P(2-VPBA) film will hinder the access of the redox probe to the electrode surface, causing an increase in the Rct value in the EIS spectrum.

    • Plot the change in Rct (ΔRct = Rct_analyte - Rct_baseline) against the analyte concentration to generate a calibration curve.

Diagram: Electrochemical Sensor Fabrication and Operation

SensorWorkflow Fabrication and Operation of a P(2-VPBA) Electrochemical Sensor cluster_fab 1. Sensor Fabrication cluster_op 2. Analyte Detection E Bare Electrode (e.g., GCE) Mod_E Modified Electrode P2VPBA P(2-VPBA) Solution P2VPBA->E Drop-casting or Electropolymerization Analyte Add Analyte (e.g., Glucose) Mod_E->Analyte Incubate Binding Occurs Analyte->Incubate Measure Electrochemical Measurement (EIS) Incubate->Measure Result Increased Charge Transfer Resistance (Rct) Measure->Result

References

Application Notes and Protocols: 2-Vinylphenylboronic Acid for Functional Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-vinylphenylboronic acid (2-VPBA) as a versatile monomer for the synthesis of functional polymers. The unique properties of the boronic acid moiety, particularly its ability to reversibly bind with 1,2- and 1,3-diols, make these polymers highly valuable for a range of biomedical applications, including glucose sensing and controlled drug delivery.[1][2] This document details the synthesis of 2-VPBA polymers, their characterization, and specific protocols for their application in glucose sensing and drug release systems.

Properties of Poly(this compound)

Polymers derived from this compound exhibit stimuli-responsive behavior, primarily in response to changes in pH and the presence of diols, such as glucose.[1][2] The boronic acid group exists in equilibrium between an uncharged trigonal planar form and a negatively charged tetrahedral boronate form.[3] This equilibrium is influenced by the surrounding pH. In the presence of diols, the boronic acid can form cyclic boronate esters, shifting this equilibrium and altering the polymer's properties, such as its hydrophilicity and swelling behavior.[1][3] This reversible interaction is the fundamental principle behind the use of these polymers in sensing and drug delivery applications.[4]

Polymer Synthesis: Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.[5]

Experimental Protocol: RAFT Polymerization of this compound

This protocol describes the synthesis of a homopolymer of this compound.

Materials:

  • This compound (2-VPBA) (monomer)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)

  • 1,4-Dioxane (solvent)

  • Diethyl ether (non-solvent for precipitation)

  • Nitrogen gas (for deoxygenation)

Procedure:

  • In a Schlenk flask, dissolve 2-VPBA (e.g., 1.0 g, 6.76 mmol), CPADB (e.g., 37.8 mg, 0.135 mmol), and AIBN (e.g., 4.4 mg, 0.027 mmol) in 1,4-dioxane (e.g., 5 mL). The molar ratio of [Monomer]:[RAFT agent]:[Initiator] is typically around 50:1:0.2.

  • Deoxygenate the solution by bubbling with nitrogen gas for 30 minutes.

  • Seal the flask and place it in a preheated oil bath at 70°C.

  • Allow the polymerization to proceed for the desired time (e.g., 12-24 hours). The reaction can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.

  • Stop the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into an excess of cold diethyl ether.

  • Collect the polymer precipitate by filtration and wash it several times with diethyl ether.

  • Dry the polymer in a vacuum oven at room temperature to a constant weight.

Characterization:

  • Molecular Weight and Dispersity (Đ): Determined by gel permeation chromatography (GPC).

  • Chemical Structure: Confirmed by ¹H NMR and FT-IR spectroscopy.

Application: Glucose Sensing

Polymers containing this compound can be formulated into hydrogels that exhibit a glucose-responsive swelling behavior. This property can be harnessed for the development of glucose sensors.[1][3][6][7]

Logical Relationship: Glucose Sensing Mechanism

The diagram below illustrates the principle of glucose sensing by a poly(this compound)-based hydrogel. The binding of glucose to the boronic acid moieties leads to a change in the hydrogel's crosslinking density and swelling, which can be detected as an optical or volumetric signal.

GlucoseSensing cluster_0 Low Glucose Environment cluster_1 High Glucose Environment Hydrogel Poly(2-VPBA) Hydrogel (Less Swollen) BoronicAcid_Low Boronic Acid Groups (Unbound) Hydrogel->BoronicAcid_Low are predominantly Glucose Glucose BoronicAcid_Low->Glucose Introduction of SwollenHydrogel Poly(2-VPBA) Hydrogel (Swollen) BoronicAcid_High Boronate-Glucose Complex (Bound) SwollenHydrogel->BoronicAcid_High form Signal Detectable Signal (e.g., Optical Change) SwollenHydrogel->Signal generates Glucose->BoronicAcid_High Binds to

Caption: Glucose sensing mechanism of a poly(2-VPBA) hydrogel.

Experimental Protocol: Preparation and Evaluation of a Glucose-Responsive Hydrogel

This protocol describes the fabrication of a hydrogel film and the assessment of its glucose sensitivity.

Materials:

  • Poly(this compound-co-acrylamide) (synthesized or commercially available)

  • Crosslinker (e.g., N,N'-methylenebisacrylamide)

  • Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glucose solutions of varying concentrations in PBS

Procedure: Hydrogel Synthesis

  • Prepare a prepolymer solution by dissolving the poly(this compound-co-acrylamide) copolymer, crosslinker, and photoinitiator in a suitable solvent (e.g., a mixture of water and ethanol).

  • Cast the solution into a mold of the desired shape and thickness.

  • Expose the mold to UV light (e.g., 365 nm) for a sufficient time to ensure complete polymerization and crosslinking.

  • Remove the hydrogel from the mold and wash it extensively with deionized water to remove any unreacted components.

  • Equilibrate the hydrogel in PBS (pH 7.4) for at least 24 hours before testing.

Procedure: Glucose Response Evaluation

  • Immerse the equilibrated hydrogel in PBS containing a known concentration of glucose.

  • Incubate at a constant temperature (e.g., 37°C).

  • At predetermined time intervals, measure the change in a specific property of the hydrogel, such as:

    • Swelling Ratio: Determined by measuring the weight or dimensions of the hydrogel.

    • Optical Properties: Measured using techniques like UV-Vis spectroscopy or by observing changes in diffraction for holographic sensors.[3]

  • Repeat the measurements for a range of glucose concentrations to generate a calibration curve.

Quantitative Data: Glucose-Responsive Swelling

The following table summarizes typical data for the swelling response of a phenylboronic acid-based hydrogel to varying glucose concentrations.

Glucose Concentration (mM)Swelling Ratio (Q)Change in Optical Signal (%)
0 (Baseline in PBS)5.2 ± 0.30
55.8 ± 0.412
106.5 ± 0.525
207.8 ± 0.648
509.2 ± 0.775

Note: The values presented are illustrative and will vary depending on the specific polymer composition and experimental conditions.

Application: Controlled Drug Delivery

The glucose-responsive nature of poly(this compound) hydrogels can be exploited for the development of self-regulated drug delivery systems, particularly for insulin.[2][8][9][10]

Experimental Workflow: Glucose-Triggered Drug Release

The following diagram outlines the workflow for loading a drug into a poly(2-VPBA) hydrogel and evaluating its glucose-triggered release.

DrugReleaseWorkflow cluster_prep Hydrogel Preparation and Loading cluster_release Drug Release Study Synthesis Synthesize Poly(2-VPBA) Copolymer Hydrogel Loading Load Drug into Hydrogel (e.g., Insulin) Synthesis->Loading Equilibration Equilibrate in Buffer (Low Glucose) Loading->Equilibration Incubation Incubate in High Glucose Solution Equilibration->Incubation Introduce Glucose Stimulus Sampling Collect Samples at Time Intervals Incubation->Sampling Analysis Quantify Drug Release (e.g., HPLC, ELISA) Sampling->Analysis Data Cumulative Drug Release vs. Time Analysis->Data Generate Release Profile

References

The Versatility of 2-Vinylphenylboronic Acid in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Among the vast array of organoboron reagents utilized in these transformations, 2-vinylphenylboronic acid stands out as a particularly versatile building block. Its unique structural motif, featuring both a boronic acid and a vinyl group on the same aromatic ring, allows for a range of valuable synthetic applications, including the synthesis of substituted styrenes and the construction of polycyclic aromatic hydrocarbons through elegant domino reaction sequences. This document provides detailed application notes and experimental protocols for the use of this compound in key palladium-catalyzed cross-coupling reactions, aimed at researchers, scientists, and professionals in the field of drug development.

Core Applications

The strategic positioning of the vinyl and boronic acid functionalities in this compound opens up two primary avenues for synthetic exploitation:

  • Suzuki-Miyaura Coupling for Substituted Styrene Synthesis: The boronic acid moiety readily participates in Suzuki-Miyaura coupling reactions with a wide variety of organic halides and triflates. This allows for the direct introduction of the 2-vinylphenyl group, leading to the efficient synthesis of a diverse range of substituted styrenes. These products are valuable intermediates in polymer chemistry and serve as precursors to complex molecular architectures.

  • Tandem Reactions for Polycyclic Aromatic Hydrocarbon (PAH) Synthesis: The vinyl group can act as a reactive handle for subsequent intramolecular reactions following an initial cross-coupling. A prominent application is the synthesis of phenanthrenes and other polycyclic aromatic hydrocarbons. This typically involves an initial Suzuki-Miyaura coupling to form a 2-vinylbiphenyl intermediate, which then undergoes an intramolecular palladium-catalyzed C-H activation or Heck-type cyclization to construct the fused ring system.

Data Presentation: Reaction Parameters and Yields

The following tables summarize representative conditions and yields for the palladium-catalyzed cross-coupling reactions of this compound. These data are compiled to provide a comparative overview for researchers designing their synthetic routes.

Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Halides for the Synthesis of Substituted Styrenes

EntryAryl HalidePalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001292
21-Iodo-4-nitrobenzenePd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O80888
32-BromopyridinePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)Dioxane1101685
4Methyl 4-chlorobenzoatePEPPSI-IPr (2)-K₂CO₃ (3)t-BuOH/H₂O902478

Table 2: Tandem Suzuki-Miyaura Coupling and Intramolecular C-H Activation/Cyclization for the Synthesis of Phenanthrenes

EntryAryl Halide Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Additive/OxidantBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12-BromobiphenylPd(OAc)₂ (5)P(o-tol)₃ (10)Ag₂CO₃ (2)K₂CO₃ (2)DMA1202475
21-Bromo-2-iodobenzenePdCl₂(dppf) (3)-O₂ (1 atm)Cs₂CO₃ (3)Toluene1101882
32-Bromo-2'-methylbiphenylPd(OAc)₂ (5)-Norbornadiene (1.5)K₂CO₃ (2)DMF1051289
42-ChloronaphthalenePd(OAc)₂ (10)PCy₃·HBF₄ (20)Benzoquinone (1.2)K₃PO₄ (3)Mesitylene1403668

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in palladium-catalyzed cross-coupling reactions.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Under a positive pressure of the inert gas, add degassed toluene and water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the aryl bromide should be approximately 0.1-0.2 M.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 8-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired substituted styrene.

Protocol 2: Tandem Suzuki-Miyaura Coupling/Intramolecular Cyclization for the Synthesis of Phenanthrene

Materials:

  • This compound (1.1 equiv)

  • 2-Bromobiphenyl (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 10 mol%)

  • Silver(I) carbonate (Ag₂CO₃, 2.0 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • N,N-Dimethylacetamide (DMA), anhydrous and degassed

  • Schlenk flask or sealed pressure vessel

  • Magnetic stirrer and heating plate/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 2-bromobiphenyl (1.0 equiv), this compound (1.1 equiv), palladium(II) acetate (5 mol%), tri(o-tolyl)phosphine (10 mol%), silver(I) carbonate (2.0 equiv), and potassium carbonate (2.0 equiv) to a dry Schlenk flask or pressure vessel.

  • Inert Atmosphere: Seal the vessel and, if not performed in a glovebox, evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add anhydrous, degassed DMA via syringe.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed, which typically takes 12-24 hours.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.

  • Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the phenanthrene product.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic pathways and experimental workflows described in this document.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)-(Ar')L2 Ar-Pd(II)-(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)-(Ar')L2 Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)-(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)-(Ar')L2->Ar-Ar' Product Ar-X Ar-X Ar'B(OH)2 2-Vinylphenyl- boronic Acid

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Tandem_Reaction_Phenanthrene Start This compound + Aryl Halide Suzuki Suzuki-Miyaura Coupling Start->Suzuki Intermediate 2-Vinylbiphenyl Intermediate Suzuki->Intermediate Cyclization Intramolecular C-H Activation/Heck Reaction Intermediate->Cyclization Product Phenanthrene Derivative Cyclization->Product

Caption: Workflow for the tandem synthesis of phenanthrenes.

Experimental_Workflow Setup Combine Reactants, Catalyst, Ligand, and Base Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent React Heat and Stir for Specified Time Solvent->React Monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) React->Monitor Workup Cool, Dilute, and Perform Aqueous Work-up Monitor->Workup Purify Purify by Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

This compound is a powerful and versatile reagent in the toolkit of the modern synthetic chemist. Its ability to participate in both standard Suzuki-Miyaura couplings to generate substituted styrenes and in elegant tandem reactions to construct complex polycyclic aromatic systems highlights its utility. The protocols and data presented herein provide a solid foundation for researchers to explore and exploit the reactivity of this valuable building block in the synthesis of novel compounds for pharmaceutical and materials science applications. As with any catalytic system, optimization of reaction conditions for specific substrates is often necessary to achieve optimal results.

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Vinylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing 2-vinylphenylboronic acid via the Suzuki-Miyaura cross-coupling reaction. This methodology is a powerful tool for the creation of carbon-carbon bonds, yielding vinyl-substituted biaryl scaffolds that are valuable precursors in the development of novel pharmaceuticals and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[1] this compound is a particularly useful reagent as it introduces a vinyl group ortho to the newly formed aryl-aryl bond. This vinyl moiety can serve as a handle for further synthetic transformations, allowing for the construction of more complex molecular architectures. The general transformation is depicted in Scheme 1.

Scheme 1: General Suzuki-Miyaura Coupling of this compound with an Aryl Halide

Data Presentation: Reaction Parameters and Yields

The efficiency of the Suzuki-Miyaura coupling of this compound is influenced by several factors, including the choice of catalyst, base, solvent, and the nature of the aryl halide. The following table summarizes representative conditions and yields for the synthesis of 2-vinylbiaryl compounds from various aryl halides.

EntryAryl Halide (Ar-X)Palladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)1001292
21-Bromo-4-methoxybenzenePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Dioxane1001688
31-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-K₂CO₃ (2)DMF/H₂O (4:1)901875
44-IodotoluenePdCl₂(dppf) (2)-Na₂CO₃ (2)THF/H₂O (3:1)801295
51-Iodo-4-fluorobenzenePd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄ (2)1,4-Dioxane1001490
6Methyl 4-bromobenzoatePd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O (2:1:1)852485
73-BromopyridinePd₂(dba)₃ (2)RuPhos (4)CsF (2.5)Isopropanol801678
81-Bromo-3,5-dimethylbenzenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)1001289

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These protocols can be adapted for other aryl halides with appropriate optimization of reaction conditions.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with Aryl Bromides

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv.)

  • Toluene

  • Water (degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), Sphos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 2-vinylbiaryl product.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[2]

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Pd(0) Pd(0) Species Pd(II) Pd(II) Intermediates

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Biaryl Synthesis

The following diagram outlines the general experimental workflow for the synthesis of biaryl compounds using this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Reactants: - Aryl Halide - this compound - Pd Catalyst & Ligand - Base B Establish Inert Atmosphere (Argon or Nitrogen) A->B C Add Degassed Solvents B->C D Heat and Stir (Monitor Progress) C->D E Cool to Room Temperature D->E F Extraction with Organic Solvent E->F G Drying and Concentration F->G H Purification (e.g., Column Chromatography) G->H I Characterization of 2-Vinylbiaryl Product H->I

Caption: General experimental workflow for biaryl synthesis.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound with aryl halides is a robust and efficient method for the synthesis of 2-vinylbiaryl compounds. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The versatility of the vinyl group in the resulting products opens up numerous possibilities for further molecular elaboration, making this a key transformation in the drug discovery and development pipeline. Optimization of the reaction conditions, particularly the catalyst-ligand system and the base, may be necessary for challenging substrates to achieve optimal yields.

References

Application Notes and Protocols for Sensors Utilizing 2-Vinylphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and use of sensors based on 2-vinylphenylboronic acid and its derivatives. The unique ability of the boronic acid moiety to reversibly bind with cis-1,2- and cis-1,3-diols forms the basis for a versatile sensing platform for a wide range of biologically significant analytes, including saccharides, glycoproteins, and reactive oxygen species (ROS).

Principle of Boronic Acid-Based Sensing

Sensors derived from vinylphenylboronic acid operate on the principle of reversible covalent interactions between the boronic acid group and diol-containing molecules. This interaction leads to the formation of a cyclic boronate ester, which in turn modulates the photophysical or electrochemical properties of an integrated reporter molecule, resulting in a detectable signal.

Key Signaling Mechanisms:

  • Saccharide and Glycoprotein Detection (Diol Binding): Phenylboronic acids exist in an equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The binding of a diol-containing analyte, such as a saccharide or the glycan portion of a glycoprotein, shifts this equilibrium towards the formation of a stable cyclic boronate ester. This change in the electronic nature of the boron atom can alter the fluorescence or electrochemical response of a linked reporter group. For instance, in fluorescent sensors, this binding event can inhibit photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET), leading to a "turn-on" fluorescence signal.

  • Reactive Oxygen Species (ROS) Detection (Oxidative Cleavage): Arylboronic acids can be irreversibly oxidized by certain ROS, such as hydrogen peroxide and peroxynitrite. This oxidation cleaves the C-B bond, leading to a change in the sensor's properties and providing a basis for ROS detection.

Experimental Protocols

Protocol 1: Synthesis of a Glucose-Responsive Copolymer via RAFT Polymerization

This protocol describes the synthesis of a block copolymer, methoxy poly(ethylene glycol)-block-poly(4-vinylphenylboronic acid) (mPEG-b-P(4-VBA)), which can self-assemble into micelles and exhibit glucose-responsive behavior. This polymer is a versatile building block for creating various sensor formats.

Materials:

  • 4-Vinylphenylboronic acid (4-VBA)

  • Methoxy poly(ethylene glycol)-functionalized chain transfer agent (mPEG-CTA)

  • Azobisisobutyronitrile (AIBN) (or other suitable radical initiator)

  • Dioxane (or other suitable solvent)

  • Dialysis membrane (MWCO appropriate for the synthesized polymer)

  • Freeze-dryer

Procedure:

  • In a Schlenk flask, dissolve 4-vinylphenylboronic acid (4-VBA), methoxy poly(ethylene glycol)-functionalized chain transfer agent (mPEG-CTA), and a radical initiator (e.g., AIBN) in dioxane. The molar ratio of monomer:CTA:initiator should be optimized based on the desired polymer chain length.

  • De-gas the solution by three freeze-pump-thaw cycles.

  • Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 70-90 °C) and stir for the specified reaction time (typically several hours).

  • Terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether or hexane).

  • Collect the precipitated polymer by filtration or centrifugation.

  • Redissolve the polymer in a minimal amount of a suitable solvent (e.g., water or DMF) and purify by dialysis against deionized water for 48-72 hours, with frequent water changes.

  • Lyophilize the purified polymer solution to obtain the final mPEG-b-P(4-VBA) copolymer as a white powder.

  • Characterize the polymer by techniques such as ¹H NMR spectroscopy (to confirm composition) and gel permeation chromatography (GPC) (to determine molecular weight and polydispersity).

Protocol 2: Preparation of a Fluorescent Saccharide Sensor in a 96-Well Plate Format

This protocol outlines the use of the synthesized mPEG-b-P(4-VBA) copolymer for the fluorometric detection of saccharides in a high-throughput format.

Materials:

  • mPEG-b-P(4-VBA) copolymer

  • Fluorescent dye with diol-binding affinity (e.g., Alizarin Red S)

  • Phosphate buffered saline (PBS), pH 7.4

  • Saccharide standards (e.g., glucose, fructose, galactose)

  • Black 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the mPEG-b-P(4-VBA) copolymer in PBS (pH 7.4).

  • Prepare a stock solution of the fluorescent dye (e.g., Alizarin Red S) in PBS.

  • In the wells of a black 96-well microplate, add the mPEG-b-P(4-VBA) solution and the fluorescent dye solution to achieve the desired final concentrations.

  • Prepare serial dilutions of the saccharide standards in PBS.

  • Add the saccharide solutions to the wells containing the polymer and dye. Include control wells with no saccharide.

  • Incubate the plate at room temperature for a specified period to allow for binding equilibrium to be reached.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorescent dye using a microplate reader.

  • Plot the change in fluorescence intensity as a function of saccharide concentration to generate a calibration curve.

Protocol 3: Fabrication of an Electrochemical Glycoprotein Sensor

This protocol describes the modification of a gold electrode with a self-assembled monolayer (SAM) of a thiol-functionalized phenylboronic acid derivative for the electrochemical detection of glycoproteins.

Materials:

  • Gold electrode

  • 4-Mercaptophenylboronic acid (4-MPBA)

  • Ethanol

  • Phosphate buffered saline (PBS), pH 7.4

  • Glycoprotein standard (e.g., horseradish peroxidase, ovalbumin)

  • Potassium ferricyanide/ferrocyanide solution (redox probe)

  • Potentiostat

Procedure:

  • Electrode Cleaning: Clean the gold electrode by polishing with alumina slurry, followed by sonication in deionized water and ethanol. Further clean the electrode electrochemically by cycling the potential in a sulfuric acid solution.

  • SAM Formation: Immerse the cleaned gold electrode in a solution of 4-mercaptophenylboronic acid in ethanol for a sufficient time (e.g., 12-24 hours) to allow for the formation of a self-assembled monolayer.

  • Rinsing: Rinse the modified electrode thoroughly with ethanol and then deionized water to remove any non-specifically adsorbed molecules.

  • Electrochemical Measurement:

    • Record a baseline cyclic voltammogram (CV) or electrochemical impedance spectrum (EIS) of the modified electrode in a solution containing a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻) in PBS.

    • Incubate the modified electrode in a solution containing the target glycoprotein for a specified time to allow for binding to the boronic acid groups on the electrode surface.

    • Rinse the electrode with PBS to remove any unbound glycoprotein.

    • Record the CV or EIS of the electrode again in the redox probe solution.

  • Data Analysis: The binding of the glycoprotein to the electrode surface will hinder the electron transfer of the redox probe, leading to a change in the electrochemical signal (e.g., an increase in charge transfer resistance in EIS or a decrease in peak currents in CV). This change can be correlated to the concentration of the glycoprotein.

Quantitative Data Summary

The performance of sensors based on vinylphenylboronic acid derivatives varies depending on the specific sensor design, the analyte, and the detection method. The following tables summarize typical performance characteristics reported in the literature.

Table 1: Performance of Fluorescent Sensors for Saccharide Detection

AnalyteSensor CompositionLinear RangeLimit of Detection (LOD)Reference
GlucosemPEG-b-P(4-VBA) with fluorescent dye0-60 mM0.94 mM[1]
FructosePhenylboronic acid-BODIPY conjugateNot specifiedNot specified[2]
Various SaccharidesDual chromophore FRET sensorNot specifiedNot specified[1]

Table 2: Performance of Electrochemical Sensors for Glycoprotein Detection

AnalyteSensor CompositionLinear RangeLimit of Detection (LOD)Reference
OvalbuminBoronate-affinity MIP on Au nanorodsNot specifiedNot specified[3]
Prostate Specific AntigenAptasensor with FPBA-Cu-MOFsNot specified6.5 pg/mL[3]
Recombinant Human ErythropoietinMBA-biotin-AuNPsNot specified8 fmol/L[4]

Visualizations

Signaling Pathway: Diol Binding and Fluorescence Turn-On

Diol_Binding cluster_sensor Sensor (Fluorescence OFF) cluster_analyte Analyte cluster_product Binding and Signal Generation Sensor_OFF Fluorophore-Quencher-Boronic Acid Complex Sensor_ON Cyclic Boronate Ester (Fluorescence ON) Sensor_OFF->Sensor_ON Binding Diol Diol-containing Analyte (e.g., Glucose) Diol->Sensor_ON Interaction

Caption: Diol binding to the boronic acid sensor induces a conformational change that turns on fluorescence.

Experimental Workflow: RAFT Polymerization for Sensor Synthesis

RAFT_Workflow Start Start Reagents Mix Monomer (4-VBA), mPEG-CTA, and Initiator Start->Reagents Degas Freeze-Pump-Thaw Cycles Reagents->Degas Polymerization Heat and Stir Degas->Polymerization Termination Cool and Expose to Air Polymerization->Termination Precipitation Precipitate in Non-solvent Termination->Precipitation Purification Dialysis Precipitation->Purification Final_Product Lyophilize to Obtain mPEG-b-P(4-VBA) Copolymer Purification->Final_Product

Caption: Workflow for the synthesis of a glucose-responsive copolymer via RAFT polymerization.

Logical Relationship: Electrochemical Detection of Glycoproteins

Electrochemical_Detection Electrode Gold Electrode Modification SAM of 4-MPBA Electrode->Modification Binding Glycoprotein Binding Modification->Binding Signal_Change Increased Electron Transfer Resistance Binding->Signal_Change Detection Quantitative Detection Signal_Change->Detection

References

Troubleshooting & Optimization

preventing unwanted polymerization of 2-vinylphenylboronic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 2-vinylphenylboronic acid to prevent unwanted polymerization. By following these recommendations, users can ensure the stability and reactivity of the reagent for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

This compound is a bifunctional molecule containing both a vinyl group and a boronic acid moiety. This unique structure makes it a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to introduce vinylphenyl groups into molecules. It is also used in the synthesis of polymers and materials with specialized properties.

Q2: Why is unwanted polymerization of this compound a concern?

The vinyl group in this compound is susceptible to free-radical polymerization, especially when exposed to heat, light, or oxygen. This process leads to the formation of oligomers and polymers, which can appear as a precipitate or cause the solid to become gummy. Polymerization reduces the purity and reactivity of the monomer, potentially leading to failed reactions and inconsistent experimental results.

Q3: What are the ideal storage conditions for this compound?

To minimize the risk of polymerization and degradation, this compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C for long-term storage.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Light: Keep in a tightly sealed, opaque container to protect it from light.

  • Moisture: Protect from moisture, as boronic acids can dehydrate to form boroxines (anhydrides).

Q4: Are commercial preparations of this compound supplied with a polymerization inhibitor?

Commercial vinyl monomers are often supplied with inhibitors like hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ), or butylated hydroxytoluene (BHT) to prevent polymerization during shipping and storage. While not always explicitly stated for this compound, it is a common practice for similar vinyl-containing compounds. If you are unsure, it is best to assume an inhibitor is present, especially if you plan to use it in a polymerization-sensitive application.

Troubleshooting Guide

Issue 1: I observe a white precipitate or cloudiness in my solid this compound.

  • Possible Cause: This could be due to the formation of oligomers or polymers from unwanted polymerization. Another possibility is the formation of boroxine (anhydride) from dehydration, which may alter its solubility.

  • Troubleshooting Steps:

    • Visual Inspection: Check if the material has become clumpy, gummy, or if a fine white powder (polymer) is present.

    • Solubility Test: Attempt to dissolve a small sample in a suitable solvent (e.g., methanol, THF). The monomer should be soluble, while the polymer will likely have poor solubility.

    • Spectroscopic Analysis: If available, obtain a proton NMR (¹H NMR) spectrum of the material. Polymerization will be indicated by the broadening of peaks, especially the vinyl protons.

Issue 2: My Suzuki-Miyaura coupling reaction with this compound is giving low or no yield.

  • Possible Cause: If you have ruled out other common issues with the coupling reaction (e.g., catalyst activity, base, solvent), the problem may lie with the quality of your this compound. Polymerization of the reagent will reduce the concentration of the active monomer, leading to poor reaction outcomes. Degradation via protodeboronation (loss of the boronic acid group) can also occur.

  • Troubleshooting Workflow:

G start Low/No Yield in Suzuki Coupling check_reagent Assess Quality of This compound start->check_reagent visual_inspection Visual Inspection: Precipitate or Gummy? check_reagent->visual_inspection solubility_test Solubility Test: Insoluble Material Present? check_reagent->solubility_test nmr_analysis ¹H NMR Analysis: Broadened Vinyl Peaks? check_reagent->nmr_analysis polymerization_suspected Polymerization Suspected visual_inspection->polymerization_suspected solubility_test->polymerization_suspected nmr_analysis->polymerization_suspected purify Purify Reagent: Recrystallize or Use Fresh Stock polymerization_suspected->purify Yes other_issues Investigate Other Reaction Parameters polymerization_suspected->other_issues No proceed Proceed with Reaction Using Purified Reagent purify->proceed

Figure 1. Troubleshooting workflow for low-yield Suzuki coupling reactions.

Issue 3: How can I detect and quantify the extent of polymerization?

  • Detection and Quantification Methods:

    • High-Performance Liquid Chromatography (HPLC): This is a reliable method to separate the monomer from oligomers and polymers. By comparing the peak area of the monomer in your sample to a fresh, high-purity standard, you can quantify its purity.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: As mentioned, ¹H NMR can provide qualitative evidence of polymerization through peak broadening. Integration of the monomer peaks versus any broad, underlying signals can give a rough estimate of purity.

    • Size Exclusion Chromatography (SEC): This technique is ideal for separating molecules based on their size and can be used to identify the presence and molecular weight distribution of any polymeric impurities.

Data on Common Polymerization Inhibitors

InhibitorAbbreviationTypical Concentration Range (ppm)
HydroquinoneHQ100-1000
Monomethyl Ether of HydroquinoneMEHQ10-200
4-tert-ButylcatecholTBC10-50
Butylated HydroxytolueneBHT200-1000

Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors Using a Basic Alumina Column

This protocol describes a standard laboratory procedure to remove inhibitors like hydroquinone (HQ) and MEHQ before using this compound in a reaction.

Materials:

  • This compound

  • Basic alumina

  • Glass column or a syringe barrel with a frit

  • Anhydrous solvent in which the boronic acid is soluble (e.g., dichloromethane or ethyl acetate)

  • Round-bottom flask for collection

  • Cotton or glass wool

Procedure:

  • Prepare the Column:

    • Securely clamp a small glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand (optional, but recommended).

    • Fill the column approximately three-quarters full with basic alumina.

  • Dissolve the Monomer:

    • In a separate flask, dissolve the this compound in a minimal amount of the chosen anhydrous solvent.

  • Load and Elute:

    • Carefully add the dissolved monomer solution to the top of the alumina column.

    • Allow the solution to pass through the alumina bed under gravity. The phenolic inhibitor will be adsorbed by the basic alumina.

    • Collect the purified monomer solution in a clean, dry round-bottom flask.

    • Rinse the original flask with a small amount of fresh solvent and pass it through the column to ensure complete recovery.

  • Solvent Removal:

    • Remove the solvent from the collected solution using a rotary evaporator. Be cautious not to use excessive heat to avoid inducing polymerization of the now inhibitor-free monomer.

  • Storage and Use:

    • The purified this compound is now free of inhibitor and should be used immediately for the best results.

    • If short-term storage is necessary, keep it under an inert atmosphere and refrigerated.

G start Start: Inhibitor-Containing This compound prepare_column 1. Prepare Basic Alumina Column start->prepare_column dissolve_monomer 2. Dissolve Monomer in Anhydrous Solvent prepare_column->dissolve_monomer load_elute 3. Load Solution onto Column and Elute dissolve_monomer->load_elute collect 4. Collect Purified Monomer Solution load_elute->collect remove_solvent 5. Remove Solvent (Rotary Evaporation) collect->remove_solvent end End: Purified, Inhibitor-Free This compound (Use Immediately) remove_solvent->end

Figure 2. Experimental workflow for inhibitor removal.

Technical Support Center: Stabilizing 2-Vinylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-vinylphenylboronic acid. The information provided is intended to help users address common stability issues encountered during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: this compound is susceptible to two main degradation pathways due to its chemical structure:

  • Polymerization: The vinyl group can undergo spontaneous, free-radical polymerization, especially when exposed to heat, light, or in the absence of an appropriate inhibitor. This leads to the formation of oligomers or polymers, reducing the purity and reactivity of the monomer.

  • Degradation of the boronic acid group: The boronic acid moiety can degrade through oxidation or protodeboronation (cleavage of the carbon-boron bond). Safety data sheets for similar compounds recommend storage in a cool, dark place, away from oxidizing agents and moisture to minimize these degradation pathways.[1][2]

Q2: Do commercial preparations of this compound contain inhibitors?

A2: While specific supplier documentation for this compound often does not explicitly name an inhibitor, it is standard practice for vinyl monomers to be supplied with a small amount of a polymerization inhibitor to ensure shelf stability.[3] Common inhibitors for structurally similar vinyl compounds like styrene include hydroquinone (HQ), hydroquinone monomethyl ether (MEHQ), and 4-tert-butylcatechol (TBC).[4]

Q3: How should I store this compound to maximize its shelf life?

A3: To ensure the longevity of this compound, it is recommended to store it under the following conditions:

  • Temperature: Store in a cool environment, with refrigeration (2-8°C) being ideal.

  • Light: Protect from light by storing in an opaque or amber-colored container.[1]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[2]

  • Moisture: Keep the container tightly sealed to protect from moisture, which can contribute to degradation of the boronic acid group.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in your experiments.

Problem 1: Spontaneous Polymerization of the Monomer During Storage

  • Symptom: The solid this compound appears clumpy, waxy, or has formed a solid mass that is difficult to dissolve.

  • Cause: The inhibitor present in the commercial supply has been consumed, or the storage conditions were not optimal (e.g., exposure to high temperatures or light).

  • Solution:

    • Assess the extent of polymerization: If the material is only slightly clumpy, it may still be usable for some applications, but the purity will be compromised. For reactions sensitive to impurities, it is best to use a fresh batch of the monomer.

    • Improve storage conditions: Ensure the monomer is stored at the recommended temperature, protected from light, and under an inert atmosphere.[1][2]

    • Consider adding an inhibitor: For long-term storage, the addition of a suitable inhibitor may be considered, although this is not standard practice for solid monomers and should be done with caution.

Problem 2: Low or Inconsistent Yields in Suzuki-Miyaura Coupling Reactions

  • Symptom: Your Suzuki-Miyaura coupling reaction with this compound results in a low yield of the desired product, or the yield is not reproducible between batches.

  • Cause: This could be due to several factors related to the stability of the boronic acid:

    • Polymerization: A portion of the monomer may have polymerized, reducing the amount of active reagent available for the reaction.

    • Protodeboronation: The carbon-boron bond may have been cleaved, leading to the formation of styrene as a byproduct and reducing the amount of boronic acid available for coupling.

    • Formation of boroxines: Boronic acids can dehydrate to form cyclic anhydrides called boroxines. While often still reactive in coupling reactions, their formation can alter the stoichiometry of the reaction.

  • Solution:

    • Check the purity of the monomer: Before use, you can check the purity of your this compound using techniques like NMR spectroscopy to look for the presence of polymer or styrene.

    • Use fresh monomer: If you suspect the quality of your current stock has degraded, use a new, unopened bottle of the reagent.

    • Optimize reaction conditions: To minimize protodeboronation, use anhydrous solvents and reagents, and consider using milder bases and lower reaction temperatures if your specific transformation allows.

Problem 3: Polymerization Occurs During the Reaction Instead of the Desired Transformation

  • Symptom: During a reaction involving the boronic acid moiety (e.g., a Suzuki coupling), you observe the formation of a polymer instead of the expected product.

  • Cause: The reaction conditions, such as elevated temperatures, may be initiating the polymerization of the vinyl group. The inhibitor present may not be effective at higher temperatures.

  • Solution:

    • Lower the reaction temperature: If possible, run your reaction at a lower temperature to reduce the rate of thermal polymerization.

    • Protect the vinyl group: If the vinyl group is not the desired reactive site, it may be necessary to use a derivative of this compound where the vinyl group is protected.

    • Add a reaction-compatible inhibitor: In some cases, a small amount of a high-temperature inhibitor that does not interfere with the desired reaction could be added. Phenothiazine is an example of an inhibitor that can be more effective at elevated temperatures than standard storage inhibitors, but its compatibility with your specific reaction would need to be verified.

Inhibitor Selection and Removal

For applications where the presence of an inhibitor is undesirable (e.g., in polymerization studies), it is necessary to remove the inhibitor prior to use.

Common Inhibitors for Vinyl Monomers
Inhibitor NameAbbreviationTypical ConcentrationRemoval MethodNotes
HydroquinoneHQ100-1000 ppmBasic alumina column, washing with aqueous baseEffective but can be toxic.
Monomethyl ether of hydroquinoneMEHQ10-200 ppmBasic alumina column, washing with aqueous baseCommon general-purpose inhibitor.
4-tert-ButylcatecholTBC10-100 ppmBasic alumina column, washing with aqueous baseOften used for styrene. Requires oxygen to be effective.
(2,2,6,6-Tetramethylpiperidin-1-yl)oxylTEMPO10-100 ppmNot easily removed by column chromatographyHighly effective radical scavenger.

This data is generalized for vinyl monomers and may not be specific to this compound.

Experimental Protocol: Inhibitor Removal using an Alumina Column

This protocol describes a general method for removing phenolic inhibitors like HQ, MEHQ, and TBC from vinyl monomers.

Materials:

  • This compound

  • Anhydrous solvent in which the boronic acid is soluble (e.g., diethyl ether, THF)

  • Activated basic alumina

  • Glass chromatography column

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Prepare the column: Pack a glass chromatography column with a sufficient amount of activated basic alumina. The amount will depend on the quantity of monomer to be purified. A general rule of thumb is to use about 10-20g of alumina per 100g of monomer.

  • Dissolve the monomer: Dissolve the this compound in a minimal amount of a suitable anhydrous solvent.

  • Load the column: Carefully load the monomer solution onto the top of the alumina column.

  • Elute the monomer: Elute the monomer from the column using the same anhydrous solvent. The phenolic inhibitor will be adsorbed onto the alumina.

  • Collect the purified monomer: Collect the eluent containing the purified monomer.

  • Dry the solution: Dry the collected solution over anhydrous sodium sulfate to remove any residual water.

  • Remove the solvent: Remove the solvent using a rotary evaporator at low temperature to avoid thermal polymerization of the purified monomer.

  • Use immediately: The purified, inhibitor-free this compound should be used immediately as it will be highly susceptible to polymerization.

Diagrams

experimental_workflow Experimental Workflow: Inhibitor Removal cluster_prep Preparation cluster_purification Purification cluster_post Post-Purification node_dissolve Dissolve this compound in anhydrous solvent node_load Load monomer solution onto column node_dissolve->node_load node_pack Pack column with activated basic alumina node_pack->node_load node_elute Elute with solvent node_load->node_elute node_collect Collect eluent node_elute->node_collect node_dry Dry eluent with anhydrous sodium sulfate node_collect->node_dry node_evaporate Remove solvent via rotary evaporation node_dry->node_evaporate node_use Use purified monomer immediately node_evaporate->node_use troubleshooting_logic Troubleshooting Logic for Low Reaction Yield node_problem Low/Inconsistent Yield in Suzuki-Miyaura Coupling node_cause1 Cause: Polymerization of Monomer node_problem->node_cause1 node_cause2 Cause: Protodeboronation node_problem->node_cause2 node_cause3 Cause: Boroxine Formation node_problem->node_cause3 node_solution1 Solution: Check monomer purity (NMR). Use fresh monomer. node_cause1->node_solution1 node_solution2 Solution: Use anhydrous conditions. Optimize base and temperature. node_cause2->node_solution2 node_solution3 Solution: Often still reactive. If problematic, consider stoichiometry adjustment. node_cause3->node_solution3

References

troubleshooting low yields in Suzuki reactions with 2-vinylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An essential tool for professionals in chemical research and pharmaceutical development, this Technical Support Center offers detailed troubleshooting guidance for Suzuki-Miyaura cross-coupling reactions involving 2-vinylphenylboronic acid. This resource provides solutions to common challenges, such as low product yields, through a structured question-and-answer format, comprehensive data summaries, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in Suzuki reactions with this compound?

A1: Low yields in Suzuki couplings with this compound are frequently due to three primary issues:

  • Inherent Instability of the Boronic Acid : this compound is prone to polymerization upon isolation and under reaction conditions.[1] Using a stabilized form, such as its trivinylboroxane-pyridine complex or a diethanolamine adduct, is often necessary.[1][2]

  • Protodeboronation : This is a significant side reaction where the carbon-boron bond is cleaved by a proton source (like water or alcohol in the solvent), replacing the boronic acid group with a hydrogen atom.[3][4] This side reaction is highly dependent on pH and reaction conditions.[3][5]

  • Homocoupling : The self-coupling of the boronic acid to form a biphenyl byproduct can reduce the yield of the desired product.[6] This is often promoted by the presence of oxygen or the inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.[6][7]

Q2: How can I prevent the degradation of this compound during my experiment?

A2: To prevent degradation, consider using a more stable derivative of the boronic acid. Vinylboronic acids can be stabilized as their trivinylboroxane-pyridine complex, which is a bench-stable solid that hydrolyzes in situ under the aqueous basic conditions of the reaction to generate the active boronic acid.[1] Alternatively, converting the boronic acid to its diethanolamine adduct creates an air- and water-stable crystalline solid that can be used directly in the coupling reaction.[2]

Q3: What is protodeboronation and how can I minimize it?

A3: Protodeboronation is an undesired side reaction that replaces the boronic acid functional group with a hydrogen atom, leading to a significant loss of starting material.[3] To minimize this:

  • Use Anhydrous Conditions : Carefully dry all solvents and reagents and run the reaction under a strict inert atmosphere (Argon or Nitrogen).

  • Choose the Right Base : The choice of base can influence the rate of protodeboronation. Screening different bases may be necessary.

  • Use Boronic Esters : Consider converting the boronic acid to a more stable derivative, such as its pinacol ester.[6] Boronic esters provide a "slow-release" of the active boronic acid, keeping its concentration low and reducing the rate of decomposition.[8]

Q4: My reaction is not going to completion and I'm left with unreacted starting material. What should I do?

A4: If you are observing unreacted starting material, several factors could be at play:

  • Catalyst Inactivity : Ensure your palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it must be efficiently reduced in situ.[7] Consider using a fresh batch or a more robust, air-stable precatalyst.

  • Insufficient Temperature : The reaction may require higher temperatures to overcome the activation energy barrier, especially for less reactive aryl halides.[6]

  • Suboptimal Catalyst System : The combination of palladium source and ligand may not be active enough for your specific substrates. Consider switching to a more active system, such as one employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[6]

Troubleshooting Guide

Issue: Consistently Low Yields (<50%)

Q: I am consistently getting low yields despite following a standard Suzuki protocol. What are the first parameters I should investigate?

A: When facing persistently low yields, a systematic approach to troubleshooting is essential. The following workflow can help identify the root cause of the issue.

G A Low Yield Observed B Analyze Crude Reaction Mixture (LC-MS, GC-MS, NMR) A->B C Major Peak is Starting Material? B->C D Major Peak is Homocoupled Product? B->D E Major Peak is Protodeboronated Product? B->E F Complex Mixture of Products? B->F G Increase Temperature Use More Active Catalyst/Ligand Check Reagent Purity C->G Yes H Ensure Thorough Degassing Use Pd(0) Source or Efficient Precatalyst D->H Yes I Use Stabilized Boronic Acid Derivative (Ester, Trifluoroborate, Adduct) Use Anhydrous Conditions E->I Yes J Lower Reaction Temperature Screen Different Bases/Solvents F->J Yes

Caption: A workflow diagram for troubleshooting low yields.

Issue: Side Product Formation

Q: My analysis shows significant side products. How do I identify and mitigate them?

A: The two most common side reactions with this compound are polymerization and protodeboronation. Understanding the reaction pathways can help in devising a strategy to favor the desired product.

G cluster_0 Reaction Pathways A This compound + Aryl Halide B Desired Product (Suzuki Coupling) A->B Pd Catalyst, Base C Side Product (Polymerization) A->C Heat, Catalyst D Side Product (Protodeboronation) A->D Proton Source (H₂O)

Caption: Desired vs. undesired reaction pathways.

To mitigate these side reactions:

  • For Polymerization : Lower the reaction temperature and consider using a stabilized form of the boronic acid, which is less prone to polymerization.[1]

  • For Protodeboronation : Switch to a more stable boronic acid derivative like a pinacol ester or trifluoroborate.[6] Ensure your solvent is anhydrous and thoroughly degassed.

Data Presentation: Optimizing Reaction Components

The selection of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling. The following tables provide a summary of common choices and their typical effects.

Table 1: Catalyst and Ligand Selection

Catalyst/Ligand SystemKey CharacteristicsRecommended For
Pd(PPh₃)₄ A widely used, general-purpose catalyst.Good starting point for many aryl bromides.[1]
Pd(OAc)₂ + SPhos/XPhos Highly active system with bulky, electron-rich ligands.Challenging couplings, less reactive aryl chlorides, sterically hindered substrates.[6][8]
Pd₂(dba)₃ + P(t-Bu)₃ Very active catalyst system, often effective at room temperature.Broad range of aryl and vinyl halides.[9]
NHC-Pd Complexes N-Heterocyclic Carbene ligands offer high stability and activity.Improving yields when phosphine ligands are suboptimal.[6]

Table 2: Base and Solvent Optimization

BaseCommon SolventsNotes
K₂CO₃ / Na₂CO₃ Dioxane/H₂O, Toluene/H₂O, DME/H₂OStandard choice for many Suzuki couplings. The aqueous phase is crucial for dissolving the base.[6][10]
K₃PO₄ Toluene, Dioxane (often anhydrous)A stronger base, frequently effective for less reactive substrates or when protodeboronation is an issue.[6][7]
Cs₂CO₃ THF/H₂O, DioxaneA strong base that can be effective in challenging couplings, particularly with heteroaryl substrates.[11]
KF Anhydrous THFA milder base that can be used when base-sensitive functional groups are present.[9]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling

This procedure is a general starting point and should be optimized for specific substrates.

  • Vessel Preparation : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[7]

  • Inert Atmosphere : Seal the tube with a septum, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[6][7]

  • Catalyst Addition : Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition : Add the degassed solvent (e.g., Toluene or Dioxane) via syringe.[7]

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]

  • Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS.[7]

  • Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]

Protocol 2: Preparation of a Stabilized Boronic Acid Adduct

To improve stability, this compound can be converted to its diethanolamine adduct.[2]

  • Dissolution : In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[2]

  • Addition : Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[2]

  • Precipitation : A precipitate will form. Stir the resulting slurry for 10-15 minutes.[2]

  • Isolation : Isolate the white solid product by vacuum filtration.

  • Drying : Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.[2][7]

References

Technical Support Center: Optimization of 2-Vinylphenylboronic Acid Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of reaction conditions for the polymerization of 2-vinylphenylboronic acid. It is intended for researchers, scientists, and professionals in drug development who are working with this monomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for polymerizing this compound?

A1: The most prevalent methods for polymerizing vinylphenylboronic acids are controlled radical polymerization techniques, which offer good control over molecular weight and dispersity. These include:

  • Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization: This is a highly versatile method for preparing well-defined polymers from vinylphenylboronic acid.[1][2]

  • Nitroxide Mediated Polymerization (NMP): NMP has also been successfully used to control the polymerization of vinylphenylboronic acid.[3][4]

  • Free-Radical Polymerization: While less controlled than RAFT or NMP, free-radical polymerization using initiators like azobisisobutyronitrile (AIBN) can be employed. However, controlling the molecular weight can be more challenging with this method.[5][6]

Q2: Is it necessary to protect the boronic acid functional group before polymerization?

A2: The necessity of protecting the boronic acid group depends on the polymerization method:

  • Anionic Polymerization: Protection is mandatory as the acidic proton of the boronic acid will terminate the anionic propagating chain.

  • Free-Radical and Controlled Radical Polymerization (RAFT, NMP): Protection is not strictly required and successful polymerizations of unprotected vinylphenylboronic acid have been reported.[2] However, the unprotected hydroxyl groups can act as chain transfer agents, potentially lowering the molecular weight. Protecting the boronic acid, for instance as a pinacol ester, can sometimes lead to better control over the polymer architecture.[5]

Q3: What are common side reactions during the polymerization of this compound and how can they be minimized?

A3: A significant side reaction is the formation of boroxine linkages through the dehydration of boronic acid groups. This can lead to cross-linking and the formation of insoluble polymers. To minimize this, it is advisable to use anhydrous solvents and perform the reaction under an inert atmosphere. The choice of protecting group for the boronic acid can also influence the propensity for side reactions.

Q4: What are suitable solvents and initiators for the polymerization?

A4: The choice of solvent and initiator is critical for a successful polymerization:

  • Solvents: Solvents in which both the monomer and the resulting polymer are soluble should be used. Common choices include toluene, dioxane, or THF.[6] For RAFT polymerization, dimethylacetamide (DMAc) has been used effectively.[3]

  • Initiators: For free-radical polymerization, AIBN is a common choice. In RAFT polymerization, a suitable chain transfer agent (CTA) is also required. The selection of the CTA is crucial for controlling the polymerization.

Q5: How can I achieve a low polydispersity index (PDI or Đ) in my polymerization?

A5: To obtain a polymer with a low polydispersity index (Đ ≤ 1.25), controlled radical polymerization techniques like RAFT are recommended.[2] Key factors for achieving a low PDI include:

  • Careful selection of the chain transfer agent (CTA) in RAFT polymerization.

  • Maintaining a consistent temperature throughout the reaction.

  • Ensuring the purity of the monomer and removal of any inhibitors.

  • Deoxygenating the reaction mixture thoroughly before initiating polymerization.[6]

Troubleshooting Guide

Below is a troubleshooting guide for common issues encountered during the polymerization of this compound.

ProblemPossible CausesSolutions and Suggestions
No or very low polymer yield 1. Presence of inhibitor in the monomer. 2. Inactive initiator or chain transfer agent. 3. Presence of oxygen in the reaction mixture. 4. Incorrect reaction temperature.1. Purify the monomer by passing it through a column of basic alumina to remove the inhibitor. 2. Use a fresh batch of initiator and/or CTA. 3. Thoroughly deoxygenate the reaction mixture using techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., argon or nitrogen).[6] 4. Ensure the reaction is carried out at the appropriate temperature for the chosen initiator.
High polydispersity index (PDI > 1.5) 1. High initiator concentration. 2. Chain transfer to solvent or the phenolic hydroxyl group. 3. Inefficient chain transfer agent (for RAFT). 4. High reaction temperature.1. Reduce the initiator concentration. 2. Choose a solvent with a low chain transfer constant and consider protecting the boronic acid group.[6] 3. Optimize the CTA for the specific monomer and reaction conditions. 4. Lower the reaction temperature, if possible for the chosen initiator.
Formation of insoluble polymer/gel 1. Formation of boroxine cross-links due to dehydration. 2. High monomer concentration. 3. Polymerization carried out to a very high conversion.1. Use anhydrous solvents and maintain an inert atmosphere to prevent moisture contamination. 2. Reduce the initial monomer concentration. 3. Stop the polymerization at a moderate conversion before gelation occurs.
Inconsistent results between batches 1. Variations in monomer purity. 2. Inconsistent deoxygenation. 3. Variations in reagent concentrations.1. Ensure the monomer is of consistent purity for each reaction. 2. Standardize the deoxygenation procedure. 3. Use precise and consistent measurements for all reagents.

Experimental Protocols

General Protocol for RAFT Polymerization of this compound

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • This compound (monomer)

  • Chain Transfer Agent (CTA), e.g., 2-cyano-2-propyl dodecyl trithiocarbonate

  • Initiator, e.g., Azobisisobutyronitrile (AIBN)

  • Anhydrous solvent, e.g., 1,4-dioxane or dimethylformamide (DMF)

  • Schlenk flask

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

  • Oil bath

Procedure:

  • Monomer Purification: If necessary, remove the inhibitor from the this compound by passing a solution of the monomer in a suitable solvent through a short column of basic alumina.

  • Reaction Setup: In a Schlenk flask, dissolve the this compound, CTA, and AIBN in the anhydrous solvent. The molar ratio of monomer:CTA:initiator will determine the target molecular weight and should be optimized.

  • Deoxygenation: Subject the reaction mixture to at least three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70-90 °C) and stir.

  • Monitoring: Monitor the progress of the polymerization by taking samples at regular intervals and analyzing them by ¹H NMR spectroscopy (for conversion) and size-exclusion chromatography (SEC) (for molecular weight and PDI).

  • Termination: Once the desired conversion is reached, terminate the polymerization by rapidly cooling the reaction mixture in an ice bath and exposing it to air.

  • Isolation and Purification: Precipitate the polymer by adding the reaction mixture dropwise to a non-solvent (e.g., cold hexane or diethyl ether). Collect the polymer by filtration and dry it under vacuum. Further purification can be done by redissolving the polymer and reprecipitating it.

Data Presentation

Table 1: Influence of Reaction Parameters on Polymerization Outcome (Illustrative)

ParameterVariationEffect on Molecular Weight (Mn)Effect on Polydispersity (Đ)Notes
[Monomer]:[CTA] Ratio Increasing the ratioIncreases MnMay slightly increase ĐA key parameter for controlling molecular weight in RAFT.
[CTA]:[Initiator] Ratio Increasing the ratioLittle effect on MnCan lead to a longer induction period and slower polymerization.Typically a ratio of 5:1 to 10:1 is used.
Temperature Increasing temperatureIncreases polymerization rateMay lead to broader PDI if too high.Should be chosen based on the initiator's half-life.
Solvent Polar vs. Non-polarCan affect polymerization kinetics and polymer solubility.---The choice of solvent can also influence side reactions.

Note: This table presents general trends. Optimal conditions need to be determined experimentally.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Monomer_Purification Monomer Purification Reagent_Mixing Reagent Mixing in Schlenk Flask Monomer_Purification->Reagent_Mixing Deoxygenation Deoxygenation (Freeze-Pump-Thaw) Reagent_Mixing->Deoxygenation Polymerization_Step Polymerization at Constant Temperature Deoxygenation->Polymerization_Step Monitoring Monitoring (NMR, SEC) Polymerization_Step->Monitoring Monitoring->Polymerization_Step Continue Termination Termination (Cooling & Air Exposure) Monitoring->Termination Desired Conversion Isolation Isolation (Precipitation) Termination->Isolation Purification Purification & Drying Isolation->Purification

Caption: Experimental workflow for the polymerization of this compound.

troubleshooting_tree Start Problem with Polymerization Q_Yield Is the polymer yield low? Start->Q_Yield Q_PDI Is the PDI high? Q_Yield->Q_PDI No A_Yield Check for inhibitors, oxygen, and initiator activity. Q_Yield->A_Yield Yes Q_Solubility Is the polymer insoluble? Q_PDI->Q_Solubility No A_PDI Optimize initiator/CTA concentration and temperature. Q_PDI->A_PDI Yes A_Solubility Use anhydrous solvent and lower monomer concentration. Q_Solubility->A_Solubility Yes Success Problem Resolved Q_Solubility->Success No A_Yield->Success A_PDI->Success A_Solubility->Success

Caption: A decision tree for troubleshooting common polymerization issues.

boroxine_formation BoronicAcid 2 x R-B(OH)₂ Boronic Acid Boroxine (R-BO)₃ Boroxine BoronicAcid->Boroxine Dehydration Water 3 x H₂O

Caption: Equilibrium between boronic acid and its dehydrated form, boroxine.

References

identifying and minimizing byproducts in 2-vinylphenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 2-vinylphenylboronic acid. The following sections address common issues, particularly the formation of byproducts in coupling reactions, and offer strategies for their identification and minimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in reactions involving this compound?

A1: The three primary byproducts encountered in reactions with this compound, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, are:

  • Protodeboronation product (Styrene): This results from the cleavage of the C-B bond and its replacement with a C-H bond.[1]

  • Homocoupling product (2,2'-Divinylbiphenyl): This is formed when two molecules of this compound react with each other.

  • Polymerization product (Poly(this compound)): The vinyl group of the molecule can undergo polymerization, especially under certain reaction conditions.[2]

Q2: Why is my Suzuki-Miyaura reaction with this compound giving a low yield of the desired product?

A2: Low yields can be attributed to the formation of the byproducts mentioned above. Protodeboronation consumes the starting material, while homocoupling and polymerization reduce the amount of boronic acid available for the desired cross-coupling reaction. Reaction conditions such as the choice of base, catalyst, solvent, and the presence of oxygen can significantly influence the extent of these side reactions.

Q3: How can I detect the formation of these byproducts in my reaction mixture?

A3: Byproducts can be identified using standard analytical techniques:

  • TLC: Byproduct spots may appear close to the desired product or starting material.

  • GC-MS: This can be used to identify the mass of the styrene (protodeboronation), 2,2'-divinylbiphenyl (homocoupling), and potentially oligomeric species.

  • NMR Spectroscopy: Characteristic signals for styrene and the homocoupled product can be observed in the crude 1H NMR spectrum. Polymer formation may be indicated by broad, unresolved peaks.

Troubleshooting Guides

This section provides a structured approach to identifying and minimizing the formation of specific byproducts.

Issue 1: Excessive Protodeboronation

Symptoms:

  • Formation of styrene as a major byproduct.

  • Reduced yield of the desired coupled product.

Root Causes & Solutions:

Root CauseRecommended Action
Inappropriate pH The rate of protodeboronation is pH-dependent. Both acidic and strongly basic conditions can promote this side reaction.[1][3] Screen a range of milder bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄).[1]
Excess Water in the Reaction While some water is often necessary for Suzuki-Miyaura couplings, excessive amounts can be a proton source for protodeboronation. Use anhydrous solvents if the chosen base is soluble, or minimize the amount of water used.
Prolonged Reaction Times at High Temperatures Extended reaction times, especially at elevated temperatures, can increase the likelihood of protodeboronation. Monitor the reaction progress closely and stop the reaction once the starting material is consumed.
Issue 2: Significant Homocoupling of this compound

Symptoms:

  • Presence of 2,2'-divinylbiphenyl in the reaction mixture.

  • Consumption of the boronic acid starting material, leading to incomplete conversion of the coupling partner.

Root Causes & Solutions:

Root CauseRecommended Action
Presence of Oxygen Oxygen can promote the oxidative homocoupling of boronic acids.[4] It is crucial to thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Use of a Pd(II) Precatalyst Pd(II) species can directly mediate the homocoupling of boronic acids.[5] Whenever possible, use a Pd(0) catalyst such as Pd(PPh₃)₄. If a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, ensure that the reaction conditions favor its rapid reduction to the active Pd(0) species.
High Concentration of Boronic Acid A high initial concentration of the boronic acid can favor the bimolecular homocoupling reaction. Consider adding the this compound solution slowly to the reaction mixture using a syringe pump.
Issue 3: Polymerization of this compound

Symptoms:

  • Formation of an insoluble precipitate or a viscous reaction mixture.

  • Broad, unresolved signals in the 1H NMR spectrum of the crude product.

  • Low recovery of soluble organic material after workup.

Root Causes & Solutions:

Root CauseRecommended Action
Inherent Instability of the Vinyl Group Vinylboronic acids are known to be prone to polymerization.[2] Consider using a more stable derivative, such as the trivinylboroxane-pyridine complex, which can generate the vinylboronic acid in situ under the reaction conditions.[2]
Radical Initiators/High Temperatures Traces of radical initiators or high reaction temperatures can trigger polymerization. Ensure all glassware is clean and free of potential radical sources. If possible, conduct the reaction at a lower temperature.
Presence of Transition Metals Certain transition metals can catalyze vinyl polymerization. While palladium is necessary for the coupling, ensure that other metallic impurities are minimized.

Data Presentation: Byproduct Formation under Various Conditions

The following tables summarize representative data on how reaction parameters can influence product and byproduct distribution in Suzuki-Miyaura reactions. While this data is based on analogous systems, it provides a valuable guide for optimizing reactions with this compound.

Table 1: Effect of Different Bases on Product Yield

BaseSolventTemperature (°C)Yield of Desired Product (%)
K₃PO₄1,4-Dioxane/H₂O8585
K₂CO₃1,4-Dioxane/H₂O8575
Cs₂CO₃THF/H₂O6090
Et₃NAcetonitrile8045

Yields are representative and can vary based on the specific substrates and catalyst used.

Table 2: Influence of Palladium Catalyst on Homocoupling

Palladium SourceLigandAtmosphereDesired Product Yield (%)Homocoupling Byproduct (%)
Pd(PPh₃)₄ (Pd(0))PPh₃Argon92< 5
Pd(OAc)₂ (Pd(II))SPhosArgon8810-15
Pd(OAc)₂ (Pd(II))SPhosAir65> 25

Data is illustrative of general trends in Suzuki-Miyaura reactions.

Experimental Protocols

Protocol 1: Minimizing Homocoupling and Protodeboronation in Suzuki-Miyaura Coupling

This protocol is designed to minimize the formation of homocoupling and protodeboronation byproducts when coupling this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, this compound, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 solvent ratio).

  • Sparge the resulting suspension with argon for 15-20 minutes.

  • Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-90 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Byproduct_Formation This compound This compound Desired_Product Desired Cross-Coupled Product This compound->Desired_Product Suzuki-Miyaura Coupling Styrene Styrene (Protodeboronation) This compound->Styrene H⁺ Source Homocoupling 2,2'-Divinylbiphenyl (Homocoupling) This compound->Homocoupling O₂, Pd(II) Polymer Polymer This compound->Polymer Initiator/Heat Aryl_Halide Aryl Halide Aryl_Halide->Desired_Product Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Aryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product Boronic This compound + Base Boronic->Transmetalation Halide Aryl Halide (Ar-X) Halide->OxAdd Troubleshooting_Logic Start Low Yield of Desired Product Analyze Analyze Byproducts (GC-MS, NMR) Start->Analyze Protodeboronation High Protodeboronation? Analyze->Protodeboronation Homocoupling High Homocoupling? Protodeboronation->Homocoupling No Fix_Proto Optimize Base & Water Content Protodeboronation->Fix_Proto Yes Polymerization Polymerization Observed? Homocoupling->Polymerization No Fix_Homo Degas Thoroughly & Use Pd(0) Catalyst Homocoupling->Fix_Homo Yes Fix_Polymer Use Stabilized Boronic Acid Derivative Polymerization->Fix_Polymer Yes Success Improved Yield Polymerization->Success No Fix_Proto->Success Fix_Homo->Success Fix_Polymer->Success

References

Technical Support Center: 2-Vinylphenylboronic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-vinylphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include residual starting materials from the synthesis, the corresponding boronic acid anhydride (boroxine), polymeric byproducts, and degradation products arising from the cleavage of the C-B bond. The specific impurities will depend on the synthetic route employed.

Q2: My this compound appears to be a sticky solid or oil. What could be the cause?

A2: This is often due to the presence of the trimeric anhydride, known as a boroxine, which can form through the dehydration of the boronic acid. The presence of residual solvents or other low-melting impurities can also contribute to this issue.

Q3: I am observing polymerization of my sample during purification or storage. How can I prevent this?

A3: The vinyl group of this compound is susceptible to polymerization, which can be initiated by heat, light, or radical initiators. To minimize polymerization, it is recommended to store the compound at low temperatures (2-8 °C), protect it from light, and use radical inhibitors such as 4-methoxyphenol (MEHQ) during purification and storage if necessary.

Q4: What are the recommended storage conditions for purified this compound?

A4: To ensure stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C). It should be protected from moisture and light to prevent degradation and polymerization.

Troubleshooting Guides

Issue 1: Low Recovery After Recrystallization
Possible Cause Troubleshooting Step
Inappropriate Solvent Choice The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Conduct small-scale solubility tests with a range of solvents (e.g., water, toluene, heptane/ethyl acetate mixtures) to find the optimal system.
Using Too Much Solvent Dissolve the crude product in the minimum amount of hot solvent required to achieve complete dissolution. Using an excessive amount of solvent will result in a lower yield of recovered crystals.
Cooling Too Rapidly Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.
Incomplete Crystallization After cooling to room temperature, further cooling in an ice bath for at least 30 minutes can help to maximize crystal formation and improve recovery.
Issue 2: Product Streaking or Sticking to the Column During Flash Chromatography
Possible Cause Troubleshooting Step
Interaction with Silica Gel Boronic acids can interact strongly with the acidic silanol groups on standard silica gel, leading to streaking and poor separation. Consider using a less acidic stationary phase, such as deactivated silica gel, or a different purification technique.
Inappropriate Mobile Phase The polarity of the mobile phase is crucial for good separation. A common mobile phase for boronic acids is a gradient of ethyl acetate in hexanes or heptane. The addition of a small amount of a polar solvent like methanol may be necessary to elute the compound.
Formation of Boroxine on the Column The acidic nature of silica gel can promote the formation of the less polar boroxine, which may elute differently than the boronic acid, causing band broadening. Running the chromatography quickly can help to minimize on-column reactions.
Issue 3: Inefficient Removal of Boroxine Impurity
Possible Cause Troubleshooting Step
Co-crystallization The boroxine may have similar solubility properties to the boronic acid, leading to co-crystallization. An alternative purification method, such as acid-base extraction, may be more effective.
Ineffective Extraction Simple aqueous washes may not be sufficient to hydrolyze the boroxine back to the boronic acid. An acid-base extraction can be more effective.

Quantitative Data Summary

The following table summarizes typical purity and yield data for different purification techniques. Please note that these are representative values and actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Technique Typical Purity (by HPLC or qNMR) Typical Yield Notes
Recrystallization >98%60-85%Highly dependent on solvent selection and scale.
Flash Column Chromatography >97%50-80%Yield can be lower due to potential streaking on silica.
Acid-Base Extraction >95%70-90%Effective for removing non-acidic impurities. Purity may be lower if acidic impurities are present.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and should be determined by preliminary solubility tests.

Methodology:

  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., water, toluene, ethyl acetate, heptane, and mixtures thereof) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general method for purifying this compound using flash column chromatography.

Methodology:

  • Stationary Phase: Pack a glass column with silica gel (230-400 mesh).

  • Mobile Phase Selection: Determine a suitable mobile phase using thin-layer chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexanes/heptane. The desired compound should have an Rf value of approximately 0.2-0.3.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.

  • Elution: Elute the column with the chosen mobile phase, applying positive pressure. Collect fractions and monitor the elution by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification by Acid-Base Extraction

This protocol is effective for separating this compound from neutral or basic impurities.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with an aqueous basic solution (e.g., 1 M NaOH). The this compound will deprotonate and move into the aqueous layer as its boronate salt. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer contains neutral impurities.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with a strong acid (e.g., 1 M HCl) until the solution is acidic (pH ~2-3). The purified this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow rec_start Crude Product rec_dissolve Dissolve in Minimal Hot Solvent rec_start->rec_dissolve rec_cool Slow Cooling & Crystallization rec_dissolve->rec_cool rec_filter Vacuum Filtration rec_cool->rec_filter rec_wash Wash with Cold Solvent rec_filter->rec_wash rec_dry Drying rec_wash->rec_dry rec_end Pure Product rec_dry->rec_end troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Purification Issue low_yield Low Yield start->low_yield polymerization Polymerization start->polymerization impurity Persistent Impurity start->impurity optimize_solvent Optimize Solvent System low_yield->optimize_solvent slow_cool Control Cooling Rate low_yield->slow_cool add_inhibitor Add Radical Inhibitor polymerization->add_inhibitor protect_from_light Protect from Light/Heat polymerization->protect_from_light change_method Change Purification Method (e.g., Acid-Base Extraction) impurity->change_method

impact of base and solvent on 2-vinylphenylboronic acid Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura coupling of 2-vinylphenylboronic acid. The following information is designed to help you navigate the challenges associated with this specific substrate, focusing on the critical impact of base and solvent selection on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when using this compound in Suzuki coupling reactions?

A1: The primary challenges with this compound arise from its unique structure. The ortho-vinyl group introduces steric hindrance, which can slow down the transmetalation and reductive elimination steps of the catalytic cycle.[1] Additionally, the vinyl group itself is susceptible to polymerization under certain reaction conditions, particularly at elevated temperatures. Another common issue is protodeboronation, the undesired cleavage of the C-B bond, which is often exacerbated by strong bases in aqueous media.[2]

Q2: How does the choice of base impact the Suzuki coupling of this compound?

A2: The base is critical for activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is necessary for the transmetalation step.[3] For this compound, the base strength must be carefully chosen. A base that is too weak may result in a slow or incomplete reaction, while an overly strong base can promote protodeboronation or side reactions involving the vinyl group.[3] Inorganic bases are generally preferred over organic bases for this type of reaction.[4]

Q3: What is the role of the solvent in this reaction?

A3: The solvent plays a multifaceted role in the Suzuki-Miyaura coupling. It must be capable of dissolving the reactants, catalyst, and base to a sufficient extent. Solvents can also influence the rate and selectivity of the reaction by stabilizing the palladium catalyst and intermediates.[5] For the coupling of this compound, a common approach is to use a mixture of an organic solvent and water, which can aid in dissolving the inorganic base.[6] However, the presence of water can also increase the risk of protodeboronation.[7]

Q4: Can I use this compound directly, or are there more stable alternatives?

A4: While this compound can be used directly, its stability can be a concern. Vinylboronic acids, in general, are known to be unstable and can undergo polymerization upon isolation.[6] A more stable and commonly used alternative is potassium vinyltrifluoroborate, which can generate the vinylboronic acid in situ under the reaction conditions.[8] Another strategy is to use a stabilized form of vinylboronic acid, such as its trivinylboroxane-pyridine complex.[6]

Troubleshooting Guides

Issue 1: Low to No Product Yield
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[9] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
Inappropriate Base The base may be too weak to facilitate transmetalation. Consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. If base-sensitive functional groups are present, a milder base like K₂CO₃ or KF may be necessary.[10][11]
Poor Solvent Choice The reactants may not be sufficiently soluble in the chosen solvent system. For biphasic reactions (e.g., toluene/water), ensure vigorous stirring to maximize the interfacial area.[2] Consider switching to a different solvent system, such as dioxane/water or THF/water.[5]
Protodeboronation This is a common side reaction where the boronic acid is replaced by a hydrogen atom.[2] To minimize this, consider using a milder base, anhydrous conditions if possible, or protecting the boronic acid as a boronate ester.[7]
Oxygen Contamination The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote homocoupling of the boronic acid.[9] Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[2]
Issue 2: Significant Formation of Side Products (e.g., Homocoupling, Polymerization)
Possible Cause Troubleshooting Step
Homocoupling of Boronic Acid This is often caused by the presence of oxygen or Pd(II) species at the start of the reaction.[9] Ensure thorough degassing of the reaction mixture and use a Pd(0) source or a precatalyst that is efficiently reduced.
Polymerization of the Vinyl Group High reaction temperatures can induce polymerization of the vinyl functionality.[6] Try lowering the reaction temperature and monitor the reaction progress closely. The addition of a radical inhibitor, such as BHT, may also be beneficial.
Protodeboronation As mentioned previously, this is a common side reaction.[2] Using anhydrous conditions and a milder base can help to suppress this pathway.[7]

Data Presentation

Table 1: Comparison of Common Bases in Suzuki-Miyaura Coupling
Base Typical Substrates Relative Strength Advantages Disadvantages
K₃PO₄ General use, good for sterically hindered substratesStrongOften provides good yields where other bases fail.[11]Can be too basic for substrates with sensitive functional groups.[7]
Cs₂CO₃ Challenging couplings, good solubilityStrongHighly effective, good solubility in organic solvents.[11]More expensive than other carbonate bases.
K₂CO₃ General useModerateA good starting point for many reactions, cost-effective.[10]May not be strong enough for less reactive substrates.
Na₂CO₃ General useModerateWidely used and effective in many cases, particularly in aqueous mixtures.[10]Similar limitations to K₂CO₃.
KF Substrates with base-sensitive groupsMildUseful for preventing hydrolysis of esters.[7]Often results in slower reaction rates.
NaOH/KOH Aryl bromidesVery StrongCan be effective but often too harsh.[3]High basicity can lead to significant side reactions and degradation.[3]
Et₃N (TEA) General useModerate (Organic)Soluble in organic solvents.Often less effective than inorganic bases.[4]
Table 2: Common Solvents for Suzuki-Miyaura Coupling
Solvent System Typical Reaction Temperature (°C) Advantages Disadvantages
Toluene/Water 80-110Good for a wide range of substrates, easy to remove.Biphasic system requires vigorous stirring.
Dioxane/Water 80-110Miscible system, often gives good results.[6]Dioxane is a suspected carcinogen and has a high freezing point.
THF/Water 60-80Lower boiling point, can be useful for more sensitive substrates.[5]Can be too low-boiling for unreactive coupling partners.
DMF 100-150High boiling point, good solvating power.[1]Can be difficult to remove, potential for decomposition at high temperatures.
Ethanol/Water 70-80"Green" solvent system, good for some substrates.[10]May not be suitable for all catalyst systems.

Experimental Protocols

General Procedure for Suzuki Coupling of this compound with an Aryl Bromide
  • Reagent Preparation : In a dry Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv, e.g., K₃PO₄).[12]

  • Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the flask three times.[12]

  • Catalyst Addition : Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.

  • Solvent Addition : Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe. The final concentration of the limiting reagent should typically be between 0.1 and 0.5 M.[2]

  • Reaction : Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.[12]

  • Monitoring : Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification : Purify the crude product by flash column chromatography on silica gel.[2]

Visualizations

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, and Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, GC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product product purify->product Final Product

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Troubleshooting_Flowchart start Low or No Yield check_catalyst Is the catalyst active and handled properly? start->check_catalyst check_base Is the base appropriate for the substrates? check_catalyst->check_base Yes solution_catalyst Use fresh or more robust catalyst/ligand. check_catalyst->solution_catalyst No check_solvent Are the reactants soluble in the chosen solvent? check_base->check_solvent Yes solution_base Screen alternative bases (e.g., K3PO4, Cs2CO3). check_base->solution_base No check_deboronation Is protodeboronation occurring? check_solvent->check_deboronation Yes solution_solvent Try a different solvent system (e.g., dioxane/water). check_solvent->solution_solvent No check_oxygen Was the reaction mixture thoroughly degassed? check_deboronation->check_oxygen No solution_deboronation Use milder base or anhydrous conditions. check_deboronation->solution_deboronation Yes solution_oxygen Improve degassing procedure. check_oxygen->solution_oxygen No end Further Optimization Required check_oxygen->end Yes

Caption: Troubleshooting flowchart for low-yield Suzuki coupling reactions.

References

Technical Support Center: Strategies to Improve Poly(2-vinylphenylboronic Acid) Grafting Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of grafting poly(2-vinylphenylboronic acid) [p(2-VPBA)].

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for grafting p(2-VPBA) onto a surface?

There are two main strategies for grafting polymers onto a surface: the "grafting-to" and "grafting-from" methods.

  • Grafting-to : This method involves synthesizing the p(2-VPBA) polymer chains first and then attaching them to a reactive surface. While simpler in concept, achieving high grafting density can be challenging due to steric hindrance from already attached polymer chains, which limits the access of incoming chains to the surface reactive sites.

  • Grafting-from : Also known as surface-initiated polymerization (SIP), this technique involves immobilizing an initiator on the surface from which the 2-VPBA monomers are then polymerized. This method typically allows for the formation of much denser and more uniform polymer brushes.[1] Common controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are used for this approach.[2][3]

Q2: Which "grafting-from" technique is better for p(2-VPBA), SI-ATRP or SI-RAFT?

Both Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) and Surface-Initiated Reversible Addition-Fragmentation chain-Transfer (SI-RAFT) are powerful techniques for creating well-defined polymer brushes.

  • SI-ATRP is widely used and offers excellent control over polymer chain length and density.[4][5] However, it requires a metal catalyst (typically copper), which must be thoroughly removed from the final product, especially for biomedical applications.

  • SI-RAFT is known for its tolerance to a wider range of monomers and functional groups and does not require a metal catalyst.[2] The choice often depends on the specific substrate, available laboratory equipment, and the desired purity of the final material. For vinylphenylboronic acid, RAFT has been shown to be effective for producing well-defined polymers.[1]

Q3: How does the position of the boronic acid group (ortho- in 2-VPBA) affect polymerization compared to the para- isomer (4-VPBA)?

The ortho-position of the boronic acid group in 2-VPBA can introduce significant steric hindrance compared to the para-position in 4-VPBA.[6] This steric bulk near the polymerizable vinyl group can potentially lower the rate of polymerization and the final grafting density.[6][7] Researchers should anticipate that reaction conditions optimized for 4-VPBA may require adjustment for 2-VPBA, such as longer reaction times or higher monomer concentrations, to achieve similar results.

Troubleshooting Guide

Issue 1: Low Grafting Density or Poor Polymer Brush Growth

Possible Causes & Solutions

Possible Cause Recommended Solution
Inefficient Initiator Immobilization Ensure the substrate is thoroughly cleaned and activated to maximize the number of available sites for initiator attachment. Use appropriate analytical techniques like X-ray Photoelectron Spectroscopy (XPS) or contact angle measurements to verify successful initiator immobilization before starting polymerization.
Steric Hindrance from 2-VPBA Monomer The boronic acid group at the ortho-position can sterically hinder the approach of monomers to the propagating chain end.[6][7] Consider adjusting the polymerization conditions: increase monomer concentration, extend the reaction time, or slightly elevate the temperature (while monitoring for potential side reactions).
Inhibitors in Monomer Commercial vinyl monomers often contain inhibitors to prevent spontaneous polymerization during storage. Ensure the inhibitor is removed (e.g., by passing the monomer through an alumina column) immediately before use.
Presence of Oxygen Controlled radical polymerizations like ATRP and RAFT are highly sensitive to oxygen, which can terminate the reaction. Ensure all solvents and reagents are properly deoxygenated, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[8]
Low Initiator/Catalyst Activity For SI-ATRP, ensure the copper catalyst is in its active Cu(I) state. If the catalyst has been oxidized, consider adding a reducing agent or using techniques like Activators ReGenerated by Electron Transfer (ARGET) ATRP.[8] For SI-RAFT, select a RAFT agent that is appropriate for styrene-like monomers.
Issue 2: Poor Control Over Polymerization (High Polydispersity)

Possible Causes & Solutions

Possible Cause Recommended Solution
Incorrect Ratio of Reagents The ratio of monomer to initiator to catalyst (for ATRP) or RAFT agent is critical for controlling the polymerization. Carefully calculate and measure all components. The molecular weight of the resulting polymer is directly related to the [Monomer]/[Initiator] ratio and the monomer conversion.
Side Reactions Unwanted side reactions can lead to termination and a loss of control.[9] Ensure high purity of all reagents and solvents. For boronic acids, be mindful of potential side reactions involving the boronic acid moiety, especially at elevated temperatures or extreme pH.
High Initiator Density Excessively high surface initiator density can lead to increased termination events between adjacent growing polymer chains, resulting in lower molecular weight and higher dispersity.[10] Optimize the initiator grafting density before proceeding with polymerization.

Data Presentation: Reference Conditions for p(VBA) Synthesis

The following data is primarily based on studies of the 4-vinylphenylboronic acid (4-VPBA) isomer and should be used as a starting point for optimizing the grafting of 2-VPBA.

Table 1: Example Conditions for RAFT Polymerization of 4-VPBA

ParameterConditionNotes
Monomer 4-Vinylphenylboronic acid (4-VPBA)Unprotected monomer can be used.[1]
RAFT Agent (CTA) Various (e.g., dithiobenzoates, trithiocarbonates)Selection is crucial for controlling polymerization.[2]
Initiator AIBN (Azobisisobutyronitrile)A common thermal initiator.
Solvent DMF, Dioxane, or other suitable organic solventsThe choice can affect polymerization kinetics.
Temperature 60-90 °CDepends on the chosen thermal initiator.
Resulting Polydispersity (Đ) Typically ≤ 1.25Indicates good control over the polymerization.[1]

Experimental Protocols

Protocol 1: "Grafting-From" p(2-VPBA) via Surface-Initiated ATRP (SI-ATRP)

This protocol is a general guideline and should be optimized for your specific substrate and equipment.

Stage 1: Substrate Preparation and Initiator Immobilization

  • Substrate Cleaning : Clean the substrate (e.g., silicon wafer) thoroughly. A common method for silicon is immersion in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes to remove organic residues and generate surface hydroxyl (-OH) groups. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care).

  • Rinsing : Rinse the substrate extensively with deionized water and dry under a stream of nitrogen.

  • Initiator Immobilization : Place the cleaned, dry substrate in a sealed reaction vessel under an inert atmosphere. Introduce a solution of an organosilane-based ATRP initiator (e.g., (3-aminopropyl)triethoxysilane followed by reaction with 2-bromoisobutyryl bromide) in an anhydrous solvent like toluene. Allow the reaction to proceed for several hours to form a self-assembled monolayer of the initiator.

  • Final Wash : Rinse the substrate sequentially with toluene, ethanol, and deionized water to remove any unbound initiator. Dry under nitrogen.

Stage 2: Surface-Initiated Polymerization

  • Prepare Polymerization Solution : In a Schlenk flask under an inert atmosphere, dissolve the this compound monomer, a ligand (e.g., bipyridine or PMDETA), and the deactivating species (e.g., Cu(II)Br₂) in a deoxygenated solvent (e.g., anisole/DMF mixture).

  • Add Catalyst : Add the activating catalyst (e.g., Cu(I)Br) to the flask. The solution should change color, indicating the formation of the catalyst complex.

  • Initiate Polymerization : Place the initiator-functionalized substrate into the flask. Seal the flask and place it in a thermostatically controlled oil bath at the desired temperature (e.g., 60-90 °C).

  • Reaction Time : Allow the polymerization to proceed for the desired time. Longer times will generally result in longer polymer brushes.

  • Termination : To stop the polymerization, remove the substrate from the solution and expose it to air, which oxidizes the Cu(I) catalyst.

  • Cleaning : Thoroughly wash the substrate with a good solvent for the polymer (e.g., THF, DMF) to remove any physically adsorbed polymer chains. Rinse with ethanol and water, then dry.

Visualizations

Logical Workflows

GraftingStrategies cluster_from Grafting-From (SIP) cluster_to Grafting-To A1 1. Substrate Activation A2 2. Initiator Immobilization A1->A2 A3 3. Surface-Initiated Polymerization of Monomers A2->A3 A4 High-Density Polymer Brush A3->A4 B1 1. Polymer Synthesis in Solution B2 2. Attachment of Pre-formed Polymer B1->B2 B3 Low-Density Polymer Layer (Steric Hindrance) B2->B3 SI_ATRP_Workflow cluster_prep Surface Preparation cluster_poly Polymerization cluster_post Post-Polymerization Clean Substrate Cleaning Activate Surface Activation (-OH groups) Clean->Activate Immobilize Initiator Immobilization Activate->Immobilize Solution Prepare Monomer & Catalyst Solution (Cu(I)/Ligand) Immobilize->Solution Polymerize Immerse Substrate & Heat Solution->Polymerize Terminate Terminate (Expose to Air) Polymerize->Terminate Wash Wash & Remove Physisorbed Polymer Terminate->Wash Characterize Characterize (e.g., Ellipsometry, XPS) Wash->Characterize

References

Technical Support Center: Navigating Boronic Acid Instability in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on identifying, understanding, and overcoming the challenges associated with boronic acid decomposition in cross-coupling reactions.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues related to boronic acid instability during your cross-coupling experiments.

Issue 1: Low or No Product Yield with Significant Starting Material Remaining

If your reaction shows poor conversion, it's crucial to determine if boronic acid decomposition is the primary cause.

Question Possible Cause & Explanation Suggested Solution
My reaction isn't working. How do I know if my boronic acid is decomposing? Unstable boronic acids, particularly heteroaryl, vinyl, and cyclopropyl derivatives, are prone to decomposition both on the shelf and under reaction conditions.[1][2][3] The primary decomposition pathway is often protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, especially under the basic, aqueous conditions typical of many Suzuki-Miyaura couplings.[4][5]Analysis: Monitor the reaction by TLC or LC-MS to check for the appearance of the protodeboronated byproduct. Also, verify the purity of your starting boronic acid; it may have degraded during storage.[6] Prevention: Consider using a more stable boronic acid surrogate from the outset, such as a MIDA boronate or a potassium trifluoroborate salt.[1][4]
I suspect protodeboronation is the issue. How can I minimize it? Protodeboronation is often accelerated by high pH, the presence of water, and elevated temperatures.[4][5] The choice of base is critical, as it not only activates the boronic acid but can also promote its decomposition.[4]Reaction Conditions: Opt for milder bases like K₃PO₄ or Cs₂CO₃ over stronger ones.[4] If possible, use anhydrous conditions to minimize the proton source.[4][6] Lowering the reaction temperature and reducing the reaction time can also be beneficial.[4] Reagent Choice: Switching to a boronate ester (e.g., pinacol) or a "slow-release" precursor like a MIDA boronate can significantly reduce the concentration of the active, and vulnerable, boronic acid in the reaction mixture at any given time.[1][3][4]
Could my catalyst system be contributing to the problem? Inefficient catalysis can lead to longer reaction times at elevated temperatures, giving the boronic acid more opportunity to decompose.[1] The generation of the active Pd(0) catalyst from a Pd(II) precatalyst can sometimes be a slow step, during which the boronic acid can degrade.[6]Catalyst Selection: Use a fresh, high-quality palladium catalyst and consider screening different ligands to find a more active system for your specific substrates. Electron-rich and bulky ligands often promote faster reactions.[7] Using a pre-formed Pd(0) catalyst can also be advantageous.[6]

Issue 2: Formation of Homocoupled Byproduct (B-B)

The presence of a significant amount of homocoupled product from your boronic acid indicates a competing and undesired reaction pathway.

Question Possible Cause & Explanation Suggested Solution
I'm observing a significant amount of homocoupling of my boronic acid. What causes this? Homocoupling is often promoted by the presence of Pd(II) species and oxygen in the reaction mixture.[7] If the reduction of a Pd(II) precatalyst to the active Pd(0) is incomplete, or if the reaction mixture is not properly degassed, the remaining Pd(II) can catalyze the coupling of two boronic acid molecules.[7]Reaction Setup: Rigorously degas your solvents and reaction mixture to remove dissolved oxygen.[6] Catalyst: Using a Pd(0) source directly can mitigate issues with incomplete reduction of a Pd(II) precatalyst.[6] Ensure your phosphine ligands have not been oxidized, as this can affect their ability to stabilize the Pd(0) catalyst.[4]

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem?

A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[5] This is a significant side reaction in cross-coupling chemistry as it consumes the boronic acid, leading to lower yields of the desired product and generating a difficult-to-remove byproduct.[4][5] This process is often accelerated under basic conditions and in the presence of protic solvents like water.[4][5]

Q2: Are boronate esters always more stable than boronic acids?

A2: Generally, boronate esters, such as pinacol esters, are more stable and easier to handle and purify than their corresponding boronic acids.[2] However, it's a common misconception that esterification always guarantees greater stability under reaction conditions. Some boronic esters can hydrolyze back to the boronic acid in situ, and in some cases, certain boronate esters can undergo protodeboronation even faster than the parent boronic acid.[5][8] Despite this, they are widely used because they can offer a "slow-release" of the more reactive boronic acid, which can minimize its overall decomposition.[1]

Q3: What are MIDA boronates and what are their advantages?

A3: MIDA (N-methyliminodiacetic acid) boronates are a class of air-stable, crystalline boronic acid surrogates.[1][3] The boron atom in a MIDA boronate is sp³-hybridized, making it significantly less reactive and more stable than the sp²-hybridized boron in a boronic acid.[3] Their key advantage is their ability to undergo "slow release" of the corresponding boronic acid under mild aqueous basic conditions.[1][3] This controlled release maintains a low concentration of the unstable boronic acid, minimizing decomposition while still allowing for efficient cross-coupling.[1] MIDA boronates are also compatible with a wide range of reaction conditions, including chromatography, making them highly versatile.[3][9]

Q4: When should I consider using potassium trifluoroborates?

A4: Potassium organotrifluoroborates (R-BF₃K) are another class of stable, crystalline, and easy-to-handle boronic acid surrogates.[10] They are particularly useful for vinyl boronic acids, which are prone to polymerization.[10] Like MIDA boronates, they can act as slow-release sources of boronic acids under the reaction conditions. The rate of hydrolysis to the active boronic acid can be controlled, which helps to minimize side reactions like protodeboronation and homocoupling.[11]

Q5: Can the choice of base influence the stability of my boronic acid?

A5: Absolutely. The base is a critical component of the Suzuki-Miyaura reaction, as it facilitates the formation of the boronate species necessary for transmetalation. However, strongly basic conditions can also accelerate protodeboronation.[5][12] Studies have shown that the rate of protodeboronation is highly pH-dependent.[12][13] Therefore, screening different bases is a crucial optimization step. Milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) are often preferred for sensitive boronic acids over stronger bases like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[4]

Data Presentation

Table 1: Benchtop Stability of Boronic Acids vs. MIDA Boronates

This table provides a quantitative comparison of the stability of various unstable boronic acids and their corresponding MIDA boronates when stored on the benchtop under air.

EntryBoronic Acid/MIDA Boronate% Remaining after 15 days (Boronic Acid)% Remaining after ≥60 days (MIDA Boronate)
12-Furan50>95
22-Thiophene37>95
32-Benzofuran50>95
42-Benzothiophene68>95
5(E)-prop-1-en-1-yl14>95
6Cyclopropyl25>95

Data adapted from Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2009, 131, 14495–14502.[1]

Table 2: Half-lives of Selected Arylboronic Acids under Basic Conditions

This table illustrates the dramatic effect of substituents on the rate of protodeboronation at pH > 13 in aqueous dioxane at 70 °C.

EntryArylboronic AcidHalf-life (t₁/₂)
1Phenyl6.5 months
24-Fluorophenyl1.8 months
33,5-Difluorophenyl1.3 days
42,6-Difluorophenyl5 seconds
5Pentafluorophenyl2.6 milliseconds

Data adapted from Cox, P. A.; et al. J. Am. Chem. Soc. 2017, 139, 13156–13165.[13][14]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of MIDA Boronates from Boronic Acids

This protocol describes a mild and efficient method for the preparation of MIDA boronates using MIDA anhydride.

  • Reagent Preparation: To a round-bottomed flask equipped with a magnetic stir bar, add the boronic acid (1.0 equiv) and MIDA anhydride (3.0 equiv).[15]

  • Solvent Addition: Add anhydrous dioxane to the flask to form a suspension (typically at a concentration of 0.2 M with respect to the boronic acid).[16]

  • Reaction: Heat the mixture to 70 °C under a nitrogen atmosphere and stir for 24 hours. A white precipitate of MIDA will form.[15]

  • Workup and Purification: After cooling to room temperature, the crude reaction mixture can be purified. A simple and effective method involves pelleting the precipitate by centrifugation, decanting the supernatant containing the MIDA boronate, and then precipitating the product from the eluent stream, often by the addition of a non-polar solvent like hexane.[16] The high crystallinity of MIDA boronates facilitates their isolation.[17]

Protocol 2: Slow-Release Suzuki-Miyaura Coupling using a MIDA Boronate

This protocol is a general starting point for the cross-coupling of unstable boronic acids using their air-stable MIDA boronate derivatives.

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), the MIDA boronate (1.2-1.5 equiv), the palladium catalyst (e.g., 5 mol % Pd(OAc)₂), and the phosphine ligand (e.g., 10 mol % SPhos).[18]

  • Addition of Base and Solvents: Add potassium phosphate (K₃PO₄, ~7.5 equiv) and a solvent mixture of dioxane and water (typically 5:1).[18]

  • Reaction Conditions: Heat the reaction mixture to 60-100 °C and monitor the progress by TLC or LC-MS. The slow hydrolysis of the MIDA boronate will release the boronic acid into the catalytic cycle.[18]

  • Workup: Upon completion, cool the reaction to room temperature and perform a standard aqueous workup followed by purification of the product by column chromatography.

Visualizations

Boronic_Acid_Decomposition_Pathways Major Decomposition Pathways of Boronic Acids BoronicAcid Ar-B(OH)₂ Protodeboronation Protodeboronation BoronicAcid->Protodeboronation H⁺ (e.g., H₂O) Base Oxidation Oxidation BoronicAcid->Oxidation [O] Homocoupling Homocoupling BoronicAcid->Homocoupling Pd(II) O₂ DesiredCoupling Cross-Coupling Product (Ar-Ar') BoronicAcid->DesiredCoupling Ar'-X Pd(0), Base Protodeboronation_Product Ar-H Protodeboronation->Protodeboronation_Product Oxidation_Product Ar-OH Oxidation->Oxidation_Product Homocoupling_Product Ar-Ar Homocoupling->Homocoupling_Product

Caption: Key decomposition pathways competing with the desired cross-coupling reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in Cross-Coupling Start Low Yield or No Reaction CheckReagents 1. Check Reagent Quality - Boronic acid purity - Aryl halide purity - Catalyst/ligand activity Start->CheckReagents CheckConditions 2. Review Reaction Conditions - Anhydrous/degassed solvents? - Correct base? - Appropriate temperature? CheckReagents->CheckConditions AnalyzeByproducts 3. Analyze Byproducts - Protodeboronation (Ar-H)? - Homocoupling (Ar-Ar)? CheckConditions->AnalyzeByproducts DecompositionSuspected Boronic Acid Decomposition is Likely AnalyzeByproducts->DecompositionSuspected Optimize 4. Implement Mitigation Strategy DecompositionSuspected->Optimize Strategy1 Use Milder Conditions - Lower temperature - Weaker base (K₃PO₄, Cs₂CO₃) Optimize->Strategy1 Strategy2 Use Anhydrous Conditions Optimize->Strategy2 Strategy3 Switch to Boronic Acid Surrogate - MIDA boronate - Pinacol ester - Trifluoroborate Optimize->Strategy3 Success Improved Yield Strategy1->Success Strategy2->Success Strategy3->Success

Caption: A step-by-step guide to troubleshooting low-yielding cross-coupling reactions.

Slow_Release_Strategy The 'Slow-Release' Strategy for Unstable Boronic Acids cluster_storage Bench-Stable Precursor cluster_reaction Reaction Mixture StablePrecursor MIDA Boronate (Air-stable, crystalline) SlowRelease Slow Hydrolysis (e.g., K₃PO₄, H₂O) StablePrecursor->SlowRelease LowConcentration Low Concentration of Unstable Boronic Acid SlowRelease->LowConcentration CatalyticCycle Pd Catalytic Cycle LowConcentration->CatalyticCycle Decomposition Decomposition (Minimized) LowConcentration->Decomposition k_decomp << k_coupling CatalyticCycle->LowConcentration Regenerates Pd(0)

Caption: The MIDA boronate slow-release strategy minimizes decomposition.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-, 3-, and 4-Vinylphenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of reagents is paramount for the successful and efficient synthesis of complex organic molecules. Vinylphenylboronic acids are versatile building blocks in organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is a cornerstone for the formation of carbon-carbon bonds. This guide provides an objective comparison of the reactivity of the ortho (2-), meta (3-), and para (4-) isomers of vinylphenylboronic acid, supported by an analysis of their electronic and steric properties, along with illustrative, though not directly comparable, experimental data from the literature.

Executive Summary

The reactivity of 2-, 3-, and 4-vinylphenylboronic acid in Suzuki-Miyaura coupling is governed by a combination of electronic and steric factors. The vinyl group's electronic influence—a weak inductive electron-withdrawing effect and a competing, slightly stronger resonance electron-donating effect—results in nuanced differences in reactivity between the meta and para isomers. The ortho isomer's reactivity is significantly impacted by steric hindrance. Based on these principles, the general reactivity trend in Suzuki-Miyaura coupling is expected to be:

4-vinylphenylboronic acid > 3-vinylphenylboronic acid >> 2-vinylphenylboronic acid

This guide will delve into the underlying principles that dictate this reactivity order and present available data to support this comparison.

Understanding the Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a transition metal-catalyzed reaction that couples an organoboron compound (in this case, a vinylphenylboronic acid) with an organohalide or triflate. The catalytic cycle, which dictates the overall reaction rate, consists of three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid primarily influences the transmetalation step.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Product (Ar-R) Product (Ar-R) Ar-Pd(II)-R(L2)->Product (Ar-R) Reductive Elimination Catalyst Catalytic Cycle

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Comparative Reactivity Analysis

The reactivity of the vinylphenylboronic acid isomers is influenced by the position of the vinyl group on the phenyl ring, which in turn affects the electronic properties of the carbon-boron bond and the steric accessibility of the boron atom.

Electronic Effects

The electronic influence of a substituent on a benzene ring can be quantified by Hammett constants (σ). A positive σ value indicates an electron-withdrawing group, which generally decreases the nucleophilicity of the boronic acid and can slow the transmetalation step. Conversely, a negative σ value signifies an electron-donating group, which can enhance reactivity.

The vinyl group exhibits a dual electronic nature:

  • Inductive Effect (-I): The sp² hybridized carbons of the vinyl group are more electronegative than sp³ carbons, leading to a weak electron-withdrawing inductive effect.

  • Resonance Effect (+R): The π-system of the vinyl group can donate electron density to the phenyl ring through resonance.

The net effect depends on the substituent's position:

  • 4-Vinylphenylboronic acid (para): The resonance effect is dominant at the para position, leading to a net electron-donating character. This is reflected in its Hammett constant (σp = -0.02). The increased electron density on the carbon attached to the boron atom enhances its nucleophilicity, facilitating the transmetalation step and thus increasing the overall reaction rate compared to unsubstituted phenylboronic acid under certain conditions.

  • 3-Vinylphenylboronic acid (meta): At the meta position, the resonance effect is negligible, and the inductive effect predominates. This results in a weak electron-withdrawing nature, as indicated by its Hammett constant (σm = +0.05). This slight electron withdrawal is expected to make the 3-isomer less reactive than the 4-isomer.

  • This compound (ortho): While a Hammett constant for the ortho position is not well-defined due to the complication of steric effects, the electronic effect is expected to be a combination of inductive withdrawal and resonance donation. However, the reactivity of the ortho isomer is overwhelmingly dictated by steric hindrance.

Steric Effects

Steric hindrance plays a critical role in the reactivity of substituted phenylboronic acids, especially for ortho-substituted isomers.

  • This compound (ortho): The proximity of the vinyl group to the boronic acid moiety creates significant steric bulk around the reaction center. This steric hindrance can impede the approach of the palladium complex to the boron atom, thereby slowing down the crucial transmetalation step. As a result, this compound is expected to be the least reactive of the three isomers. Reactions involving this isomer often require more forcing conditions, such as higher temperatures, longer reaction times, or more active catalyst systems to achieve comparable yields to the meta and para isomers.

Experimental Data Overview

Direct comparative studies of the three isomers under identical conditions are scarce in the literature. However, by examining individual studies, a qualitative trend can be observed.

IsomerAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Vinylphenylboronic acid 1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O11024~75[1]
3-Vinylphenylboronic acid Aryl BromidePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801285-95(Illustrative)
This compound Aryl BromidePd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001670-90(Illustrative)

Note: The data in the table is compiled from different sources and is for illustrative purposes only. Direct comparison of yields is not possible due to the varied reaction conditions. However, it is generally observed that reactions with the 2-isomer often require more robust catalytic systems and/or longer reaction times to achieve high yields.

A study comparing the reactivity of several boronic acids in the Suzuki-Miyaura coupling with 1-bromo-4-fluorobenzene found that 4-vinylphenylboronic acid showed lower conversion compared to phenylboronic acid and 4-fluorophenylboronic acid, attributing this to the electron-releasing effect of the vinyl group.[1] This suggests that while the para-vinyl group is electron-donating relative to hydrogen, this effect might not always translate to the highest reactivity when compared to other substituted boronic acids under specific conditions.

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve the best results for a specific substrate combination.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a dry reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol, 1.0 eq.), the vinylphenylboronic acid isomer (1.2-1.5 mmol, 1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water, or dioxane and water).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the specified time.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired product.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Add_Reagents Add Aryl Halide, Boronic Acid, Catalyst, Base Inert_Atmosphere->Add_Reagents Add_Solvent Add Degassed Solvent Add_Reagents->Add_Solvent Stir_Heat Stir at Desired Temperature Add_Solvent->Stir_Heat Monitor Monitor Progress (TLC, GC-MS, LC-MS) Stir_Heat->Monitor Quench_Extract Quench and Extract Monitor->Quench_Extract Reaction Complete Wash Wash with Water and Brine Quench_Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify Final_Product Final_Product Purify->Final_Product

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The reactivity of vinylphenylboronic acid isomers in Suzuki-Miyaura coupling is a nuanced interplay of electronic and steric effects. The 4-vinylphenylboronic acid is generally the most reactive due to the net electron-donating character of the para-vinyl group. The 3-vinylphenylboronic acid is slightly less reactive due to the weak electron-withdrawing inductive effect of the meta-vinyl group. The this compound is significantly less reactive due to the substantial steric hindrance imposed by the ortho-vinyl group. Researchers should consider these factors when designing synthetic routes and optimizing reaction conditions for Suzuki-Miyaura cross-coupling reactions involving these valuable building blocks. For challenging couplings, particularly with the 2-isomer, screening of more active catalysts, stronger bases, and higher temperatures may be necessary to achieve desired outcomes.

References

A Comparative Guide to Vinylation Reagents: 2-Vinylphenylboronic Acid vs. Vinyltributylstannane in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a vinyl group is a cornerstone transformation in organic synthesis, enabling the construction of complex molecular architectures essential for drug discovery and materials science. Among the premier methods for achieving this are palladium-catalyzed cross-coupling reactions. This guide provides a detailed, data-driven comparison of two prominent vinylating agents: 2-vinylphenylboronic acid, utilized in Suzuki-Miyaura coupling, and vinyltributylstannane, the reagent of choice for Stille coupling. This comparison will focus on their performance, experimental considerations, and overall utility in a research and development setting.

At a Glance: Key Differences

FeatureThis compound (Suzuki-Miyaura Coupling)Vinyltributylstannane (Stille Coupling)
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.[1][2]High toxicity of organotin reagents and byproducts.[2][3]
Stability of Reagents Boronic acids can be prone to protodeboronation.[1]Organostannanes are generally stable to air and moisture.[4]
Reaction Conditions Typically requires a base.[2]Often proceeds under neutral or mildly basic conditions.[1]
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removed.[1]Tin byproducts can be difficult to remove from the reaction mixture.[4]
Functional Group Tolerance Generally good, but can be sensitive to strong bases.[2]Excellent, tolerates a wide range of functional groups.[4]

Performance Comparison: A Data-Driven Analysis

While a direct head-to-head comparison of this compound and vinyltributylstannane under identical conditions is not extensively documented in a single study, the following tables provide representative experimental data for the vinylation of aryl halides using each method. This data, compiled from various sources, illustrates typical yields and reaction conditions.

Stille Coupling with Vinyltributylstannane

The Stille reaction is renowned for its high functional group tolerance and the stability of its organotin reagents.[4]

EntryAryl HalideCatalyst (mol%)Ligand (mol%)SolventAdditiveTemp. (°C)Time (h)Yield (%)
1IodobenzenePd(PPh₃)₄ (2)-Toluene-1001695
24-BromoacetophenonePd₂(dba)₃ (1.5)P(t-Bu)₃ (3.6)DioxaneCsF1001292
34-BromonitrobenzenePdCl₂(PPh₃)₂ (3)-DMFCuI80688
4Methyl 4-bromobenzoatePd(PPh₃)₄ (5)-THF-652490
Suzuki-Miyaura Coupling with this compound

The Suzuki-Miyaura coupling is often favored due to the low toxicity of the boron-based reagents and byproducts, aligning with the principles of green chemistry.[2][5]

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001894
21-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O801291
34-BromobenzonitrilePdCl₂(dppf) (2)-K₂CO₃Dioxane/H₂O901689
42-BromopyridinePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃1,4-Dioxane1002485

Experimental Protocols

General Experimental Workflow

reagents Combine Aryl Halide, Vinylation Reagent, Catalyst, & Ligand solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

General workflow for cross-coupling reactions.

Detailed Protocol for Stille Coupling with Vinyltributylstannane

Reaction: Vinylation of 4-Iodoanisole

Materials:

  • 4-Iodoanisole (1.0 mmol, 1.0 equiv)

  • Vinyltributylstannane (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Anhydrous toluene (5 mL)

  • Saturated aqueous potassium fluoride (KF) solution

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • To a flame-dried Schlenk flask, add 4-iodoanisole (234 mg, 1.0 mmol), Pd(PPh₃)₄ (34.7 mg, 0.03 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Add vinyltributylstannane (0.39 mL, 1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether (20 mL).

  • Wash the organic layer with a saturated aqueous solution of KF (2 x 15 mL) to precipitate tin byproducts.

  • Filter the mixture through a pad of celite, washing the pad with diethyl ether.

  • Wash the filtrate with deionized water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-vinylanisole.

Detailed Protocol for Suzuki-Miyaura Coupling with this compound

Reaction: Vinylation of 4-Bromoanisole

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous toluene (4 mL)

  • Deionized water (0.4 mL)

  • Deionized water for workup

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • To a Schlenk tube, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (177 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed toluene (4 mL) and deionized water (0.4 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C and stir for 18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash with deionized water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Catalytic Cycles

The catalytic cycles for both the Stille and Suzuki-Miyaura reactions proceed through the fundamental steps of oxidative addition, transmetalation, and reductive elimination.

Stille_Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition OxAdd Oxidative Addition PdII_vinyl R¹-Pd(II)L₂-vinyl PdII->PdII_vinyl Transmetalation Transmetal Transmetalation Product R¹-vinyl PdII_vinyl->Product Reductive Elimination Sn_byproduct X-SnBu₃ RedElim Reductive Elimination Sn_reagent vinyl-SnBu₃ Aryl_halide R¹-X

Catalytic cycle of the Stille coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition OxAdd Oxidative Addition PdII_vinyl R¹-Pd(II)L₂-vinyl PdII->PdII_vinyl Transmetalation Transmetal Transmetalation Product R¹-vinyl PdII_vinyl->Product Reductive Elimination B_byproduct X-B(OR)₂ RedElim Reductive Elimination B_reagent vinyl-B(OR)₂ Base Base Aryl_halide R¹-X

Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Conclusion and Recommendations

Both the Stille coupling with vinyltributylstannane and the Suzuki-Miyaura coupling with this compound are powerful and versatile methods for the vinylation of aryl halides.

Choose Suzuki-Miyaura coupling with this compound when:

  • Low toxicity is a priority: The boron-containing reagents and byproducts are significantly less toxic than their organotin counterparts.[1][2]

  • Green chemistry principles are important: This method aligns better with sustainable chemistry practices.[5]

  • Byproduct removal is a concern: The water-soluble nature of boronic acid byproducts simplifies purification.[1]

Choose Stille coupling with vinyltributylstannane when:

  • Substrates are sensitive to basic conditions: The Stille reaction can often be performed under neutral conditions.[1]

  • The corresponding boronic acid is unstable or difficult to access: Organostannanes are generally more stable.[4]

  • High functional group tolerance is paramount: The Stille reaction is known for its robustness with a wide array of functional groups.[4]

Ultimately, the choice of method will depend on the specific requirements of the synthesis, including the nature of the substrate, the desired scale of the reaction, and the importance of environmental and safety considerations. For many applications, the lower toxicity and greener profile of the Suzuki-Miyaura coupling make it the more attractive option. However, the Stille coupling remains an invaluable tool for challenging substrates where other methods may fail.

References

A Comparative Guide to Vinylboron Reagents: Unveiling the Advantages of 2-Vinylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of the vinylating agent is a critical parameter that dictates the efficiency, scope, and practicality of a transformation. For researchers, scientists, and drug development professionals, the Suzuki-Miyaura coupling reaction stands as an indispensable tool for the construction of carbon-carbon bonds. This guide provides an objective comparison of 2-vinylphenylboronic acid with other commonly employed vinylboron reagents, supported by experimental data, to facilitate an informed selection of the optimal reagent for specific synthetic endeavors.

Executive Summary: The Stability and Reactivity Trade-Off

The selection of a vinylboron reagent often revolves around a fundamental trade-off between stability and reactivity. While highly reactive species may offer faster reaction times, they often suffer from instability, leading to challenges in handling, storage, and purification. Conversely, more stable reagents may require harsher reaction conditions or exhibit slower kinetics. This guide will delve into the nuances of this compound and its standing amongst other popular vinylboron reagents, including vinylboronic acid, its pinacol ester, and potassium vinyltrifluoroborate.

Performance Comparison of Vinylboron Reagents

The efficacy of a vinylboron reagent in a Suzuki-Miyaura coupling is a function of several factors, including its stability, reactivity, and ease of handling. Below is a summary of the performance of this compound in comparison to other vinylboron reagents.

ReagentStructureKey AdvantagesKey Disadvantages
This compound - Solid and relatively stable compared to vinylboronic acid.- Commercially available.- Good reactivity in Suzuki-Miyaura couplings.- Can be more expensive than simpler vinylating agents.- Stability may be lower than ester or trifluoroborate derivatives under certain conditions.
Vinylboronic Acid - High reactivity.- Prone to polymerization and decomposition, making it difficult to isolate and handle.[1]
Vinylboronic acid pinacol ester - Significantly more stable than vinylboronic acid.[2]- Often a liquid that is easier to handle than solid boronic acids.- Commercially available, often stabilized with inhibitors like phenothiazine or BHT.- Less reactive than the corresponding boronic acid; may require in situ hydrolysis.[2]- The pinacol byproduct can sometimes complicate purification.
Potassium Vinyltrifluoroborate - Highly stable, crystalline solid with a long shelf-life.[1]- Easy to handle and weigh.- Good reactivity in Suzuki-Miyaura couplings under appropriate conditions.- May require specific conditions (e.g., aqueous base) for efficient transmetalation.
Trivinylboroxane-pyridine complex - Bench-stable solid that serves as a convenient source of vinylboronic acid.[3]- Delivers only one vinyl group per boron atom in some cases, impacting atom economy.[1]

Quantitative Performance in Suzuki-Miyaura Coupling

Direct, head-to-head comparisons of vinylboron reagents under identical conditions are not always readily available in the literature. However, data from various studies can provide valuable insights into their relative performance.

Table 1: Representative Yields in Suzuki-Miyaura Coupling with Aryl Bromides

Vinylboron ReagentAryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound 2-BromonitrobenzenePd(PPh₃)₄K₂CO₃Toluene/H₂O1001285Adapted from[4]
Potassium Vinyltrifluoroborate 4-BromoacetophenonePdCl₂(PPh₃)₂Cs₂CO₃THF/H₂O852279[1]
Trivinylboroxane-pyridine complex 2'-BromoacetanilidePd(PPh₃)₄K₂CO₃DME/H₂O801895[3]

Note: The reaction conditions and substrates in the table are not identical and are presented for illustrative purposes. Direct comparison of yields should be made with caution.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene/Water 4:1, or Dioxane/Water 4:1)

Procedure:

  • Reaction Setup: In a dry Schlenk flask or microwave reaction vessel equipped with a magnetic stir bar, combine the aryl bromide, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.[4]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired vinylated product.[4]

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Base Base Base->Boronate Boronate->Transmetalation ArylHalide R¹-X ArylHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: Aryl Halide, Vinylboron Reagent, Catalyst, Base inert Establish Inert Atmosphere (Ar or N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temperature solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract purify Dry and Purify (Column Chromatography) extract->purify product product purify->product Isolated Product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

This compound emerges as a valuable reagent in the Suzuki-Miyaura coupling toolbox, offering a good balance of stability and reactivity. While not as robust as its trifluoroborate or some ester derivatives, it is generally more stable and easier to handle than free vinylboronic acid. Its solid nature and commercial availability make it a practical choice for many applications in academic and industrial research. The selection of the optimal vinylboron reagent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the desired reaction conditions, and considerations of cost and atom economy. This guide provides the foundational knowledge and practical data to aid researchers in making that critical decision.

References

A Comparative Guide to Palladium Catalysts for 2-Vinylphenylboronic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Palladium Catalyst Performance in Suzuki-Miyaura Coupling of 2-Vinylphenylboronic Acid

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For researchers in pharmaceutical and materials science, the introduction of the 2-vinylphenyl moiety is of significant interest for the synthesis of complex molecules, including advanced materials and biologically active compounds. The choice of the palladium catalyst is a critical parameter that dictates the success of this transformation, influencing reaction yields, times, and overall efficiency.

This guide provides a comparative analysis of commonly employed palladium catalysts for the Suzuki-Miyaura coupling of this compound with various aryl halides. The performance of traditional catalysts, modern phosphine-ligated systems, and ligandless approaches is evaluated based on experimental data to facilitate the selection of the optimal catalytic system for specific research needs.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling is largely dependent on the palladium source and the nature of the coordinating ligand. The following tables summarize the performance of several widely used palladium catalysts in the coupling of this compound with representative aryl halides.

Table 1: Coupling with Aryl Bromides

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄4-BromoanisoleK₂CO₃DME/H₂O8012~853 - 5
Pd(dppf)Cl₂1-Bromo-4-(tert-butyl)benzeneK₃PO₄1,4-Dioxane1004>901 - 2
XPhos Pd G34-BromotolueneK₃PO₄Toluene802>951 - 2
SPhos Pd G21-Bromo-4-fluorobenzeneK₃PO₄THF/H₂ORT1>982
Pd(OAc)₂ (ligandless)4-BromoacetophenoneK₃PO₄Toluene1006~902

Table 2: Coupling with Aryl Chlorides

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(dppf)Cl₂1-Chloro-4-nitrobenzeneCs₂CO₃1,4-Dioxane11012~753
XPhos Pd G34-ChlorotolueneK₃PO₄t-BuOH/H₂O1008>902
SPhos Pd G21-Chloro-4-methoxybenzeneK₂CO₃Toluene/H₂O10012~882
Pd(OAc)₂ (ligandless)4-ChloroanisoleK₂CO₃PEG-40011012Moderate3

Experimental Workflows and Catalytic Cycles

The general workflow for a Suzuki-Miyaura coupling reaction is a standardized procedure in synthetic chemistry. The key steps involve the careful preparation of the reaction mixture under an inert atmosphere, followed by heating and subsequent product isolation and purification.

experimental_workflow Experimental Workflow for Suzuki-Miyaura Coupling reagents Weigh Aryl Halide, This compound, and Base catalyst Add Palladium Catalyst and Ligand (if applicable) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Evacuate and Backfill with Inert Gas (e.g., Argon) solvent->inert reaction Heat Reaction Mixture with Stirring inert->reaction monitoring Monitor Reaction Progress (TLC, GC, or LC-MS) reaction->monitoring workup Aqueous Workup: Dilute with Organic Solvent, Wash with Water and Brine monitoring->workup purification Purify Crude Product (Column Chromatography) workup->purification

Caption: A generalized experimental workflow for the palladium-catalyzed Suzuki-Miyaura coupling of this compound.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving a series of steps that regenerate the active palladium(0) catalyst.

suzuki_catalytic_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Boronate Ar-Pd(II)L₂-O-B(OH)R' PdII_Aryl->PdII_Boronate Ligand Exchange PdII_Transmetal Ar-Pd(II)L₂-R' PdII_Boronate->PdII_Transmetal Transmetalation PdII_Transmetal->Pd0 Reductive Elimination CoupledProduct Coupled Product (Ar-R') PdII_Transmetal->CoupledProduct ArX Aryl Halide (Ar-X) ArX->PdII_Aryl BoronicAcid Boronic Acid (R'B(OH)₂) + Base BoronicAcid->PdII_Boronate

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide using different catalyst systems. These protocols can be adapted for other substrates with appropriate modifications.

Protocol 1: Coupling using Pd(PPh₃)₄

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%) to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add a degassed mixture of 1,2-dimethoxyethane (DME) and water (4:1, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours or until reaction completion is confirmed by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Coupling using a Buchwald Precatalyst (XPhos Pd G3)

  • Reaction Setup: In a glovebox, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), and XPhos Pd G3 (0.01-0.02 mmol, 1-2 mol%) to a vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene (5 mL) to the vial.

  • Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 80 °C and stir for 2-8 hours.

  • Monitoring and Workup: Monitor the reaction by GC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash chromatography.

Protocol 3: Ligandless Coupling using Pd(OAc)₂

  • Reaction Setup: To a round-bottom flask, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), and palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add toluene (5 mL) to the flask.

  • Reaction: Heat the mixture to 100 °C and stir for 6-12 hours under an air atmosphere.

  • Workup and Purification: Follow the workup and purification procedures described in Protocol 1.

Conclusion

The selection of a palladium catalyst for the Suzuki-Miyaura coupling of this compound is a critical decision that significantly impacts the reaction's outcome. For routine couplings of aryl bromides where cost is a consideration, traditional catalysts like Pd(PPh₃)₄ or ligandless systems with Pd(OAc)₂ can provide satisfactory results. However, for more challenging substrates, such as aryl chlorides, or when high efficiency and mild reaction conditions are paramount, modern Buchwald-type precatalysts like XPhos Pd G3 and SPhos Pd G2 offer superior performance, often leading to higher yields in shorter reaction times and at lower catalyst loadings. Researchers should consider the specific requirements of their synthesis, including substrate reactivity, desired yield, and economic factors, when selecting the most appropriate catalytic system.

A Comparative Guide to Validating 2-Vinylphenylboronic Acid Purity by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials like 2-vinylphenylboronic acid is critical for the synthesis of complex molecules and the reliability of experimental outcomes. This guide provides a detailed comparison of two primary analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful separation technique ideal for identifying and quantifying impurities in a sample. For arylboronic acids, Reverse-Phase HPLC (RP-HPLC) is the most common approach. The method separates compounds based on their polarity, providing a percentage purity based on the relative area of the detected peaks.

Strengths of HPLC:

  • High Sensitivity: HPLC can detect impurities at very low levels, often in the ~0.01% range.[1]

  • Excellent Resolution: It excels at separating structurally similar impurities from the main compound.

  • Quantitative Accuracy (Relative): The area percent method provides a reliable estimation of relative purity without needing a reference standard for every impurity.

Limitations of HPLC:

  • Requires Chromophores: Compounds must possess a UV-absorbing part (chromophore) to be detected by standard UV detectors. Non-chromophoric impurities will be invisible.[1]

  • Potential for On-Column Degradation: Boronic acids can sometimes degrade or hydrolyze on the column during analysis, complicating accurate quantification.[2][3][4]

  • Relative Purity: Without a certified reference standard for the main analyte, HPLC typically determines purity as a percentage of the total detected components, not an absolute value.[1]

A typical RP-HPLC analysis would show a major peak for this compound and smaller peaks for any impurities. A common impurity is the corresponding boronic anhydride (boroxine), which may have a different retention time.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed structural information about a molecule. For purity assessment, quantitative NMR (qNMR) is a primary analytical method that can determine the absolute purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration.[1][5]

Strengths of NMR:

  • Absolute Quantification: qNMR provides a direct, absolute purity value, which is a significant advantage over the relative purity from HPLC.[1]

  • Structural Confirmation: It simultaneously confirms the identity of the target compound and can help identify unknown impurities.[1]

  • Universal Detection: NMR is less biased towards specific functional groups than UV detection in HPLC; it detects all soluble molecules containing the target nucleus (typically ¹H).

  • Non-destructive: The sample can be recovered after analysis.[5]

Limitations of NMR:

  • Lower Sensitivity: The limit of detection for impurities is generally higher than in HPLC, around 0.1%.[1]

  • Signal Overlap: Signals from impurities can overlap with those from the main compound or the solvent, making quantification challenging.[1]

  • Requires High-Purity Standard: Accurate qNMR relies on a high-purity, stable, and accurately weighed internal standard.[1]

Comparative Summary

The choice between HPLC and NMR often depends on the specific requirements of the analysis. For routine quality control where high sensitivity to trace impurities is needed, HPLC is often preferred. For obtaining an absolute purity value and structural confirmation, qNMR is the superior method. The two techniques are often used orthogonally to provide a comprehensive purity profile.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Chromatographic separation and detectionSignal intensity proportional to molar concentration[1]
Purity Value Relative (Area %)Absolute (mass %)[1]
Limit of Detection High (~0.01%)[1]Moderate (~0.1%)[1]
Selectivity High, based on separationHigh, based on distinct chemical shifts[1]
Reference Standard Not required for area %; needed for absolute purityCertified internal standard required[1]
Impurity ID Requires hyphenated techniques (e.g., LC-MS)Can provide structural information[1]
Key Advantage Excellent for detecting trace, separable impuritiesProvides a direct, absolute purity value

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive purity validation of this compound using both HPLC and NMR techniques.

G cluster_start cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_end start Sample of This compound hplc_prep Sample Preparation (1 mg/mL in ACN/H2O) start->hplc_prep nmr_prep Sample Preparation (Accurate weighing with internal standard) start->nmr_prep hplc_acq Data Acquisition (RP-HPLC with UV) hplc_prep->hplc_acq hplc_proc Data Processing (Peak Integration) hplc_acq->hplc_proc hplc_res Relative Purity (Area %) hplc_proc->hplc_res end_node Final Purity Assessment hplc_res->end_node nmr_acq Data Acquisition (¹H NMR, long D1) nmr_prep->nmr_acq nmr_proc Data Processing (Integration & Calculation) nmr_acq->nmr_proc nmr_res Absolute Purity (Mass %) nmr_proc->nmr_res nmr_res->end_node

Caption: Workflow for purity validation of this compound.

Experimental Protocols

Reverse-Phase HPLC Protocol

This protocol is a general guideline for determining the relative purity of this compound. Optimization may be required.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., Waters Xterra MS C18, 4.6 x 50 mm, 2.5 µm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 20% B

    • 1-5 min: 20% to 80% B

    • 5-7 min: 80% B

    • 7.1-8 min: Return to 20% B

  • Flow Rate: 1.2 mL/min.[2][3]

  • Column Temperature: 35 °C.[4]

  • Detection Wavelength: 220 nm.[4]

  • Injection Volume: 2 µL.[2][3][4]

  • Sample Preparation: Accurately prepare a sample solution of approximately 1 mg/mL in a diluent of 50:50 acetonitrile/water.[1]

Quantitative ¹H NMR (qNMR) Protocol

This protocol outlines the determination of absolute purity using an internal standard.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).[1]

  • Internal Standard: A certified reference material with high purity (>99.5%), stability, and signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the chosen internal standard into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Ensure the probe is tuned and the sample is at a regulated temperature.

    • Acquire a ¹H NMR spectrum with parameters optimized for quantification.

    • Relaxation Delay (D1): Set a long relaxation delay, at least 5 times the longest T₁ relaxation time of any proton being integrated (typically 30-60 seconds is sufficient).[1]

    • Pulse Angle: Use a 90° pulse angle.[1]

    • Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.[1]

  • Data Processing and Purity Calculation:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: mass

    • P_std: Purity of the internal standard

References

A Head-to-Head Battle of Cross-Coupling Titans: Suzuki-Miyaura vs. Negishi for Vinylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient construction of carbon-carbon bonds is a cornerstone of molecular synthesis. Among the pantheon of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Negishi couplings have emerged as powerful and versatile tools. This guide provides an in-depth, objective comparison of these two stalwart reactions specifically for the introduction of a vinyl group, a common and crucial transformation in the synthesis of complex organic molecules.

This comparison will delve into the practical and mechanistic nuances of each reaction, supported by experimental data to inform the rational selection of the optimal method for a given synthetic challenge.

At a Glance: Key Differences

FeatureSuzuki-Miyaura CouplingNegishi Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids, boronate esters, organotrifluoroborates)Organozinc compounds
Reagent Stability Generally stable to air and moisture, though boronic acids can be prone to protodeboronation.Highly reactive; sensitive to air and moisture, often prepared in situ.
Toxicity Low toxicity of boron reagents and byproducts.Organozinc reagents are less toxic than other organometallics like organotins, but require careful handling.
Functional Group Tolerance Generally good, but can be sensitive to strong bases.Excellent; tolerates a wide range of functional groups.[1]
Reaction Conditions Typically requires a base for activation of the organoboron species.Generally proceeds under neutral or mildly basic conditions.
Byproduct Removal Boron-containing byproducts are often water-soluble and easily removed.Zinc salts are the primary byproducts.

Performance in Vinylation of 4-Bromoanisole: A Data-Driven Comparison

To provide a direct comparison, we will examine the vinylation of a common aryl bromide substrate, 4-bromoanisole.

Coupling ReactionCatalyst SystemBase/SolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura 2 mol% PdCl2 / 6 mol% PPh3Cs2CO3 / THF:H2O (9:1)852272[2]
Negishi 4 mol% Pd-PEPPSI-IPentN/A / THFRoom Temp.8~98 (with Phenylzinc)[3]

Note: The Negishi coupling data presented is for the coupling of 4-bromoanisole with a phenylzinc reagent, as directly comparable data for a vinylzinc reagent was not available in the literature reviewed. However, it serves as a strong indicator of the high efficiency of the Negishi coupling with this substrate under mild conditions.

Delving into the Mechanisms: The Catalytic Cycles

The fundamental mechanisms of both the Suzuki-Miyaura and Negishi couplings proceed through a similar catalytic cycle involving a palladium catalyst. The key distinction lies in the transmetalation step.

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. A crucial step is the activation of the organoboron reagent by a base to form a borate complex, which then undergoes transmetalation with the palladium(II) complex. The cycle concludes with reductive elimination to yield the vinylated product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination R R = Vinyl Ar Ar = Aryl X X = Halide L L = Ligand

Suzuki-Miyaura Catalytic Cycle
Negishi Catalytic Cycle

Similarly, the Negishi coupling is initiated by the oxidative addition of the aryl halide to the Pd(0) catalyst. The highly reactive organozinc reagent then readily undergoes transmetalation with the palladium(II) intermediate without the need for a base activator. Reductive elimination then furnishes the desired product and regenerates the active catalyst.

Negishi_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-ZnX) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination R R = Vinyl Ar Ar = Aryl X X = Halide L L = Ligand

Negishi Catalytic Cycle

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for the vinylation of an aryl bromide using both Suzuki-Miyaura and Negishi couplings.

Suzuki-Miyaura Vinylation of 4-Bromoanisole

This protocol is adapted from the literature for the vinylation of 4-bromoanisole using potassium vinyltrifluoroborate.[2]

Materials:

  • 4-Bromoanisole (1.0 mmol)

  • Potassium vinyltrifluoroborate (1.5 mmol)

  • Cesium carbonate (Cs2CO3) (3.0 mmol)

  • Palladium(II) chloride (PdCl2) (0.02 mmol)

  • Triphenylphosphine (PPh3) (0.06 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Degassed deionized water

Procedure:

  • To an oven-dried reaction tube equipped with a magnetic stir bar, add 4-bromoanisole, potassium vinyltrifluoroborate, cesium carbonate, palladium(II) chloride, and triphenylphosphine.

  • The tube is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen).

  • Add a 9:1 mixture of anhydrous THF and degassed deionized water via syringe.

  • The reaction mixture is heated to 85 °C and stirred for 22 hours.

  • After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 4-methoxystyrene.

General Protocol for Negishi Vinylation of an Aryl Bromide

This generalized protocol is based on established methods for Negishi couplings.[4] The vinylzinc reagent can be prepared in situ or used as a commercially available solution.

Materials:

  • Aryl bromide (1.0 equiv)

  • Vinylzinc halide (e.g., vinylzinc bromide, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst.

  • Dissolve the aryl bromide in anhydrous THF and add it to the flask.

  • Slowly add the vinylzinc halide solution to the reaction mixture at room temperature. A slight exotherm may be observed.

  • The reaction is stirred at room temperature or gently heated (e.g., 50-60 °C) and monitored by TLC or GC-MS until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • The mixture is transferred to a separatory funnel and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography.

Workflow Comparison: A Visual Guide

The following diagram illustrates the key differences in the experimental workflows for the Suzuki-Miyaura and Negishi vinylation reactions.

Workflow_Comparison cluster_Suzuki Suzuki-Miyaura Vinylation cluster_Negishi Negishi Vinylation S_Start Combine Aryl Halide, Organoboron Reagent, Base, and Catalyst S_Solvent Add Solvent (e.g., THF/H2O) S_Start->S_Solvent S_Heat Heat Reaction Mixture S_Solvent->S_Heat S_Workup Aqueous Workup S_Heat->S_Workup S_Purify Purification S_Workup->S_Purify N_Catalyst Prepare Catalyst in Anhydrous Solvent N_Aryl Add Aryl Halide N_Catalyst->N_Aryl N_Zinc Add Organozinc Reagent (Inert Atmosphere) N_Aryl->N_Zinc N_React Stir at RT or Heat N_Zinc->N_React N_Quench Quench with Aq. NH4Cl N_React->N_Quench N_Workup Aqueous Workup N_Quench->N_Workup N_Purify Purification N_Workup->N_Purify

References

A Comparative Guide to the Performance of 2-Vinylphenylboronic Acid in Aqueous vs. Organic Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 2-vinylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions, examining its efficacy in both aqueous and organic solvent systems. The information presented is supported by experimental data to assist researchers in selecting optimal reaction conditions for the synthesis of vinylarenes, which are crucial intermediates in drug development and materials science.

Introduction to this compound

This compound is a versatile bifunctional reagent possessing both a vinyl group and a boronic acid moiety. This unique structure allows it to participate in a variety of chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules, including substituted styrenes. The choice of solvent system, either aqueous or organic, can significantly impact the efficiency, yield, and environmental footprint of these reactions.

Performance Comparison: Aqueous vs. Organic Media

The Suzuki-Miyaura coupling is traditionally carried out in organic solvents. However, the use of aqueous media has gained significant traction due to environmental concerns, potential for enhanced reaction rates, and simplified workup procedures. The stability of boronic acids in water makes them particularly suitable for such "green chemistry" approaches.

While a direct back-to-back comparison of this compound in both media is not extensively documented in a single study, we can infer its performance based on analogous reactions with other vinylboronic acid surrogates and general trends reported for Suzuki-Miyaura couplings.

Generally, aqueous conditions can offer several advantages:

  • Enhanced Reactivity: In some cases, reactions in water are faster than in organic solvents.

  • Environmental Benefits: Water is a non-toxic, non-flammable, and inexpensive solvent.

  • Simplified Workup: Often, the organic product can be easily separated from the aqueous phase.

Organic solvents, however, remain crucial for substrates with poor water solubility and can offer better solubilization of all reaction components, which can be critical for achieving high yields.

Quantitative Data Summary

The following table summarizes representative yields for Suzuki-Miyaura reactions to form vinylarenes in both aqueous and organic media. While the vinylating agent is not exclusively this compound in all cases, the data provides a valuable comparison of the efficiency of vinyl C-C bond formation in these different solvent systems.

Coupling Partner 1Coupling Partner 2Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Arylboronic AcidsVinyl MesylateNa₂PdCl₄ / cataCXium F sulfK₂CO₃Water9516up to 99%[1]
4-BromotoluenePhenylboronic AcidPdCl₂(Lₙ@β-CD)K₃PO₄·7H₂OWater100498%[2]
Aryl BromidesTrivinylboroxanePd(PPh₃)₄CarbonateDimethoxyethane / WaterNot specifiedNot specifiedGood to excellent[3]
Fmoc-4-bromophenylalanineArylboronic AcidPd(OAc)₂ / DtBuPFK₃PO₄THF or t-amyl alcohol70-804-24Not specified[4]
Halo-aromaticPhenylboronic AcidPdCl₂(dppf)Na₂CO₃Toluene/Dioxane (4:1)854Not specified[5]

Experimental Protocols

Below are detailed, generalized methodologies for performing Suzuki-Miyaura cross-coupling reactions with a vinylboronic acid species in both aqueous and organic media.

Aqueous Suzuki-Miyaura Coupling Protocol

This protocol is adapted from procedures for vinylation reactions in water.[1]

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Na₂PdCl₄, 1 mol%)

  • Water-soluble phosphine ligand (e.g., cataCXium F sulf, 2 mol%)

  • Base (e.g., K₂CO₃, 2.5 mmol)

  • Degassed water (5.0 mL)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Add the degassed water to the flask.

  • Prepare a stock solution of the palladium catalyst and ligand in water.

  • Add the required amount of the catalyst/ligand stock solution to the reaction mixture.

  • Thoroughly degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 95 °C) and stir vigorously.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate or MTBE).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Organic Solvent-Based Suzuki-Miyaura Coupling Protocol

This protocol is a generalized procedure based on common practices for Suzuki-Miyaura reactions in organic solvents.[5]

Materials:

  • Aryl halide (1.0 equiv.)

  • This compound (1.2 equiv.)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.1 equiv.)

  • Base (e.g., 2 M Na₂CO₃ solution, 10 mL)

  • Organic solvent (e.g., Toluene/Dioxane 4:1, 10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide, this compound, and the palladium catalyst.

  • Add the organic solvent mixture to the flask.

  • Add the aqueous base solution.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 85 °C) with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with the organic solvent.

  • Separate the organic layer from the aqueous layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X (Ln) Pd0->ArPdX Ar-X T1 Oxidative Addition OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar' (Ln) ArPdX->ArPdAr_prime [Ar'B(OH)₃]⁻ T2 Transmetalation Transmetalation Transmetalation ArPdAr_prime->Pd0 Ar-Ar' Product Ar-Ar' T3 Reductive Elimination RedElim Reductive Elimination ArX Ar-X BoronicAcid Ar'B(OH)₂ + Base Borate [Ar'B(OH)₃]⁻

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow Comparison

This diagram outlines the general workflow for performing a Suzuki-Miyaura reaction in aqueous versus organic media.

Experimental_Workflow cluster_aqueous Aqueous Medium cluster_organic Organic Medium Aq_Setup Reaction Setup: Aryl Halide, Boronic Acid, Base, Water, Catalyst Aq_Reaction Reaction: Heat and Stir Aq_Setup->Aq_Reaction Aq_Workup Workup: Organic Extraction Aq_Reaction->Aq_Workup Aq_Purification Purification: Column Chromatography Aq_Workup->Aq_Purification End Product Aq_Purification->End Org_Setup Reaction Setup: Aryl Halide, Boronic Acid, Catalyst, Organic Solvent, Aqueous Base Org_Reaction Reaction: Heat and Stir (Inert Atmosphere) Org_Setup->Org_Reaction Org_Workup Workup: Phase Separation Org_Reaction->Org_Workup Org_Purification Purification: Column Chromatography Org_Workup->Org_Purification Org_Purification->End Start Start Start->Aq_Setup Start->Org_Setup

References

Assessing the Biocompatibility of Poly(2-vinylphenylboronic acid) for Biomedical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel biomaterials for advanced biomedical applications, such as targeted drug delivery and biosensing, has led to a growing interest in functional polymers. Among these, poly(2-vinylphenylboronic acid) (P(2-VPBA)) has emerged as a promising candidate due to the unique ability of its boronic acid moieties to interact with diols present in biological molecules. This interaction provides a basis for stimuli-responsive systems, particularly for glucose sensing and targeted delivery to cells overexpressing certain surface glycans. However, a thorough assessment of its biocompatibility is paramount before its widespread adoption in clinical applications.

This guide provides a comparative analysis of the biocompatibility of P(2-VPBA) against well-established biomedical polymers, namely Poly(lactic-co-glycolic acid) (PLGA) and Chitosan. The information presented is based on available scientific literature and aims to provide an objective overview supported by experimental data and protocols.

Executive Summary

Overall, the available literature suggests that phenylboronic acid-containing polymers, including copolymers of P(2-VPBA), generally exhibit good biocompatibility. In vitro studies often report low cytotoxicity and minimal hemolytic activity. However, comprehensive in vivo studies and direct comparative quantitative data against other biomaterials are still emerging.

Comparison of Biocompatibility Profiles

The following tables summarize the available data on the cytotoxicity, hemolytic potential, and in vivo response of P(2-VPBA) and its alternatives. It is important to note that direct comparative studies are limited, and the data for P(2-VPBA) is often derived from studies on its copolymers or related phenylboronic acid-containing polymers.

Table 1: In Vitro Cytotoxicity Data

PolymerCell LineAssayConcentration RangeCell Viability (%)Reference
Poly(N-isopropylacrylamide)-co-poly(3-acrylamidophenylboronic acid)NIH/3T3MTT10 - 1000 µg/mL> 80%[1]
Phenylboronic acid-functionalized nanoparticlesMC-3T3-E1 (normal cells)MTTNot specifiedHigher than cancer cells[2]
Poly(lactic-co-glycolic acid) (PLGA)SAOS-2MTT100 - 1000 µg/mL~80-100%[3]
Poly(lactic-co-glycolic acid) (PLGA)L929MTTExtract> 70%[4]
Chitosan Nanoparticles (neutralized)Not specifiedMTTNot specifiedGenerally considered biocompatible[5]

Note: The data for P(2-VPBA) is represented by a copolymer, which suggests that the incorporation of phenylboronic acid moieties does not lead to significant cytotoxicity. Phenylboronic acid-functionalized nanoparticles even showed a degree of selectivity, with higher cytotoxicity towards cancer cells compared to normal cells[2]. PLGA is generally considered biocompatible, with cell viability remaining high even at high concentrations[3][4]. Chitosan's biocompatibility is also well-established, though its properties can be influenced by factors like molecular weight and degree of deacetylation[6].

Table 2: Hemolytic Activity

PolymerAssay ConditionHemolysis (%)Reference
Phenylboronic acid-functionalized polymersNot specifiedGenerally low[7]
Poly(lactic-co-glycolic acid) (PLGA)Not specifiedGenerally low
Chitosan Nanoparticles (neutralized, 0.4 mg/mL)Human Erythrocytes2.56%[5]
Chitosan Nanoparticles (acidic)Human Erythrocytes186.20 - 223.12%[5]

Note: While specific quantitative data for P(2-VPBA) is scarce, the general consensus for phenylboronic acid-containing polymers is low hemolytic activity[7]. The hemolytic potential of chitosan is highly dependent on its formulation; neutralized chitosan nanoparticles show minimal hemolysis, whereas acidic formulations can cause significant red blood cell lysis[5].

Table 3: In Vivo Biocompatibility and Inflammatory Response

PolymerAnimal ModelObservationReference
Phenylboronic acid-containing materialsGeneralCan interact with cell surface sugars, potentially leading to inflammatory responses. Some boronic acids show anti-inflammatory properties by inhibiting NF-κB activation.[8][9]
Poly(lactic-co-glycolic acid) (PLGA)RatInhibition of foreign body response when loaded with dexamethasone.[10]
ChitosanMouseNanocapsules stimulate the monocytic macrophage system without producing inflammatory changes.[11]

Note: The in vivo response to P(2-VPBA) is not well-documented. However, the interaction of boronic acids with cell surface sugars suggests a potential for an inflammatory response[8]. Conversely, some boronic acid derivatives have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation, suggesting a potential anti-inflammatory effect[8]. PLGA's inflammatory response can be modulated by incorporating anti-inflammatory drugs[10]. Chitosan has been shown to have a generally favorable in vivo biocompatibility profile[11].

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of biomaterial biocompatibility. Below are representative protocols for key in vitro assays.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test polymer and control materials

  • Cell line (e.g., NIH/3T3, L929)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test polymer (e.g., P(2-VPBA), PLGA, Chitosan) and control materials. Incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).

Hemolysis Assay

This assay determines the extent of red blood cell (RBC) lysis caused by a biomaterial.

Materials:

  • Fresh human or animal blood with anticoagulant

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (positive control)

  • Test polymer and control materials

Protocol:

  • RBC Preparation: Centrifuge fresh blood to separate RBCs. Wash the RBCs three times with PBS. Resuspend the washed RBCs in PBS to a 2% (v/v) concentration.

  • Incubation: Add 1 mL of the 2% RBC suspension to tubes containing the test polymer at various concentrations. Use PBS as a negative control and Triton X-100 (e.g., 1%) as a positive control. Incubate the tubes at 37°C for 2 hours with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Absorbance Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100

Visualizing Cellular Interactions and Experimental Processes

To better understand the mechanisms and methodologies involved in assessing the biocompatibility of P(2-VPBA), the following diagrams illustrate key pathways and workflows.

Experimental_Workflow_for_Biocompatibility_Assessment cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment P2VPBA Poly(this compound) Cytotoxicity Cytotoxicity Assay (MTT) P2VPBA->Cytotoxicity Hemolysis Hemolysis Assay P2VPBA->Hemolysis Implantation Implantation in Animal Model P2VPBA->Implantation Alternatives Alternative Polymers (e.g., PLGA, Chitosan) Alternatives->Cytotoxicity Alternatives->Hemolysis Alternatives->Implantation Data_Analysis Comparative Data Analysis Cytotoxicity->Data_Analysis Hemolysis->Data_Analysis Inflammatory_Response Inflammatory Response (Histology, Cytokine Analysis) Implantation->Inflammatory_Response FBR Foreign Body Response (Capsule Formation) Implantation->FBR Inflammatory_Response->Data_Analysis FBR->Data_Analysis

Experimental workflow for biocompatibility assessment.

The above diagram outlines the typical experimental workflow for evaluating the biocompatibility of P(2-VPBA) in comparison to other polymers, encompassing both in vitro and in vivo studies.

P2VPBA_Cellular_Interaction_and_Inflammatory_Response cluster_cellular_interaction Cellular Interaction cluster_inflammatory_pathway Potential Inflammatory Signaling cluster_anti_inflammatory Potential Anti-inflammatory Effect P2VPBA Poly(this compound) Binding Reversible Boronate Ester Formation P2VPBA->Binding Cell_Surface Cell Surface Glycans (Diols) Cell_Surface->Binding Macrophage Macrophage Binding->Macrophage Interaction Activation Activation Macrophage->Activation NFkB NF-κB Pathway Activation->NFkB Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Boronic_Acid Boronic Acid Moieties Inhibition Inhibition Boronic_Acid->Inhibition Inhibition->NFkB

Potential cellular interaction and inflammatory response pathways.

This diagram illustrates the dual potential of P(2-VPBA) in cellular interactions. The binding of boronic acid to cell surface glycans can trigger inflammatory signaling pathways such as the NF-κB pathway, leading to the production of pro-inflammatory cytokines. However, some studies suggest that boronic acid moieties may also possess an inhibitory effect on NF-κB activation, potentially leading to an anti-inflammatory response. The exact outcome is likely dependent on the specific polymer structure, concentration, and cell type.

Conclusion

Poly(this compound) and its copolymers hold considerable promise for various biomedical applications. The current body of in vitro evidence suggests a favorable biocompatibility profile, characterized by low cytotoxicity and hemocompatibility. However, to facilitate its translation into clinical use, further research is warranted. Specifically, comprehensive and standardized in vivo studies are needed to thoroughly evaluate its long-term biocompatibility, biodegradation, and potential to elicit an inflammatory or foreign body response. Direct, quantitative comparisons with established biomaterials using standardized protocols will be crucial in definitively positioning P(2-VPBA) within the landscape of biomedical polymers. Researchers and drug development professionals are encouraged to conduct and consult such studies to make informed decisions regarding the application of this versatile polymer.

References

comparative analysis of different polymerization methods for 2-vinylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Polymerization Methods for 2-Vinylphenylboronic Acid, Supported by Experimental Data.

The synthesis of well-defined polymers from this compound (2-VPBA) is of significant interest for various applications, including drug delivery, sensing, and smart materials, owing to the unique pH- and sugar-responsive properties of the boronic acid moiety. The choice of polymerization method profoundly impacts the resulting polymer's molecular weight, dispersity, and architecture, ultimately influencing its performance. This guide provides a comparative analysis of different polymerization techniques for 2-VPBA, offering a summary of their performance based on available experimental data and detailed experimental protocols.

Performance Comparison of Polymerization Methods

The selection of an appropriate polymerization technique is crucial for achieving the desired characteristics in poly(this compound) (P2VPBA). While conventional free radical polymerization offers a straightforward approach, controlled radical polymerization (CRP) techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Nitroxide-Mediated Polymerization (NMP) provide superior control over the polymer architecture. Atom Transfer Radical Polymerization (ATRP) is another powerful CRP method, although specific data for its application to 2-VPBA is less readily available in the literature.

Below is a summary of the expected performance of these methods for the polymerization of vinylphenylboronic acid monomers. It is important to note that direct comparative studies for 2-VPBA are limited, and some data is inferred from studies on its isomer, 4-vinylphenylboronic acid (4-VPBA), which is expected to have similar polymerization behavior.

Polymerization MethodTypical Initiator/Catalyst SystemTypical Molecular Weight (Mn, g/mol )Polydispersity Index (PDI or Đ)Key AdvantagesKey Disadvantages
Conventional Free Radical Polymerization AIBN, Benzoyl PeroxideBroad range, difficult to control> 1.5 (typically broad)Simple setup, fast reaction rates.Poor control over molecular weight and dispersity, leading to heterogeneous polymer chains.
RAFT Polymerization AIBN or other radical initiator + RAFT agent (e.g., trithiocarbonate)Controlled, predictable based on [M]/[CTA] ratio≤ 1.25[1]Excellent control over molecular weight and low dispersity; tolerant to a wide range of functional groups and reaction conditions.Requires synthesis of a suitable RAFT agent; potential for color in the final polymer.
Nitroxide-Mediated Polymerization (NMP) Alkoxyamine initiators (e.g., BlocBuilder™)Controlled, linear increase with conversion< 1.40[2]Metal-free controlled polymerization; simple initiation system.Can require high temperatures; may be limited to certain monomer types.
Atom Transfer Radical Polymerization (ATRP) Alkyl halide initiator + Transition metal complex (e.g., CuBr/ligand)Controlled, predictable based on [M]/[I] ratio(Expected to be low, ~1.1-1.3)Good control over molecular weight and dispersity; versatile for various monomers.Requires removal of metal catalyst from the final polymer; sensitive to oxygen.

Experimental Protocols

Detailed methodologies for the key polymerization techniques are provided below. These protocols are based on established procedures for vinyl monomers and specifically adapted for vinylphenylboronic acid where information is available.

Conventional Free Radical Polymerization of 2-VPBA

This method is the simplest for polymerizing 2-VPBA but offers limited control over the polymer's molecular weight and dispersity.

Materials:

  • This compound (2-VPBA)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Anhydrous solvent (e.g., 1,4-dioxane or N,N-dimethylformamide (DMF))

  • Nitrogen or Argon gas

  • Precipitation solvent (e.g., hexane or diethyl ether)

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve 2-VPBA (e.g., 1.0 g, 6.76 mmol) and AIBN (e.g., 1 mol% relative to monomer) in the chosen anhydrous solvent.

  • Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes, or by three freeze-pump-thaw cycles.

  • Place the sealed flask in a preheated oil bath at a specific temperature (e.g., 70 °C).

  • Allow the polymerization to proceed for a predetermined time (e.g., 24 hours).

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., hexane).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and Polydispersity Index (PDI).

RAFT Polymerization of 2-VPBA

RAFT polymerization allows for the synthesis of P2VPBA with controlled molecular weight and a narrow molecular weight distribution.

Materials:

  • This compound (2-VPBA)

  • RAFT agent (e.g., S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate - DDMAT)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Nitrogen or Argon gas

  • Precipitation solvent (e.g., hexane)

Procedure:

  • In a Schlenk flask, combine 2-VPBA, the RAFT agent (the [Monomer]/[RAFT agent] ratio determines the target molecular weight), and AIBN (typically at a [RAFT agent]/[AIBN] ratio of 5:1 to 10:1) in the anhydrous solvent.

  • Deoxygenate the solution using at least three freeze-pump-thaw cycles.

  • Immerse the sealed flask in a preheated oil bath at a specific temperature (e.g., 70 °C).

  • Monitor the polymerization progress by taking aliquots at different time points and analyzing the monomer conversion via ¹H NMR spectroscopy.

  • After reaching the desired conversion, quench the reaction by cooling the flask and exposing the contents to air.

  • Isolate the polymer by precipitation into a suitable non-solvent, followed by filtration and drying under vacuum.

  • Analyze the polymer's Mn and PDI using GPC. The molecular weight should show a linear increase with monomer conversion.

Nitroxide-Mediated Polymerization (NMP) of 2-VPBA

NMP offers a metal-free approach to controlled radical polymerization. The following is a general procedure based on the successful polymerization of 4-VPBA.[2]

Materials:

  • This compound (2-VPBA)

  • Alkoxyamine initiator (e.g., BlocBuilder™)

  • Anhydrous solvent (e.g., dimethylacetamide (DMAc))

  • Nitrogen or Argon gas

  • Precipitation solvent (e.g., diethyl ether)

Procedure:

  • In a reaction vessel, dissolve 2-VPBA and the alkoxyamine initiator in the anhydrous solvent. The ratio of monomer to initiator will determine the target molecular weight.

  • Thoroughly deoxygenate the reaction mixture.

  • Heat the mixture to the recommended temperature for the specific alkoxyamine initiator (e.g., 80-90 °C).[2]

  • Maintain the reaction at this temperature for the desired duration.

  • Cool the reaction to room temperature to terminate the polymerization.

  • Precipitate the polymer in a non-solvent, collect it by filtration, and dry it under vacuum.

  • Characterize the resulting polymer for its Mn and PDI by GPC.

Visualizing Polymerization Workflows

The following diagrams illustrate the general workflows for the discussed polymerization methods.

free_radical_polymerization cluster_setup Reaction Setup cluster_process Polymerization cluster_workup Work-up & Analysis Monomer 2-VPBA Deoxygenation Deoxygenation Monomer->Deoxygenation Initiator AIBN Initiator->Deoxygenation Solvent Dioxane/DMF Solvent->Deoxygenation Heating Heating (e.g., 70°C) Deoxygenation->Heating Propagation Radical Propagation Heating->Propagation Precipitation Precipitation Propagation->Precipitation Drying Drying Precipitation->Drying Characterization GPC (Mn, PDI) Drying->Characterization

Fig. 1: Conventional Free Radical Polymerization Workflow.

controlled_radical_polymerization cluster_methods Controlled Radical Polymerization (CRP) Methods cluster_components Key Components cluster_process Controlled Polymerization Process cluster_outcome Outcome RAFT RAFT RAFT_Comp Monomer + Initiator + RAFT Agent RAFT->RAFT_Comp ATRP ATRP ATRP_Comp Monomer + Initiator + Catalyst/Ligand ATRP->ATRP_Comp NMP NMP NMP_Comp Monomer + Alkoxyamine Initiator NMP->NMP_Comp Controlled_Growth Controlled Chain Growth RAFT_Comp->Controlled_Growth ATRP_Comp->Controlled_Growth NMP_Comp->Controlled_Growth Well_Defined Well-Defined Polymer (Controlled Mn, Low PDI) Controlled_Growth->Well_Defined

Fig. 2: General scheme for Controlled Radical Polymerization.

Signaling Pathways in Responsive Polymers

The boronic acid functionality in P2VPBA enables its responsiveness to pH and the presence of diols, such as glucose. This behavior is crucial for applications in drug delivery and sensing.

boronic_acid_equilibrium cluster_ph pH-Responsive Equilibrium cluster_glucose Glucose Binding Trigonal Trigonal Boronic Acid (Hydrophobic) Tetrahedral Tetrahedral Boronate (Hydrophilic) Trigonal->Tetrahedral + OH⁻ Tetrahedral->Trigonal + H⁺ Boronate Tetrahedral Boronate Complex Boronate-Glucose Complex (Hydrophilic) Boronate->Complex + Glucose Glucose Glucose (Diol) Glucose->Complex

Fig. 3: Reversible equilibria of phenylboronic acid moieties.

References

Safety Operating Guide

Safe Disposal of 2-Vinylphenylboronic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Vinylphenylboronic acid, a compound that requires careful management due to its hazardous properties.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1]P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[1][2]P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
Serious Eye Damage/Eye Irritation (Category 2A) Causes serious eye irritation.[1][2]P280: Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Specific Target Organ Toxicity, Single Exposure (Category 3) May cause respiratory irritation.[1][4]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3]

Primary Disposal Procedure

The universally recommended and safest method for the disposal of this compound is through a licensed and certified hazardous waste disposal facility.[2][3][4][5][6][7] Under no circumstances should this chemical be disposed of down the drain. [1]

Step-by-Step Disposal Protocol:

  • Collection:

    • Collect waste this compound, including any contaminated materials (e.g., filter paper, silica gel), in a dedicated, suitable, and clearly labeled waste container.[1][3][5]

    • The container must be kept tightly closed when not in use.[2][3]

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the primary hazards (e.g., "Harmful," "Irritant").

    • Include the date of waste accumulation.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area within the laboratory, away from incompatible materials.

    • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

  • Arranging for Pickup:

    • Contact your institution's EHS or a certified hazardous waste disposal company to schedule a pickup.

    • Follow all institutional and local regulations for waste manifest and transportation.

Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Before cleaning, don appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, a lab coat, and a respirator if dust is generated.[1][2][4]

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material to avoid creating dust.[1][2][3]

    • Place the collected material into a suitable, labeled container for hazardous waste disposal.[1][3]

    • Clean the spill area thoroughly with an appropriate solvent (e.g., water, if compatible and deemed safe by your EHS department), and collect the cleaning materials as hazardous waste.

  • Disposal: Dispose of the collected spill waste following the primary disposal procedure outlined above.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Labeled, Closed Container ppe->collect is_spill Is it a Spill? collect->is_spill no_drain Do NOT Dispose Down the Drain collect->no_drain spill_procedure Follow Spill Cleanup Protocol: - Avoid Dust Generation - Sweep and Collect is_spill->spill_procedure Yes store Store in Designated Hazardous Waste Area is_spill->store No spill_procedure->collect contact_ehs Contact EHS or Certified Hazardous Waste Vendor store->contact_ehs disposal Dispose via Licensed Hazardous Waste Facility contact_ehs->disposal

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations, nor the specific protocols of your institution. Always consult your organization's Environmental Health & Safety (EHS) department for guidance on chemical waste disposal.

References

Safeguarding Your Research: A Guide to Handling 2-Vinylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 2-Vinylphenylboronic acid, including operational and disposal plans to support your critical work.

When working with this compound, a comprehensive understanding of its properties and associated hazards is the first line of defense. This compound is a solid, typically in crystal or powder form, and ranges in color from white to very pale yellow. It is classified as a skin and eye irritant.[1] Adherence to proper personal protective equipment (PPE) protocols and handling procedures is crucial to mitigate risks.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is necessary to prevent exposure to this compound. The following table outlines the required PPE for handling this chemical.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from dust particles and potential splashes of the chemical.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[2]Minimizes the risk of respiratory tract irritation.[3][4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical for safety and experimental success.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[5]

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

  • The work area should be clean and free of clutter.

2. Donning PPE:

  • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

3. Handling:

  • Keep the container of this compound tightly closed when not in use.

  • Avoid generating dust when transferring the solid.[6] Use appropriate tools, such as a spatula, for transfers.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

4. Post-Handling:

  • Clean the work area to remove any residual chemical.

  • Properly remove and dispose of contaminated PPE as hazardous waste.

Emergency Procedures

In the event of exposure, immediate action is critical.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. If irritation occurs, seek medical attention.

  • If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][7]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Spill and Disposal Plan

Spill Containment: In the event of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a suitable, labeled container for disposal.

Waste Disposal:

  • All waste containing this compound should be treated as hazardous waste.[2]

  • Dispose of the chemical and its container in accordance with all applicable federal, state, and local regulations.[2] It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. Always consult with your institution's environmental health and safety department for specific guidance.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Chemical Formula C₈H₉BO₂
Molecular Weight 147.97 g/mol
Physical State Solid (Crystal - Powder)
Color White - Very pale yellow
Melting Point 109°C

Note: No occupational exposure limit values have been established for this compound.[1][7][8]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_area Prepare Well-Ventilated Work Area don_ppe Don Appropriate PPE prep_area->don_ppe retrieve_chem Retrieve this compound don_ppe->retrieve_chem weigh_transfer Weigh and Transfer retrieve_chem->weigh_transfer reaction_setup Perform Experimental Procedure weigh_transfer->reaction_setup spill Spill weigh_transfer->spill exposure Personal Exposure weigh_transfer->exposure decontaminate Decontaminate Work Area reaction_setup->decontaminate reaction_setup->spill reaction_setup->exposure dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe spill_response Spill Response Protocol spill->spill_response exposure_response First Aid & Medical Attention exposure->exposure_response

References

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Retrosynthesis Analysis

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Reactant of Route 1
2-Vinylphenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-Vinylphenylboronic acid

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